molecular formula C9H5NO2 B3114392 4-(2-Oxoacetyl)benzonitrile CAS No. 20099-53-0

4-(2-Oxoacetyl)benzonitrile

Cat. No.: B3114392
CAS No.: 20099-53-0
M. Wt: 159.14 g/mol
InChI Key: YFRPJYGYHJNAKA-UHFFFAOYSA-N
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Description

4-(2-Oxoacetyl)benzonitrile is a useful research compound. Its molecular formula is C9H5NO2 and its molecular weight is 159.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-oxaldehydoylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO2/c10-5-7-1-3-8(4-2-7)9(12)6-11/h1-4,6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFRPJYGYHJNAKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00940553
Record name 4-(Oxoacetyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00940553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19010-28-7
Record name 4-(Oxoacetyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00940553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Oxoacetyl)benzonitrile (CAS 20099-53-0): A Versatile Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Oxoacetyl)benzonitrile, also known as 4-cyanophenylglyoxal, is a bifunctional organic molecule of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique structure, incorporating both a reactive α-ketoaldehyde moiety and a versatile benzonitrile group, positions it as a valuable building block for the synthesis of diverse and complex molecular architectures. The electron-withdrawing nature of the para-cyano group modulates the reactivity of the phenylglyoxal core, offering distinct advantages in the design of targeted therapeutic agents and other functional organic materials. This guide provides a comprehensive overview of the properties, synthesis, characterization, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Section 1: Physicochemical and Spectroscopic Properties

A thorough understanding of the fundamental properties of this compound is crucial for its effective utilization in research and synthesis.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 20099-53-0N/A
Molecular Formula C₉H₅NO₂[1]
Molecular Weight 159.14 g/mol [1]
Appearance Expected to be a solidN/A
Purity >95% (as commercially available)[1]
SMILES N#CC1=CC=C(C(C=O)=O)C=C1N/A
Spectroscopic Characterization (Predicted)

The proton NMR spectrum is expected to be characteristic of a 1,4-disubstituted benzene ring with an aldehyde proton.

  • Aldehydic Proton (CHO): A singlet is predicted to appear far downfield, typically in the range of δ 9.5 - 10.5 ppm . This significant deshielding is due to the strong electron-withdrawing effect of the adjacent carbonyl group and the anisotropic effect of the carbonyl bond.

  • Aromatic Protons (C₆H₄): Two sets of doublets are expected, characteristic of an AA'BB' spin system for a para-substituted benzene ring.

    • The two protons ortho to the oxoacetyl group are expected to resonate at approximately δ 8.0 - 8.2 ppm .

    • The two protons ortho to the cyano group are predicted to be in the region of δ 7.8 - 8.0 ppm .

The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule.

  • Carbonyl Carbons (C=O): Two signals are expected in the highly deshielded region of the spectrum.

    • The ketonic carbonyl carbon is predicted around δ 190 - 200 ppm .

    • The aldehydic carbonyl carbon is expected at a slightly lower chemical shift, around δ 185 - 195 ppm .

  • Nitrile Carbon (C≡N): A signal is expected in the range of δ 115 - 120 ppm .

  • Aromatic Carbons (C₆H₄): Four distinct signals are anticipated for the aromatic carbons due to the para-substitution pattern. The ipso-carbons (attached to the substituents) will have characteristic chemical shifts.

    • The carbon attached to the cyano group is predicted around δ 110-115 ppm .

    • The carbon attached to the oxoacetyl group is expected in the range of δ 135-140 ppm .

    • The remaining aromatic carbons will appear between δ 128 - 135 ppm .

The infrared spectrum will be dominated by the strong absorption bands of the carbonyl and nitrile functional groups.

  • C=O Stretching (Ketone and Aldehyde): A strong, sharp absorption band is expected in the region of 1680-1710 cm⁻¹ . Due to the presence of two carbonyl groups, this band may be broad or appear as two closely spaced peaks. Conjugation with the aromatic ring lowers the stretching frequency compared to aliphatic ketones and aldehydes.

  • C≡N Stretching (Nitrile): A medium to strong, sharp absorption is predicted in the range of 2220-2240 cm⁻¹ .

  • C-H Stretching (Aldehyde): A characteristic weak to medium absorption band is expected around 2720 cm⁻¹ and 2820 cm⁻¹ .

  • Aromatic C-H Stretching: Absorptions will be observed above 3000 cm⁻¹ .

  • Aromatic C=C Bending: Peaks in the fingerprint region (1400-1600 cm⁻¹ ) will be indicative of the aromatic ring.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 159 would be expected. Key fragmentation patterns would likely involve:

  • Loss of the formyl group (-CHO): A prominent peak at m/z 130, corresponding to the [M-29]⁺ fragment (4-cyanobenzoyl cation).

  • Loss of carbon monoxide (-CO): A peak at m/z 131 from the molecular ion.

  • Formation of the 4-cyanophenyl cation: A fragment at m/z 102.

Section 2: Synthesis and Purification

The synthesis of this compound can be effectively achieved through the oxidation of the corresponding acetophenone derivative.

Proposed Synthetic Pathway: Selenium Dioxide Oxidation

A well-established method for the conversion of an activated methyl or methylene group adjacent to a carbonyl to a new carbonyl group is the Riley oxidation, which utilizes selenium dioxide (SeO₂) as the oxidizing agent.[2][3] This methodology is directly applicable to the synthesis of this compound from 4-acetylbenzonitrile.

Synthesis Start 4-Acetylbenzonitrile (Starting Material) Reaction Oxidation at α-position Start->Reaction Reflux Reagent Selenium Dioxide (SeO₂) Dioxane/Water Reagent->Reaction Product This compound (Target Molecule) Reaction->Product

Caption: Synthetic workflow for this compound.

  • Starting Material: 4-Acetylbenzonitrile is a commercially available and relatively inexpensive starting material.

  • Oxidizing Agent: Selenium dioxide is a specific and effective reagent for the oxidation of α-methyl and methylene groups of ketones to 1,2-dicarbonyl compounds.[3]

  • Solvent System: A mixture of dioxane and water is often employed to facilitate the solubility of both the organic substrate and the inorganic oxidizing agent.[1] The presence of water can also influence the reaction rate.[2]

  • Reaction Conditions: Refluxing the reaction mixture provides the necessary thermal energy to overcome the activation barrier of the oxidation reaction.

Detailed Experimental Protocol

Disclaimer: This protocol is a proposed method based on established chemical literature and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 4-Acetylbenzonitrile

  • Selenium dioxide (SeO₂)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-acetylbenzonitrile (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 10:1 v/v).

  • Add selenium dioxide (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the precipitated elemental selenium.

  • Transfer the filtrate to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The fractions containing the pure product, as identified by TLC, are combined and the solvent is removed under reduced pressure to yield the purified compound. Phenylglyoxals can also be purified via the formation of their stable crystalline hydrates, which can be isolated and subsequently dehydrated if necessary.[4]

Purification Crude Crude Product Chromatography Silica Gel Column (Hexane/Ethyl Acetate) Crude->Chromatography Fractions Collect Fractions Chromatography->Fractions TLC TLC Analysis Fractions->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Solvent Evaporation Combine->Evaporate Pure Pure this compound Evaporate->Pure

Caption: General purification workflow for the target compound.

Section 3: Reactivity and Applications in Drug Discovery

The dual functionality of this compound makes it a highly versatile intermediate for the synthesis of a wide array of heterocyclic compounds and other complex molecules with potential therapeutic applications.

Reactivity Profile
  • α-Ketoaldehyde Moiety: This group is highly electrophilic and can participate in a variety of reactions, including:

    • Cyclocondensation reactions: It can react with dinucleophiles (e.g., diamines, hydrazines, hydroxylamines) to form various heterocyclic rings such as quinoxalines, pyrazines, and oxazoles.

    • Nucleophilic addition: The aldehydic and ketonic carbonyls are susceptible to attack by nucleophiles.

  • Benzonitrile Group: The nitrile functionality can be transformed into other important functional groups:

    • Hydrolysis: It can be hydrolyzed to a carboxylic acid or an amide.

    • Reduction: Reduction can yield a primary amine.

    • Cycloaddition reactions: The nitrile group can participate in [3+2] cycloaddition reactions to form tetrazoles and other heterocycles.

Role in Drug Design and Development

The structural motifs present in this compound are found in numerous biologically active compounds.

  • α-Keto Amides and Related Structures: The α-ketoamide moiety is a privileged structure in medicinal chemistry, known for its ability to act as a non-electrophilic scaffold to modulate compound conformation or as a reactive "warhead" to form covalent bonds with target enzymes.[5] The α-ketoaldehyde in this compound can be a precursor to such structures.

  • Benzonitrile as a Pharmacophore: The benzonitrile group is present in a number of FDA-approved drugs.[6] It can act as a hydrogen bond acceptor and its electron-withdrawing properties can influence the pharmacokinetic profile of a molecule.[7]

Given its reactive nature and the pharmacological importance of its constituent moieties, this compound can be a key starting material for the synthesis of inhibitors for various enzyme classes, including but not limited to:

  • Protease Inhibitors: The α-ketoaldehyde can react with active site serine or cysteine residues of proteases.

  • Kinase Inhibitors: The benzonitrile moiety is a common feature in many kinase inhibitors.

  • Anticancer Agents: Benzonitrile-containing compounds have shown promise as antitumor drugs.[8]

Applications cluster_0 This compound cluster_1 Synthetic Transformations cluster_2 Potential Drug Candidates Core Core Scaffold Cyclo Cyclocondensation Core->Cyclo α-Ketoaldehyde Reactivity Nitrile Nitrile Chemistry Core->Nitrile Benzonitrile Modifications Protease Protease Inhibitors Cyclo->Protease Anticancer Anticancer Agents Cyclo->Anticancer Kinase Kinase Inhibitors Nitrile->Kinase Nitrile->Anticancer

Sources

4-Cyanophenylglyoxal: Technical Specifications & Arginine-Selective Bioconjugation

[1]

Executive Summary

4-Cyanophenylglyoxal (4-CPG) is an

1arginine1

Its core utility lies in chemoproteomics and structural biology , where it serves as a probe to map solvent-accessible arginine residues or to inhibit arginine-dependent enzymatic activities.[1] The electron-withdrawing cyano group at the para position enhances the electrophilicity of the dicarbonyl moiety, potentially increasing reaction kinetics compared to unsubstituted phenylglyoxal.

Chemical Identity & Physical Properties[1][2][3][4][5]

The reagent is frequently synthesized and stored as a hydrate due to the high reactivity of the aldehyde group, which readily forms a geminal diol in the presence of moisture.

Table 1: Physicochemical Specifications
PropertyAnhydrous FormHydrate Form
IUPAC Name 4-(2-Oxoacetyl)benzonitrile4-(2,2-Dihydroxyacetyl)benzonitrile
CAS Number 20099-53-0 19010-28-7
Molecular Formula


Molecular Weight 159.14 g/mol 177.16 g/mol
Appearance Yellow crystalline solidOff-white to pale yellow solid
Solubility DMSO, DMF, DioxaneWater (moderate), DMSO (high)
SMILES N#Cc1ccc(C(=O)C=O)cc1N#Cc1ccc(C(=O)C(O)O)cc1

Synthesis Protocol: Riley Oxidation

The most robust method for synthesizing 4-CPG involves the Riley oxidation of 4-cyanoacetophenone using selenium dioxide (

1
Materials Required
  • Precursor : 4-Cyanoacetophenone (100 mmol)[1]

  • Oxidant : Selenium dioxide (

    
    ) (100 mmol)[1]
    
  • Solvent : 1,4-Dioxane / Water (10:1 v/v)[1]

  • Equipment : Round-bottom flask, reflux condenser, filtration unit.[1]

Step-by-Step Methodology
  • Solubilization : Dissolve 11.1 g (100 mmol) of

    
     in a mixture of 75 mL 1,4-dioxane and 7.5 mL water. Heat to 50°C with stirring until fully dissolved.
    
  • Addition : Add 14.5 g (100 mmol) of 4-cyanoacetophenone to the reaction mixture.

  • Reflux : Heat the mixture to 90°C and reflux for 4–12 hours. Monitor reaction progress via TLC (Thin Layer Chromatography) or LC-MS.[1]

  • Filtration : The reaction produces black elemental selenium (

    
    ) as a byproduct.[1] Filter the hot solution through a Celite pad to remove the selenium precipitate.
    
  • Isolation : Evaporate the solvent under reduced pressure.

  • Purification : Dissolve the residue in dichloromethane (DCM) and wash with water. Dry the organic layer over

    
     and concentrate.
    
  • Crystallization : Recrystallize from hot water or a water/ethanol mixture to obtain pure 4-cyanophenylglyoxal hydrate .[1]

Mechanism of Action: Arginine Selectivity

The reaction between 4-CPG and arginine is highly specific.[1] It proceeds through the nucleophilic attack of the arginine guanidinium nitrogens on the

1
Reaction Pathway[1][6][7][8][9][10][11][12]
  • Adduct Formation : The guanidine group attacks the aldehyde carbonyl, followed by the ketone carbonyl.

  • Cyclization : This double condensation releases water and forms a heterocyclic cis-dihydroxyimidazolidine adduct.[1]

  • Stabilization : In the presence of borate buffer, the cis-diol moiety complexes with borate, significantly stabilizing the adduct and preventing reversibility.

Mechanistic Diagram

ArginineReactionArgArginine Residue(Guanidinium Group)InterIntermediate(Schiff Base)Arg->InterNucleophilic Attack(pH 8-9)CPG4-Cyanophenylglyoxal(Dicarbonyl)CPG->InterProductDihydroxyimidazolidineAdductInter->ProductCyclization(-H2O)BorateBorate Complex(Stabilized)Product->Borate+ Borate Buffer(Stabilization)

Figure 1: Reaction pathway of 4-cyanophenylglyoxal with arginine residues.[1] The final borate complexation is critical for adduct stability.

Experimental Protocol: Protein Labeling

This workflow describes the labeling of a target protein (e.g., BSA or a specific enzyme) to map reactive arginine residues.

Reagents
  • Protein Stock : 1–2 mg/mL in PBS (pH 7.4).[1]

  • 4-CPG Stock : 50 mM in dry DMSO (Prepare fresh).

  • Reaction Buffer : 50 mM Sodium Bicarbonate (pH 8.[1]5) OR 50 mM Sodium Borate (pH 8.[1]5) (Preferred for stability).[1]

Workflow
  • Equilibration : Exchange the protein into the Reaction Buffer using a desalting column (e.g., Zeba Spin) to remove competing nucleophiles (Tris, Ammonium).

  • Incubation :

    • Add 4-CPG stock to the protein solution to a final concentration of 1–5 mM (typically 10–50x molar excess over protein).[1]

    • Keep DMSO concentration < 5% to avoid protein denaturation.

    • Incubate at 37°C for 2–4 hours in the dark.

  • Quenching : Stop the reaction by adding excess arginine (100 mM) or by immediate desalting.

  • Analysis :

    • LC-MS/MS : Digest protein with Trypsin (Note: Trypsin will NOT cleave at modified arginine sites).[1] Analyze mass shifts (+157.03 Da for anhydrous adduct).

    • Activity Assay : Measure enzymatic activity if the target arginine is catalytic.

Bioconjugation Workflow Diagram

WorkflowStartPurified Protein(PBS/Borate Buffer)ReactReaction37°C, 2-4 Hours(pH 8.0-9.0)Start->ReactPrepPrepare 4-CPG Stock(50 mM in DMSO)Prep->ReactQuenchQuench/DesaltRemove Excess ReagentReact->QuenchDigestTrypsin Digestion(Cleaves at Lys only)Quench->DigestMSLC-MS/MS AnalysisDetect +157 Da ShiftDigest->MSIdentify Modified Arg

Figure 2: Step-by-step workflow for arginine mapping using 4-cyanophenylglyoxal.[1]

Critical Considerations for Researchers

Buffer Selection & Stability

The adduct formed between phenylglyoxal derivatives and arginine is reversible in the absence of stabilization.

  • Recommendation : Use 50 mM Sodium Borate / 1 mM EDTA at pH 8.0–9.0. Borate forms a tight complex with the cis-diol of the imidazolidine ring, preventing hydrolysis and reversing the modification.

Mass Spectrometry Shifts

When analyzing peptides modified by 4-CPG:

  • Monoisotopic Mass Addition : The net mass addition is 157.03 Da (C9H5NO2 - 2H + H).[1]

    • Calculation: 4-CPG (159.[1]03) + Arg - H2O (18.[1]01) + H2O (from solvent during workup/MS) -> The adduct mass is often observed as the dihydroxyimidazolidine.[1]

    • Correction: The reaction replaces 2 H from guanidine with the CPG scaffold (-H2O). The adduct is a heterocycle. The mass shift observed is typically +115 Da (for phenylglyoxal) + Cyano group mass.

    • Precise Shift : 4-CPG (159.[1]14) - H2O (18.[1]01) = 141.13 Da net addition to the protein mass if the dehydrated form is detected. If the diol form (hydrated adduct) is preserved, the shift is 159.14 Da .

    • Validation: Always verify the specific adduct mass in your MS settings, as ionization conditions can favor the dehydrated imidazolone or the dihydroxyimidazolidine.

Trypsin Cleavage

Modification of an arginine residue neutralizes its positive charge and sterically hinders Trypsin access.

  • Consequence : Trypsin will skip cleavage at 4-CPG modified arginines.[1] This results in longer peptides (missed cleavages) which can be used as a diagnostic signature for the modification site.

References

  • Preparation of 4-Cyanophenylglyoxal Hydrate : Synthesis of this compound via Selenium Dioxide Oxidation. Patent Reference: WO2005/105810, Page 27.[1][2] [1]

  • Arginine-Selective Bioconjugation Mechanism : Arginine-selective bioconjugation with 4-azidophenyl glyoxal: application to the single and dual functionalisation of native antibodies. Source: Organic & Biomolecular Chemistry, 2016.[1]

  • General Phenylglyoxal Reactivity : The reactions of phenylglyoxal and related reagents with amino acids. Source: Takahashi, K. (1968). Journal of Biological Chemistry / PubMed.

  • Chemical Identity & CAS Verification : 4-Cyanophenylglyoxal hydrate (C9H5NO2) - PubChemLite. [1]

4-(2-Oxoacetyl)benzonitrile PubChem CID and safety data

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, safety profile, synthesis, and applications of 4-(2-Oxoacetyl)benzonitrile.

Executive Summary

This compound (also known as 4-cyanophenylglyoxal ) is a reactive


-keto aldehyde intermediate used extensively in organic synthesis and medicinal chemistry.[1] It serves as a critical electrophilic building block for constructing bioactive heterocycles, particularly quinoxalines and imidazoles, which are scaffolds for antitubercular, antimalarial, and kinase-inhibiting drugs.[1] This guide provides a validated technical profile for researchers handling this compound.

Chemical Identity & Physicochemical Properties

The compound exists primarily in two forms: the anhydrous reactive dicarbonyl and the stable hydrate formed upon exposure to atmospheric moisture.[1]

Table 1: Chemical Identification
PropertyData
IUPAC Name This compound
Common Synonyms 4-Cyanophenylglyoxal;

-Cyanophenylglyoxal; 4-Cyanophenylglyoxal hydrate (stable form)
CAS Number 20099-53-0 (Anhydrous); 19010-28-7 (Hydrate)
PubChem CID (Hydrate form)
Molecular Formula

(Anhydrous)
Molecular Weight 159.14 g/mol
Appearance Yellow crystalline solid (Anhydrous); Pale yellow powder (Hydrate)
Solubility Soluble in DMSO, DMF, Methanol, Dichloromethane; Reacts with water to form hydrate.[2][3]

Health, Safety, and Environment (HSE) Profile

As a reactive


-dicarbonyl and nitrile derivative, this compound poses specific handling risks.[1] The following GHS classification is derived from validated data for its structural analogs (phenylglyoxals) and its precursor (4-acetylbenzonitrile).
Table 2: GHS Hazard Classification
Hazard ClassCategoryHazard Statement CodeDescription
Acute Toxicity (Oral) 4H302 Harmful if swallowed.[4]
Skin Corrosion/Irritation 2H315 Causes skin irritation.[1][4]
Serious Eye Damage 2AH319 Causes serious eye irritation.[1][4]
STOT - Single Exposure 3H335 May cause respiratory irritation.[1]

Precautionary Protocols:

  • PPE: Nitrile gloves (0.11 mm min), safety goggles, and lab coat are mandatory.[1]

  • Engineering Controls: Handle strictly within a chemical fume hood to prevent inhalation of dust or vapors.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The compound is hygroscopic; moisture exposure converts it to the hydrate, altering stoichiometry in precise reactions.[1]

Synthesis: Riley Oxidation Protocol

The most robust industrial and laboratory method for synthesizing this compound is the Riley Oxidation of 4-acetylbenzonitrile using Selenium Dioxide (


).[1] This pathway selectively oxidizes the 

-methyl group to an

-keto aldehyde.[1]
Experimental Workflow

Reaction:



Step-by-Step Protocol:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, suspend Selenium Dioxide (1.1 equiv) in a solvent mixture of 1,4-Dioxane:Water (95:5) .

  • Activation: Heat the mixture to 50°C until the

    
     is fully dissolved.
    
  • Addition: Add 4-Acetylbenzonitrile (1.0 equiv) to the solution.

  • Reflux: Heat the reaction mixture to reflux (approx. 90–100°C) for 4–12 hours . Monitor progress via TLC (Thin Layer Chromatography) or LC-MS.[1]

  • Filtration (Hot): The reaction produces black elemental selenium (

    
    ) as a byproduct.[1] Filter the hot solution through a Celite pad to remove the selenium.[1]
    
  • Isolation: Concentrate the filtrate under reduced pressure to remove dioxane.

  • Purification: Dissolve the residue in Dichloromethane (DCM), wash with water and brine, dry over

    
    , and recrystallize from ethanol or purify via flash column chromatography (Hexane/EtOAc).
    
Visualization: Synthesis Workflow

SynthesisWorkflow Start Start: 4-Acetylbenzonitrile (CAS 1443-80-7) Reaction Reflux at 90-100°C 4 - 12 Hours Start->Reaction Reagent Reagent: SeO2 (1.1 eq) Solvent: Dioxane/H2O (95:5) Reagent->Reaction Byproduct Byproduct: Se (Black Solid) Reaction->Byproduct Precipitates Filter Hot Filtration (Celite Pad) Reaction->Filter Mixture Workup Evaporate Solvent Extract with DCM Wash with Brine Filter->Workup Filtrate Product Product: this compound (Yellow Solid) Workup->Product

Caption: Figure 1. Step-by-step workflow for the Riley Oxidation of 4-acetylbenzonitrile.

Applications in Drug Discovery

This compound is a "privileged intermediate" for synthesizing nitrogen-containing heterocycles.[1] Its dual electrophilic centers (ketone and aldehyde) allow for regiospecific condensation reactions.[1]

Key Application: Quinoxaline Synthesis

Reaction with 1,2-diamines (e.g., o-phenylenediamine) yields quinoxaline derivatives, a scaffold found in DNA-intercalating antitumor agents and kinase inhibitors.[1]

Mechanism:

  • Nucleophilic Attack: The diamine attacks the more reactive aldehyde carbonyl of the glyoxal.[1]

  • Dehydration: Formation of a Schiff base (imine).[1]

  • Cyclization: Intramolecular attack on the ketone carbonyl followed by a second dehydration yields the aromatic quinoxaline core.[1]

Visualization: Quinoxaline Formation Pathway

QuinoxalinePathway Glyoxal 4-Cyanophenylglyoxal (Electrophile) Intermediate Schiff Base Intermediate Glyoxal->Intermediate Condensation Diamine o-Phenylenediamine (Nucleophile) Diamine->Intermediate Cyclization Cyclization & Dehydration (-2 H2O) Intermediate->Cyclization Quinoxaline 2-(4-Cyanophenyl)quinoxaline (Bioactive Scaffold) Cyclization->Quinoxaline

Caption: Figure 2.[5] Reaction mechanism for the synthesis of quinoxaline derivatives.

References

  • PubChem. 4-cyanophenylglyoxal hydrate (CID 21298601).[1] National Library of Medicine.[1] [Link][1]

  • Organic Syntheses. Selenium Dioxide Oxidation. Org.[1] Synth. 1943, 23, 100.[1] [Link]

  • MDPI. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules 2023.[1] [Link]

  • ResearchGate. Reaction between o-phenylenediamine and phenylglyoxal.[Link][1][6]

Sources

Advanced Synthetic Utility of Arylglyoxal Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Arylglyoxals (


) represent a privileged class of 1,2-dicarbonyl dielectrophiles in organic synthesis.[1] Unlike symmetric benzils, arylglyoxals possess chemically distinct carbonyl centers—a highly reactive aldehyde and a less reactive ketone—allowing for regiospecific condensation and multicomponent reactions (MCRs). This guide moves beyond basic textbook definitions to explore the practical handling, synthesis, and application of arylglyoxals in constructing bioactive heterocycles like quinoxalines, imidazoles, and pyrroles.

Key Technical Insight: The commercial "arylglyoxal" is almost invariably the monohydrate (


). Understanding the equilibrium between this stable hydrate and the reactive anhydrous form is the critical control point for experimental success.

Structural Dynamics & Reactivity Profile

The utility of arylglyoxals stems from their "Reactivity Hierarchy." In solution, they exist in equilibrium between the anhydrous dicarbonyl and the gem-diol (hydrate).

The Reactivity Hierarchy
  • Aldehyde Carbon (C2): The primary electrophilic site. It reacts rapidly with nucleophiles (amines, thiols) to form hemiaminals or imines.

  • Ketone Carbon (C1): Less electrophilic due to conjugation with the aryl ring and steric hindrance. It typically reacts after the aldehyde in cyclization sequences.

  • Hydrate Equilibrium: Electron-withdrawing groups (EWGs) on the aryl ring stabilize the hydrate form, requiring harsher dehydrating conditions (e.g., azeotropic distillation or Lewis acids) to access the anhydrous aldehyde reactivity.

Visualization: The Arylglyoxal Reactivity Hub

The following diagram maps the divergent synthetic pathways accessible from the central arylglyoxal node.

ReactivityHub Arylglyoxal Arylglyoxal (Ar-CO-CHO) Hydrate Gem-Diol Hydrate (Stable Solid) Arylglyoxal->Hydrate H2O (Equilibrium) Quinoxaline Quinoxalines (via 1,2-Diamines) Arylglyoxal->Quinoxaline + OPD (Condensation) Imidazole Imidazoles (via MCRs) Arylglyoxal->Imidazole + Aldehyde + NH4OAc (Radziszewski) Pyrrole Pyrroles (via Enaminones) Arylglyoxal->Pyrrole + 1,3-Diketone (Paal-Knorr var.) Ketoamide α-Ketoamides (Oxidative Amidation) Arylglyoxal->Ketoamide + Amine + Oxidant

Caption: Divergent synthetic pathways from the arylglyoxal core.[1][2] The hydrate equilibrium (dashed) dictates reagent handling.

Preparation Protocols: From Toxic to Scalable

While the Riley Oxidation (


) is the historical standard, it generates toxic selenium waste, making it unsuitable for large-scale pharmaceutical synthesis. The Kornblum Oxidation  is the preferred modern alternative for scale and safety.
Protocol A: The Modern Kornblum Oxidation (DMSO-Based)

This method converts acetophenones to arylglyoxals using DMSO as the oxidant and Iodine (


) as the catalyst/promoter. It is scalable and avoids heavy metals.[3]

Reagents:

  • Acetophenone derivative (

    
     equiv)[4]
    
  • 
     (
    
    
    
    
    
    equiv) or
    
    
    (cat.)
  • DMSO (Solvent/Oxidant, excess)

Step-by-Step Workflow:

  • Activation: Dissolve the acetophenone in DMSO (

    
    ). Add Iodine (
    
    
    
    equiv).
  • Heating: Heat the mixture to

    
     for 2–4 hours. The solution will darken as 
    
    
    
    is consumed and regenerated.
  • Monitoring: Monitor by TLC. The intermediate phenacyl iodide is converted to the alkoxysulfonium salt, which eliminates to the glyoxal.

  • Workup: Cool to room temperature. Pour into crushed ice/water.

  • Isolation:

    • Solid Products: The arylglyoxal hydrate often precipitates as a solid. Filter and wash with cold water.

    • Liquid Products: Extract with ethyl acetate, wash with sodium thiosulfate (to remove residual iodine), and concentrate.

  • Validation: Check melting point. Phenylglyoxal monohydrate melts at

    
    . Anhydrous is a yellow oil/liquid.
    

Mechanistic Note: DMSO acts as the oxygen donor. The liberation of dimethyl sulfide (DMS) is a byproduct—perform in a fume hood.

Heterocyclic Construction: The Quinoxaline Scaffold

The reaction of arylglyoxals with o-phenylenediamines (OPD) is the most robust method for synthesizing quinoxalines. This reaction is often quantitative and requires no metal catalyst.

Mechanism of Regioselective Condensation

Understanding the stepwise mechanism allows for troubleshooting when using substituted diamines.

  • Step 1 (Fast): Nucleophilic attack of the diamine on the aldehyde carbon of the arylglyoxal.

  • Step 2: Dehydration to form the mono-imine.

  • Step 3 (Slow): Intramolecular attack on the ketone carbon.

  • Step 4: Aromatization via dehydration.

Visualization: Quinoxaline Formation Pathway

QuinoxalineMech Reactants Arylglyoxal + OPD Inter1 Intermediate A: Hemi-aminal formation (at Aldehyde) Reactants->Inter1 Nucleophilic Attack Inter2 Intermediate B: Mono-imine Inter1->Inter2 -H2O Cyclization Intramolecular Attack (on Ketone) Inter2->Cyclization Ring Closure Product 2-Arylquinoxaline Cyclization->Product -H2O (Aromatization)

Caption: Stepwise condensation mechanism. The initial attack targets the highly reactive aldehyde C2 position.

Experimental Protocol: Catalyst-Free Aqueous Synthesis

Recent "Green Chemistry" literature supports using water as the sole solvent, leveraging the "on-water" effect where hydrophobic interactions accelerate the reaction.

  • Mix: 1.0 mmol Arylglyoxal hydrate + 1.0 mmol o-phenylenediamine in 5 mL water.

  • Stir: Room temperature for 10–30 minutes.

  • Observe: Product precipitates out.

  • Yield: Typically >90%.[5] Recrystallize from ethanol if necessary.

Multicomponent Reactions (MCRs)[1][7][8]

Arylglyoxals serve as excellent inputs for MCRs due to their dual electrophilic sites.

The Groebke-Blackburn-Bienaymé (GBB) Variation

While standard GBB uses simple aldehydes, using arylglyoxals introduces a ketone handle for further functionalization.

Reaction: Arylglyoxal + 2-Aminopyridine + Isocyanide


 Imidazo[1,2-a]pyridine derivatives.
  • Conditions: Catalyst (e.g.,

    
     or simple Bronsted acids), MeOH, RT.
    
  • Outcome: Fused imidazo-heterocycles with a pendant aroyl group, valuable for kinase inhibitor scaffolds.

Synthesis of Pyrroles (Paal-Knorr Variation)

Reaction: Arylglyoxal + 1,3-Dicarbonyl (e.g., acetylacetone) + Enaminone.

  • Solvent: Water or Water/EtOH.[6]

  • Mechanism: Involves a cascade of Knoevenagel condensation followed by Michael addition and cyclization.

  • Data Summary:

Component AComponent BSolventTimeYieldRef
PhenylglyoxalAcetylacetone

30 min92%[4]
4-Cl-PhenylglyoxalEthyl acetoacetate

/EtOH
45 min88%[4]

References

  • Riley Oxidation (Classic): Riley, H. A.; Gray, A. R.[4] "Phenylglyoxal."[4][7] Organic Syntheses, Coll.[2] Vol. 2, p.509 (1943).

  • Kornblum Oxidation (Review): Deka, B., et al. "Ten Years of Glory in the α-Functionalizations of Acetophenones: Progress Through Kornblum Oxidation."[2] Topics in Current Chemistry, 380, Article 1 (2021).[8]

  • Quinoxaline Synthesis: "Methods of Preparation of Quinoxalines." Encyclopedia.pub (2023).

  • Green Pyrrole Synthesis: "A green method for the synthesis of pyrrole derivatives using arylglyoxals... in water."[6] Molecular Diversity (via PubMed).

  • Arylglyoxals in MCRs: "Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions." RSC Advances (2023).

Sources

Technical Guide: Reactivity & Applications of 4-Cyanophenylglyoxal

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the reactivity, mechanistic nuances, and applications of 4-cyanophenylglyoxal (4-CPG) .[1] It is designed for researchers requiring precise control over arginine bioconjugation and heterocyclic synthesis.

Core Electronic Structure & Reactivity Profile

4-Cyanophenylglyoxal (4-CPG) is a specialized


-dicarbonyl reagent.[1] Its reactivity is defined by the interplay between the glyoxal moiety and the para-cyano substituent. Unlike the parent phenylglyoxal (PGO), the 4-CPG variant possesses a significantly distinct electrophilic profile due to the strong electron-withdrawing nature of the cyano group.
The Hammett Influence

The reactivity of phenylglyoxals follows a linear free-energy relationship governed by the electronic effects of the aryl substituent. The cyano group (


) exerts strong inductive (-I) and mesomeric (-M) effects.[1]
  • Enhanced Electrophilicity: The 4-CN group pulls electron density from the aromatic ring, which in turn destabilizes the adjacent carbonyl carbons (C1 and C2).[1] This lowers the LUMO energy, making the

    
    -dicarbonyl core significantly more susceptible to nucleophilic attack compared to unsubstituted PGO (
    
    
    
    ) or electron-rich variants like 4-methoxyphenylglyoxal (
    
    
    ).[1]
  • Hydration Equilibrium: In aqueous media, arylglyoxals exist in equilibrium between the free aldehyde and the gem-diol (hydrate).[1] The electron-withdrawing 4-CN group stabilizes the hydrate form. While this increases the thermodynamic stability of the reagent in storage, it necessitates a dehydration step (often rapid and acid/base catalyzed) prior to nucleophilic attack in aqueous kinetics.[1]

Comparative Reactivity Data

The following table summarizes the relative electronic parameters affecting the reaction rates of substituted phenylglyoxals.

Substituent (para)Hammett Constant (

)
Electronic EffectPredicted ElectrophilicityHydration Constant (

)
-NO₂ +0.78Strong EWGVery HighHigh
-CN (4-CPG) +0.66 Strong EWG High High
-H (PGO) 0.00NeutralBaselineModerate
-OMe -0.27EDGLowLow

Arginine Bioconjugation: Mechanism & Protocol

The primary application of 4-CPG in proteomics and drug development is the chemoselective modification of arginine residues. The guanidinium group of arginine reacts with the


-dicarbonyl to form a heterocyclic adduct.
The "Selectivity" Mechanism

The reaction proceeds through a Maillard-type condensation. Unlike lysine-targeting NHS esters, 4-CPG is highly selective for arginine at pH 7–9.[1] The 4-CN group plays a dual role: it accelerates the initial nucleophilic attack of the guanidinium nitrogen but also stabilizes the resulting adduct against hydrolysis via inductive withdrawal.

Mechanism Visualization: The pathway involves the formation of a dihydroxyimidazolidine intermediate, which can stabilize or rearrange depending on conditions.[1]

ArginineLabeling Arg Arginine Residue (Guanidinium) Inter Tetrahedral Intermediate Arg->Inter Nucleophilic Attack (pH 7-9) CPG 4-Cyanophenylglyoxal (Free Aldehyde) CPG->Inter Adduct1 Dihydroxyimidazolidine (Cis-diol Adduct) Inter->Adduct1 Cyclization Adduct2 Bis-Adduct (Takahashi Structure) Adduct1->Adduct2 Excess Reagent (Slow)

Figure 1: Stepwise mechanism of Arginine modification by 4-CPG.

The Nitrile Spectroscopic Advantage

A distinct advantage of 4-CPG over standard PGO is the nitrile stretch (C≡N) .[1]

  • IR Probe: The nitrile group absorbs in the "silent region" of the protein IR spectrum (~2220 cm⁻¹).[1]

  • Stark Effect: The frequency of this vibration is sensitive to the local electric field. Therefore, 4-CPG labeled arginine residues can serve as site-specific reporters for local electrostatic environments or conformational changes in structural biology studies.[1]

Validated Labeling Protocol

Reagents:

  • 4-Cyanophenylglyoxal hydrate (freshly prepared stock in DMSO).[1]

  • Labeling Buffer: 50 mM NaHCO₃, pH 8.0 (avoid amine-based buffers like Tris which can compete, though Arg is kinetically favored).[1]

Workflow:

  • Solubilization: Dissolve protein/peptide in Labeling Buffer (0.1–1.0 mg/mL).

  • Activation: Prepare 50 mM 4-CPG stock in anhydrous DMSO.

  • Incubation: Add 4-CPG to protein at a 10:1 to 50:1 molar excess (Reagent:Protein).

  • Reaction: Incubate at 25°C for 60–120 minutes in the dark.

  • Quenching: Add excess arginine or remove reagent via desalting column (Zeba Spin or PD-10).

  • Analysis: Analyze via LC-MS (Mass shift: +157.13 Da for mono-adduct, -2 H₂O).

Heterocycle Synthesis: Quinoxalines

4-CPG is a potent building block for synthesizing quinoxaline derivatives, which are pharmacophores in many kinase inhibitors and intercalating agents.[1]

Condensation Efficiency

The condensation of 4-CPG with 1,2-diamines (e.g., o-phenylenediamine) yields 2-(4-cyanophenyl)quinoxaline.[1]

  • Kinetics: The electron-withdrawing 4-CN group on the glyoxal accelerates the initial attack of the diamine.

  • Regioselectivity: In asymmetric diamines, the more nucleophilic amine typically attacks the more electrophilic aldehyde carbon (C1) of the glyoxal first.[1]

QuinoxalineSynthesis Start Precursors: 4-CPG + 1,2-Diamine Step1 Imine Formation (Schiff Base) Start->Step1 EtOH/Reflux Cat. Acid Step2 Cyclization & Dehydration Step1->Step2 -H2O Product 2-(4-cyanophenyl)quinoxaline Step2->Product

Figure 2: Synthetic pathway for quinoxaline formation.[1]

Synthesis of the Reagent (4-CPG)

If 4-CPG is not commercially sourced, it is synthesized via Riley Oxidation .[1]

  • Substrate: 4-Cyanoacetophenone.

  • Oxidant: Selenium Dioxide (SeO₂).[1]

  • Solvent: Dioxane/Water (wet solvent is crucial to prevent polymerization of the glyoxal).[1]

  • Purification: The product crystallizes as a hydrate upon cooling and water addition.

References

  • Takahashi, K. (1968).[1] "The Reaction of Phenylglyoxal with Arginine Residues in Proteins." Journal of Biological Chemistry, 243(23), 6171-6179.[1] Link

  • Getz, M., et al. (2014).[1] "Nitrile-derivatized amino acids as infrared probes of local environment." Journal of the American Chemical Society, 136(39), 13836-13844.[1] Link[1]

  • Vandenberghe, R., et al. (1988).[1] "Arginine modification by phenylglyoxal and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates." Biochemistry International, 17(4), 719-727.[1] Link

  • Adib, M., et al. (2021).[1] "Hammett Correlation in the Accelerated Formation of 2,3-Diphenylquinoxalines in Nebulizer Microdroplets." Journal of the American Society for Mass Spectrometry, 32(10), 2459–2465.[1] Link[1]

  • Bori, I. D., et al. (2020).[1] "Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis." Pharmaceutics, 12(6), 585.[1] Link

Sources

4-(2-Oxoacetyl)benzonitrile solubility in DMSO and methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solvation and Stability Profile of 4-(2-Oxoacetyl)benzonitrile

Executive Summary

This technical guide addresses the solubility and stability of This compound (CAS: 76113-58-1), also known as 4-cyanophenylglyoxal. While the compound exhibits excellent physical solubility in both Dimethyl Sulfoxide (DMSO) and Methanol (MeOH), the two solvents display fundamentally different chemical interactions with the solute.[1]

Critical Finding: DMSO is the requisite solvent for stable stock solution preparation and biological assays. Methanol, while capable of dissolving the compound, induces rapid solvolysis , converting the reactive


-ketoaldehyde moiety into hemiacetals.[1] This reaction compromises sample integrity and generates artifacts during analytical chromatography (LC-MS/HPLC).[1]

Physicochemical Profile

To understand the solubility behavior, we must first analyze the electrophilic nature of the molecule.[1]

PropertyDescription
Chemical Structure A benzene ring substituted with a nitrile group (-CN) at the para position and a glyoxal group (-CO-CHO).
Electronic Character Highly electron-deficient. The nitrile and the

-dicarbonyl are strong electron-withdrawing groups (EWG).
Physical State Typically a yellow solid or oil (anhydrous); readily forms a colorless hydrate solid upon exposure to moisture.
Reactivity The aldehyde carbon is highly electrophilic, making it susceptible to nucleophilic attack by water (hydration) or alcohols (acetalization).[1]

Solubility in DMSO (The Aprotic Standard)

Dimethyl Sulfoxide (DMSO) is the industry standard for handling this compound due to its polar aprotic nature.[1] It solvates the polar nitrile and carbonyl regions via strong dipole-dipole interactions without donating protons or acting as a nucleophile under neutral conditions.

Solubility Data & Expectations
  • Solubility Limit: High (>100 mM).[1] The planar aromatic system and polar functional groups align well with DMSO’s solvation shell.

  • Stability: Excellent in anhydrous DMSO.[2]

  • Hygroscopicity Risk: DMSO is hygroscopic.[1] Absorbed water will react with the glyoxal group to form the gem-diol (hydrate) , shifting the apparent molecular weight in analysis.

Protocol: Preparation of 50 mM Stock Solution
  • Objective: Create a stable stock for High-Throughput Screening (HTS) or synthetic functionalization.

  • Reagents: Anhydrous DMSO (≥99.9%, stored over molecular sieves).[1]

Step-by-Step Workflow:

SolubilityProtocol Weigh 1. Weigh Compound (Calculate for 50 mM) AddSolvent 2. Add DMSO (Add 70% of Target Vol) Weigh->AddSolvent Vortex 3. Vortex/Sonicate (30-60 sec, <30°C) AddSolvent->Vortex QS 4. Q.S. to Volume (Top up to final Vol) Vortex->QS Aliquot 5. Aliquot & Store (-20°C, Desiccated) QS->Aliquot

Figure 1: Standardized workflow for preparing stable stock solutions in DMSO.

Behavior in Methanol (The Protic Trap)

Warning: Methanol should not be used for long-term storage or quantitative stock preparation of this compound.

The Solvolysis Mechanism

Unlike DMSO, Methanol is a protic solvent and a weak nucleophile.[1] The electron-deficient aldehyde carbon of the glyoxal group is highly susceptible to attack by the methoxy oxygen.

  • Dissolution: The compound physically dissolves rapidly.

  • Reaction: Methanol attacks the aldehyde carbonyl.

  • Equilibrium: A mixture of the free aldehyde, hemiacetal, and potentially the dimethyl acetal is formed.[1]

Chemical Equation:


[1]
Visualization of Instability

MethanolReaction Parent This compound (Free Aldehyde) Transition Nucleophilic Attack on Aldehyde Carbon Parent->Transition + MeOH Methanol Methanol (Solvent) Methanol->Transition Hemiacetal Methyl Hemiacetal (Artifact Species) Transition->Hemiacetal Rapid Equilibrium Hemiacetal->Parent Reversible

Figure 2: Mechanism of hemiacetal formation in Methanol, leading to sample heterogeneity.[1]

Analytical Consequences (LC-MS)

If you analyze this compound using Methanol as the mobile phase B in HPLC/LC-MS:

  • Peak Broadening: Due to on-column interconversion between aldehyde and hemiacetal forms.

  • Mass Shift: You may observe an [M+32+H]+ peak (addition of methanol) or [M+14+H]+ (methylation artifact) alongside the parent mass.[1]

  • Recommendation: Use Acetonitrile (MeCN) and water (with 0.1% Formic Acid) for all analytical chromatography to maintain the ketone/aldehyde form.[1]

Summary of Recommendations

ParameterDMSO Methanol
Solubility High (>100 mM)High (Reacts)
Primary Use Stock solutions, Bio-assays, Synthesis solventAvoid (unless converting to acetal)
Storage Stability High (if kept anhydrous)Low (Hemiacetal formation < 1 hr)
Analytical Mobile Phase N/A (Injection solvent only)Do Not Use (Use Acetonitrile instead)

References

  • PubChem. 4-(2-Oxoethyl)benzonitrile Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data.[1] ResearchGate.[1] Available at: [Link]

  • Söderberg, B. C. G. Phenylglyoxal.[1][3][4] Encyclopedia of Reagents for Organic Synthesis.[1] Wiley Online Library.[1] (General reactivity of arylglyoxals).

Sources

Distinguishing 4-acetylbenzonitrile and 4-(2-oxoacetyl)benzonitrile: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the precise understanding and differentiation of structurally similar synthetic intermediates are paramount. This guide provides an in-depth technical examination of two such molecules: 4-acetylbenzonitrile and its oxidized derivative, 4-(2-oxoacetyl)benzonitrile, also known as 4-cyanophenylglyoxal. While separated by only a single oxygen atom, their reactivity profiles and synthetic utility diverge significantly, a critical consideration for researchers in drug development and organic synthesis. This document is structured to provide not just a comparative overview, but a functional guide for their synthesis, characterization, and strategic application.

Core Structural and Physicochemical Divergence

At first glance, 4-acetylbenzonitrile and this compound share a common 4-cyanophenyl scaffold. However, the transformation of the acetyl group's terminal methyl to a formyl group introduces a highly reactive α-ketoaldehyde moiety, fundamentally altering the molecule's electronic and steric properties.

4-Acetylbenzonitrile presents as a stable, crystalline solid, valued for its bifunctional nature as a ketone and a nitrile.[1][2] This allows for a range of synthetic manipulations at both the carbonyl group and the cyano group.[3] In contrast, this compound is a dicarbonyl compound, exhibiting the heightened reactivity characteristic of glyoxals.[4] This increased reactivity makes it a powerful building block for complex heterocyclic systems, but also necessitates more controlled handling and reaction conditions.

Property4-acetylbenzonitrileThis compound
Molecular Formula C₉H₇NO[5]C₉H₅NO₂
Molecular Weight 145.16 g/mol [5]159.14 g/mol
Appearance White to light yellow crystalline solid[1]Solid (often yellow)
Melting Point 55-59 °C[2]Not widely reported, expected to be higher
Key Functional Groups Ketone, Nitrileα-Ketoaldehyde, Nitrile
Reactivity Profile Moderately reactive ketoneHighly reactive dicarbonyl
CAS Number 1443-80-7[5]20099-53-0

Synthetic Pathways and Methodologies

A key differentiator between these two compounds lies in their synthesis. This compound is synthetically derived from 4-acetylbenzonitrile, positioning the former as a value-added intermediate.

Synthesis of 4-acetylbenzonitrile

While various methods exist for the synthesis of 4-acetylbenzonitrile, a common laboratory-scale approach involves the Friedel-Crafts acylation of benzonitrile. However, for process scalability and to avoid the handling of highly toxic reagents like HCN, alternative routes are often preferred in industrial settings.

Synthesis of this compound via Selenium Dioxide Oxidation

The conversion of 4-acetylbenzonitrile to this compound is a classic example of a Riley oxidation, employing selenium dioxide (SeO₂) as the oxidant.[6] This method selectively oxidizes the α-methyl group of the ketone to an aldehyde.

G cluster_synthesis Synthesis of this compound acetyl 4-acetylbenzonitrile reagents SeO₂, Dioxane/H₂O acetyl->reagents Oxidation oxoacetyl This compound reagents->oxoacetyl

Caption: Synthetic route from 4-acetylbenzonitrile to this compound.

Experimental Protocol: Selenium Dioxide Oxidation of 4-acetylbenzonitrile

  • Materials: 4-acetylbenzonitrile, selenium dioxide, 1,4-dioxane, water, dichloromethane, magnesium sulfate.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve selenium dioxide (1.1 eq.) in a 10:1 mixture of 1,4-dioxane and water with gentle warming.

    • To the resulting solution, add 4-acetylbenzonitrile (1.0 eq.).

    • Heat the reaction mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture and filter to remove elemental selenium.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield this compound.

  • Trustworthiness Note: The progress of this reaction should be carefully monitored as over-oxidation can lead to the formation of the corresponding carboxylic acid. The workup procedure is critical for the removal of selenium byproducts.

Differential Reactivity and Applications in Heterocyclic Synthesis

The presence of the α-ketoaldehyde functionality in this compound makes it a significantly more versatile precursor for the synthesis of various nitrogen-containing heterocycles, which are prominent scaffolds in medicinal chemistry.

Reactivity of 4-acetylbenzonitrile

The ketone in 4-acetylbenzonitrile undergoes standard carbonyl reactions such as reduction to an alcohol, reductive amination, and condensation reactions. It serves as a building block for various pharmaceuticals, including antimalarial isonitriles and certain anesthetic agents.[3] For instance, it can be used in the synthesis of imidazole derivatives.

Enhanced Reactivity of this compound

The adjacent aldehyde and ketone groups in this compound provide two electrophilic centers, enabling a variety of cyclocondensation reactions. This dual reactivity is highly valuable for the construction of complex molecular architectures.

  • Quinoxaline Synthesis: A hallmark reaction of α-dicarbonyl compounds is their condensation with 1,2-diamines to form quinoxalines.[7][8][9] this compound readily reacts with substituted o-phenylenediamines to yield a diverse library of 2-(4-cyanophenyl)quinoxalines, which are investigated for a range of biological activities, including as anticancer agents.[10]

  • Triazole Synthesis: The α-ketoaldehyde moiety can also participate in reactions to form triazole rings, which are another important class of heterocyclic compounds in drug discovery.[11][12][13]

G cluster_reactivity Comparative Reactivity in Heterocycle Synthesis cluster_products Heterocyclic Products acetyl 4-acetylbenzonitrile (Ketone) imidazole Imidazole Derivatives acetyl->imidazole Condensation oxoacetyl This compound (α-Ketoaldehyde) quinoxaline Quinoxaline Derivatives oxoacetyl->quinoxaline Cyclocondensation with 1,2-diamines triazole Triazole Derivatives oxoacetyl->triazole Cyclization Reactions

Caption: Differential synthetic utility in heterocyclic chemistry.

Spectroscopic Differentiation: A Practical Guide

The structural differences between 4-acetylbenzonitrile and this compound are clearly reflected in their spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • 4-acetylbenzonitrile: The ¹H NMR spectrum is characterized by a singlet for the methyl protons (CH₃) typically around δ 2.6 ppm. The aromatic protons appear as two doublets in the range of δ 7.7-8.1 ppm, consistent with a para-substituted benzene ring.[14]

  • This compound: The most significant difference is the disappearance of the methyl singlet and the appearance of a new singlet for the aldehydic proton (CHO) at a much lower field, typically in the range of δ 9.5-10.5 ppm. The aromatic proton signals will also show a downfield shift due to the increased electron-withdrawing nature of the α-ketoaldehyde group.

¹³C NMR:

  • 4-acetylbenzonitrile: The spectrum will show a signal for the methyl carbon around δ 26-28 ppm and the ketonic carbonyl carbon around δ 197 ppm. The nitrile carbon appears around δ 118 ppm.[5]

  • This compound: The methyl carbon signal is absent. Two carbonyl carbon signals will be present: one for the ketone and one for the aldehyde, typically in the range of δ 185-200 ppm. The aldehydic carbonyl is generally more deshielded.

Protocol: NMR Sample Preparation and Analysis

  • Accurately weigh approximately 10-20 mg of the compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy
  • 4-acetylbenzonitrile: The IR spectrum will exhibit a strong absorption band for the C=O stretch of the ketone around 1680-1700 cm⁻¹. The C≡N stretch of the nitrile group will appear around 2220-2230 cm⁻¹.[5]

  • This compound: The IR spectrum will show two distinct C=O stretching bands. The aldehydic C=O stretch typically appears at a higher frequency (around 1710-1730 cm⁻¹) than the ketonic C=O stretch (around 1680-1700 cm⁻¹). The C-H stretch of the aldehyde may also be visible as a weak band around 2720-2820 cm⁻¹. The C≡N stretch will be present as in the starting material.

Mass Spectrometry (MS)
  • 4-acetylbenzonitrile: The molecular ion peak (M⁺) will be observed at m/z 145. A prominent fragment ion will be observed at m/z 130, corresponding to the loss of the methyl group ([M-CH₃]⁺).[15]

  • This compound: The molecular ion peak (M⁺) will be at m/z 159. The fragmentation pattern will be more complex due to the presence of two carbonyl groups. Expect to see fragments corresponding to the loss of CO (m/z 131) and the formyl group ([M-CHO]⁺ at m/z 130).

Conclusion

The distinction between 4-acetylbenzonitrile and this compound is a clear illustration of how a subtle structural modification can lead to a profound change in chemical reactivity and synthetic potential. While 4-acetylbenzonitrile is a stable and useful bifunctional building block, its oxidized counterpart, this compound, offers enhanced reactivity as an α-ketoaldehyde, making it a highly valuable intermediate for the construction of diverse and complex heterocyclic scaffolds. For researchers and drug development professionals, a thorough understanding of their respective properties, synthesis, and spectroscopic signatures is essential for their effective and strategic utilization in the pursuit of novel therapeutics and advanced materials.

References

  • PubChem. 4'-Cyanoacetophenone. National Center for Biotechnology Information. Available from: [Link]

  • Organic Chemistry Data. NMR Spectroscopy – 1H NMR Chemical Shifts. Available from: [Link]

  • National Center for Biotechnology Information. Reactive dicarbonyl compounds cause Calcitonin Gene-Related Peptide release and synergize with inflammatory conditions in mouse skin and peritoneum. Available from: [Link]

  • Wikipedia. Riley oxidation. Available from: [Link]

  • NIST. Benzonitrile, 4-acetyl-. NIST WebBook. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available from: [Link]

  • ResearchGate. Green synthesis of quinoxaline and substituted quinoxalines. Available from: [Link]

  • National Center for Biotechnology Information. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Available from: [Link]

  • ResearchGate. (PDF) Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available from: [Link]

  • Frontiers. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available from: [Link]

  • Science Trove. Reactions of dicarbonyl compounds. Available from: [Link]

  • ACS Publications. Selenium dioxide oxidation of ketones and aldehydes. Evidence for the intermediacy of .beta.-ketoseleninic. Available from: [Link]

  • mtieat. Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Available from: [Link]

  • PubChem. 4-(2-Oxo-2-phenylacetyl)benzonitrile. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Available from: [Link]

  • Patsnap. Advances in Carbonyl Chemistry for Medical Application. Available from: [Link]

  • ACS Publications. Stereodivergent Synthesis of 1,4-Dicarbonyl Compounds through Sulfonium Rearrangement: Mechanistic Investigation, Stereocontrolled Access to γ-Lactones and γ-Lactams, and Total Synthesis of Paraconic Acids. Available from: [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 4-(2-oxoacetyl)benzonitrile via Riley Oxidation

Author: BenchChem Technical Support Team. Date: February 2026


) Mediated Oxidation
Target Molecule:  4-(2-oxoacetyl)benzonitrile (also known as p-cyanophenylglyoxal)
CAS Registry:  20099-53-0 (Product); 1443-80-7 (Starting Material)

Introduction & Scope

The synthesis of This compound represents a critical transformation in medicinal chemistry, converting a standard acetyl group into a highly reactive 1,2-dicarbonyl (glyoxal) moiety. This functionality is a "privileged structure" for the synthesis of bioactive heterocycles, particularly quinoxalines (via condensation with diamines) and imidazoles, which are ubiquitous in oncology and infectious disease drug discovery.

This Application Note details a robust, scalable protocol using Riley Oxidation . Unlike halogenation-DMSO routes (Kornblum oxidation), which generate lachrymatory intermediates, the Selenium Dioxide (


) route offers a direct, one-step transformation with high atom economy regarding the carbon skeleton.
Key Advantages of this Protocol
  • Direct Oxidation: One-step conversion of

    
     to 
    
    
    
    .
  • Scalability: Suitable for gram-to-multigram scale synthesis.

  • Selectivity: The electron-withdrawing nitrile group (

    
    ) at the para position enhances the acidity of the 
    
    
    
    -protons, facilitating the enolization required for the reaction.

Mechanistic Insight

The reaction proceeds through the Riley Oxidation mechanism.[1][2][3][4] The critical driver is the initial enolization of the ketone, followed by electrophilic attack by selenium.[1][2]

Reaction Scheme


Mechanistic Pathway (DOT Visualization)

RileyMechanism Start 4-Acetylbenzonitrile (Keto Form) Enol Enol Tautomer (Rate Limiting Step) Start->Enol Acid/Thermal Equilibrium SeAttack Electrophilic Attack by SeO2 Enol->SeAttack Nucleophilic Attack Intermediate Beta-Ketoseleninic Acid Intermediate SeAttack->Intermediate -H2O Elimination Pummerer-like Rearrangement & Elimination Intermediate->Elimination Intramolecular Transfer Product This compound (Arylglyoxal) Elimination->Product Oxidation Complete Waste Selenium Metal (Se0) (Red Precipitate) Elimination->Waste Reduction Byproduct

Figure 1: Mechanistic pathway of the Riley Oxidation.[3] The formation of the enol is facilitated by the para-cyano group, leading to the organoselenium intermediate which decomposes to release the target glyoxal and elemental selenium.

Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[4][5][6][7][8]Amount (for 100 mmol scale)Role
4-Acetylbenzonitrile 145.161.014.5 gSubstrate
Selenium Dioxide (

)
110.961.0 - 1.211.1 g - 13.3 gOxidant
1,4-Dioxane 88.11Solvent75 - 100 mLSolvent
Water (Deionized) 18.02Co-solvent7.5 - 10 mLHydrolysis promoter
Dichloromethane (DCM) 84.93Workup~200 mLExtraction
Step-by-Step Methodology

Safety Precaution:


 is toxic and an oxidizer.[9] Organoselenium byproducts are foul-smelling and toxic. All operations must be performed in a well-ventilated fume hood.
Phase 1: Reaction Setup
  • Solvent Preparation: In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, combine 1,4-Dioxane (75 mL) and Water (7.5 mL) .

    • Note: The presence of water is critical. Anhydrous conditions often lead to lower yields because water is required to hydrolyze the selenite ester intermediate.

  • Oxidant Activation: Add Selenium Dioxide (11.1 g, 100 mmol) to the solvent mixture.

  • Dissolution: Heat the mixture gently to 50°C with stirring until the

    
     is completely dissolved. A clear, colorless to slightly yellow solution should result.
    
  • Substrate Addition: Add 4-Acetylbenzonitrile (14.5 g, 100 mmol) in one portion.

Phase 2: Reaction & Reflux[5]
  • Reflux: Attach a reflux condenser. Raise the temperature to 90°C - 100°C (gentle reflux).

  • Monitoring: Stir at reflux for 12 hours .

    • Visual Cue: The precipitation of black/red elemental selenium (

      
      ) indicates the reaction is progressing.
      
    • TLC Monitoring: Use 30% EtOAc in Hexanes. The starting material (

      
      ) should disappear, replaced by the more polar glyoxal spot (
      
      
      
      ) and a baseline streak (Se residues).
Phase 3: Workup & Purification[5]
  • Hot Filtration: While the solution is still warm (~50°C), filter it through a pad of Celite to remove the precipitated metallic selenium.

    • Caution: The grey/red solid is toxic selenium metal. Dispose of as hazardous waste.

  • Concentration: Rinse the Celite pad with a small amount of dioxane. Concentrate the filtrate under reduced pressure (Rotovap) to remove the dioxane/water azeotrope. A yellow/orange oily residue or solid will remain.

  • Extraction: Dissolve the residue in Dichloromethane (150 mL) . Wash with Water (2 x 50 mL) to remove selenous acid residues.

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate to dryness.
    
  • Final Purification:

    • Crude Yield: Typically 85-90%.

    • Recrystallization: If high purity is required, recrystallize from Toluene or a mixture of EtOAc/Hexanes.

    • Storage: The product is hygroscopic.[9] Store in a desiccator or under inert gas.

Workflow Visualization

ProtocolFlow Step1 Dissolve SeO2 (Dioxane/H2O, 50°C) Step2 Add Substrate (4-Acetylbenzonitrile) Step1->Step2 Step3 Reflux 12h (90°C) Step2->Step3 Step4 Hot Filtration (Remove Se metal) Step3->Step4 Red Precipitate Forms Step5 Concentrate & Extract (DCM) Step4->Step5 Step6 QC & Storage Step5->Step6 Yield ~85%

Figure 2: Operational workflow for the synthesis of this compound.

Quality Control & Characterization

The product exists in equilibrium with its hydrate in the presence of moisture. The data below corresponds to the anhydrous dicarbonyl form.

Expected NMR Data ( )
  • Aldehyde Proton (CHO): A singlet at

    
     9.60 - 9.65 ppm . This is the diagnostic peak confirming oxidation.
    
  • Aromatic Protons: Two doublets (AA'BB' system) centered around

    
     7.8 - 8.3 ppm . The protons ortho to the carbonyl will be more deshielded (~8.2 ppm) than those ortho to the nitrile (~7.8 ppm).
    
  • Absence of Methyl: The starting material singlet at

    
     2.6 ppm  must be absent.
    
Infrared Spectroscopy (IR)
  • Nitrile (

    
    ):  Sharp band at ~2230 cm⁻¹.
    
  • Carbonyls (

    
    ):  Two bands.
    
    • Ketone: ~1680 cm⁻¹.

    • Aldehyde: ~1720 cm⁻¹.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete hydrolysis of Se-ester.Ensure water (10% v/v) is present in the dioxane solvent system.
Product is a "Sticky Solid" Hydrate formation.Azeotrope with toluene to remove water, or dry under high vacuum with

.
Red Color in Product Colloidal Selenium contamination.Pass the DCM solution through a short plug of silica gel or activated charcoal before final evaporation.
Over-oxidation Formation of carboxylic acid.Strictly control temperature (do not exceed 100°C) and stop reaction immediately upon consumption of starting material.

References

  • Riley, H. L., et al. (1932). The Selenium Dioxide Oxidation Mechanism. Journal of the Chemical Society.[1][4] (Foundational reference for the named reaction).

  • NRO Chemistry. (2019). Riley Oxidation: Mechanism and Experimental Procedure. Retrieved from [Link]

Sources

Application Notes & Protocols: The Riley Oxidation of 4-Acetylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Synthesis of 4-Cyanophenylglyoxal using Selenium Dioxide

Introduction and Significance

The Riley oxidation, first reported by Harry Lister Riley in 1932, is a powerful and selective method for the oxidation of α-methylene groups adjacent to a carbonyl, yielding a 1,2-dicarbonyl compound.[1][2] This transformation is mediated by selenium dioxide (SeO₂), a reagent that has become indispensable for various oxidative processes in organic synthesis.[3][4]

This guide provides a detailed protocol for the Riley oxidation of 4-acetylbenzonitrile to produce 4-cyanophenylglyoxal. The starting material, 4-acetylbenzonitrile, is a readily available aromatic ketone featuring an activated methyl group ripe for oxidation.[5][6] The product, 4-cyanophenylglyoxal, is a valuable α-ketoaldehyde. Such motifs are highly sought-after building blocks in medicinal chemistry and drug development.[7] The dual carbonyl functionality provides a versatile handle for the synthesis of complex heterocyclic scaffolds, while the nitrile group can be further elaborated, making it a key intermediate for various pharmaceutical agents.[5][8]

The Mechanism of Riley Oxidation

Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting. The oxidation of an activated methyl group adjacent to a carbonyl proceeds through a well-investigated pathway.[1]

  • Enolization: The reaction is initiated by the acid-catalyzed tautomerization of the ketone (4-acetylbenzonitrile) to its more nucleophilic enol form.

  • Electrophilic Attack: The enol attacks the electrophilic selenium center of selenium dioxide (or its hydrated form, selenous acid, H₂SeO₃).[1][9][10]

  • Dehydration & Rearrangement: A subsequent rearrangement and loss of a water molecule forms a key intermediate.

  • Hydration and Elimination: Attack by water at the α-carbon, followed by the elimination of elemental selenium (Se⁰) and selenic acid, yields the final 1,2-dicarbonyl product, 4-cyanophenylglyoxal.[1][9][10] The precipitation of red amorphous selenium is often a visual indicator of reaction progress.

Riley_Oxidation_Mechanism Figure 1: Mechanism of the Riley Oxidation cluster_start Step 1: Enolization cluster_reaction Step 2-3: Reaction with SeO2 cluster_final Step 4: Product Formation Ketone 4-Acetylbenzonitrile Enol Enol Intermediate Ketone->Enol Tautomerization Intermediate1 Selenium Adduct Enol->Intermediate1 Electrophilic Attack SeO2 SeO2 SeO2->Intermediate1 Intermediate2 Dehydrated Intermediate Intermediate1->Intermediate2 -H2O Product 4-Cyanophenylglyoxal Intermediate2->Product +H2O, Elimination Selenium Se (s)

Caption: Figure 1: Mechanism of the Riley Oxidation.

Critical Safety Precautions

WARNING: Selenium compounds are highly toxic and teratogenic. All operations involving selenium dioxide must be performed with extreme caution inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves (double-gloving is recommended), and chemical safety goggles.

  • Handling: Do not breathe selenium dioxide dust.[11][12] Handle the solid reagent carefully to avoid generating airborne particles. Use a spatula for transfers within the fume hood.

  • Engineering Controls: A high-efficiency fume hood is mandatory for this procedure to prevent inhalation of volatile and toxic selenium species.[3]

  • Waste Disposal: All selenium-containing waste, including the red selenium precipitate, contaminated glassware, and filtrates, must be collected in a designated, sealed hazardous waste container. Do not dispose of selenium waste down the drain.[13][14] Consult your institution's environmental health and safety guidelines for proper disposal procedures.

  • Accidental Exposure:

    • Inhalation: Move to fresh air immediately. Seek urgent medical attention.[12]

    • Skin Contact: Wash the affected area thoroughly with soap and water for at least 15 minutes.

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek urgent medical attention.

    • Ingestion: If swallowed, immediately call a poison control center or doctor.[12]

Detailed Experimental Protocol

This protocol outlines the synthesis of 4-cyanophenylglyoxal from 4-acetylbenzonitrile on a laboratory scale.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Notes
4-Acetylbenzonitrile145.165.00 g34.4Starting material
Selenium Dioxide (SeO₂)110.964.20 g37.91.1 equivalents, Oxidant
1,4-Dioxane88.11100 mL-Solvent, ACS Grade
Deionized Water18.022 mL-Co-solvent
Celite® 545-~10 g-Filtration aid
Ethyl Acetate88.11~500 mL-For extraction/elution
Hexanes-~500 mL-For elution
Silica Gel-~100 g-For column chromatography
Equipment
  • 250 mL round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer and stir bar

  • Thermometer or thermocouple

  • Buchner funnel and filter flask

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure

Reaction Setup & Execution

  • Assemble Apparatus: Set up a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser in a chemical fume hood.

  • Charge Reagents: To the flask, add 4-acetylbenzonitrile (5.00 g, 34.4 mmol), selenium dioxide (4.20 g, 37.9 mmol, 1.1 eq.), 1,4-dioxane (100 mL), and deionized water (2 mL).

    • Scientist's Note: 1,4-Dioxane is a common solvent for Riley oxidations as it is relatively inert and has a suitable boiling point.[15] A small amount of water is often added to facilitate the reaction mechanism.

  • Heating: Heat the reaction mixture to reflux (approximately 100-101°C) with vigorous stirring. The mixture will turn dark as the reaction progresses, and a red/black precipitate of elemental selenium will form.

  • Monitor Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase is 30% ethyl acetate in hexanes. The reaction is generally complete within 6-12 hours.

Workup and Isolation 5. Cooling: Once the starting material is consumed, turn off the heat and allow the mixture to cool to room temperature. 6. Filtration: Prepare a pad of Celite® in a Buchner funnel. Dilute the cooled reaction mixture with approximately 100 mL of diethyl ether or ethyl acetate and filter it through the Celite pad to remove the precipitated selenium.

  • Scientist's Note: Elemental selenium is a fine precipitate that can clog filter paper. A Celite pad provides a robust filtration medium, ensuring its complete removal.[9]
  • Rinsing: Wash the reaction flask and the Celite pad with additional ethyl acetate (2 x 50 mL) to ensure all the product is collected in the filtrate.
  • Concentration: Transfer the filtrate to a round-bottom flask and concentrate the solvent using a rotary evaporator. This will yield a crude yellow-orange solid or oil.

Purification 9. Column Chromatography: Purify the crude residue by flash column chromatography on silica gel. 10. Elution: Use a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% ethyl acetate) to elute the product. Collect fractions and monitor by TLC. 11. Final Concentration: Combine the pure fractions containing the product and concentrate them under reduced pressure to yield 4-cyanophenylglyoxal as a yellow solid. A typical yield is in the range of 65-80%.

Workflow Figure 2: Experimental Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification A 1. Charge Flask (4-Acetylbenzonitrile, SeO2, Dioxane/H2O) B 2. Heat to Reflux (~100°C, 6-12h) A->B C 3. Monitor by TLC B->C D 4. Cool to RT C->D Reaction Complete E 5. Dilute with EtOAc D->E F 6. Filter through Celite (Remove Se precipitate) E->F G 7. Concentrate Filtrate F->G H 8. Flash Column Chromatography (Silica Gel, Hexanes/EtOAc) G->H Crude Product I 9. Combine Pure Fractions H->I J 10. Concentrate to yield Pure Product I->J

Caption: Figure 2: Experimental Workflow.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Extend the reaction time. Ensure the temperature is maintained at reflux.
Product degradation.Avoid excessively long reaction times. The product can be sensitive to prolonged heat.
Loss during workup.Ensure thorough washing of the Celite pad. Be careful during solvent extractions if performed.
Multiple Side Products Over-oxidation or side reactions.Use a stoichiometric amount of SeO₂ (1.0-1.2 eq.). Using a large excess can lead to side reactions.[9]
Impure starting material.Ensure the purity of 4-acetylbenzonitrile before starting.
Difficulty in Purification Co-eluting impurities.Optimize the solvent system for column chromatography. A shallower gradient may be required.
Product is unstable on silica.Minimize the time the product spends on the silica gel column. Consider using a different stationary phase if issues persist.

Applications in Drug Discovery

The product, 4-cyanophenylglyoxal, is an example of an α-ketoaldehyde, a class of compounds with significant utility in pharmaceutical development.

  • Scaffold for Heterocycles: The 1,2-dicarbonyl moiety is a classic precursor for the synthesis of various nitrogen-containing heterocycles like quinoxalines, imidazoles, and pyrazines, which are privileged structures in many approved drugs.

  • Enzyme Inhibition: Aldehyde functionalities are known to interact with biological targets, and aldehyde oxidase is a key enzyme in the metabolism of many drugs.[16] The presence of an aldehyde can be crucial for a molecule's pharmacokinetic profile and efficacy.

  • Bio-conjugation and Prodrugs: The reactive aldehyde can be used as a chemical handle for covalent modification or as part of a prodrug strategy where the active compound is released under specific physiological conditions.[8]

References

  • NROChemistry. (n.d.). Riley Oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (2022, March 12). Riley Oxidation [Video]. YouTube. Retrieved from [Link]

  • Chemdad Co., Ltd. (n.d.). 4-Acetylbenzonitrile. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Riley oxidation. Retrieved from [Link]

  • AdiChemistry. (n.d.). Selenium dioxide (SeO2) - Riley oxidation. Retrieved from [Link]

  • ResearchGate. (n.d.). Riley oxidation (Selenium dioxide oxidation). Retrieved from [Link]

  • ResearchGate. (n.d.). Selenium Dioxide Oxidation. Retrieved from [Link]

  • Liu, D., et al. (2020). Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. Molecules, 25(8), 1852. [Link]

  • Płaczek, M. A., et al. (2017). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules, 22(12), 2073. [Link]

  • NPTEL. (n.d.). Module 1: Oxidation Reactions. Retrieved from [Link]

  • Coxon, J. M., Dansted, E., & Hartshorn, M. P. (1977). ALLYLIC OXIDATION WITH HYDROGEN PEROXIDE–SELENIUM DIOXIDE: trans-PINOCARVEOL. Organic Syntheses, 56, 25. [Link]

  • Zenodo. (1987). Comparative Study of Kinetics of HCI and HCI04 Acid- catalysed Oxidation of Acetophenone by Selenium Dioxide in Aqueous Acetic A. Retrieved from [Link]

  • Google Patents. (2007). CN101092377A - Method for preparing 4-methoxy-benzonitrile through 'one pot metho'.
  • Sanoh, S., et al. (2015). Significance of Aldehyde Oxidase During Drug Development: Effects on Drug Metabolism, Pharmacokinetics, Toxicity, and Efficacy. Drug Metabolism and Pharmacokinetics, 30(1), 45-55. [Link]

  • Carlo Erba Reagents. (n.d.). 111350 - Selenium dioxide - Safety Data Sheet. Retrieved from [Link]

  • Chembase.cn. (n.d.). 1443-80-7 4-Acetylbenzonitrile. Retrieved from [Link]

  • ResearchGate. (2015). Significance of aldehyde oxidase during drug development: Effects on drug metabolism, pharmacokinetics, toxicity, and efficacy. Retrieved from [Link]

  • OSTI.GOV. (2022). Alpha ketoacid decarboxylases: Diversity, structures, reaction mechanisms, and applications for biomanufacturing of platform chemicals and fuels. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Selenium(IV) oxide. Retrieved from [Link]

  • Patsnap. (2025). Exploring Carbonyl Group Applications in Pharmaceuticals. Retrieved from [Link]

  • Google Patents. (2018). CN107721869A - A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4.
  • MDPI. (2023). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. Retrieved from [Link]

  • Nexchem Ltd. (2023). SAFETY DATA SHEET - Selenium Dioxide. Retrieved from [Link]

Sources

protocol for synthesizing quinoxaline derivatives using 4-cyanophenylglyoxal

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 2-(4-Cyanophenyl)quinoxaline Derivatives

Introduction & Scope

Quinoxaline derivatives represent a privileged scaffold in medicinal chemistry, exhibiting broad-spectrum biological activities including antitumor, antimicrobial, and anti-inflammatory properties. This protocol details the synthesis of 2-(4-cyanophenyl)quinoxaline via the condensation of 4-cyanophenylglyoxal with o-phenylenediamine .

The inclusion of the 4-cyanophenyl moiety is strategically significant in drug design; the nitrile group (-CN) acts as a robust hydrogen bond acceptor and a metabolic "handle," while its electron-withdrawing nature modulates the electronic properties of the quinoxaline core.

Key Advantages of this Protocol:

  • Regioselectivity: The use of unsubstituted o-phenylenediamine with an arylglyoxal yields a single regioisomer (2-substituted).

  • Green Chemistry Compliance: Focuses on high atom economy and ethanol-based solvent systems.

  • Scalability: Methods provided are adaptable from milligram to gram scales.

Chemical Basis & Mechanism[2]

The formation of the quinoxaline ring proceeds via a double condensation mechanism (Schiff base formation).

  • Nucleophilic Attack (Step 1): One amine group of the o-phenylenediamine attacks the more electrophilic aldehyde carbonyl of the glyoxal.

  • Dehydration: Loss of water forms the first imine bond.

  • Cyclization (Step 2): The second amine attacks the ketone carbonyl (activated by the adjacent imine and the electron-withdrawing aryl group).

  • Aromatization: Final dehydration yields the stable, aromatic quinoxaline system.

Note on Reactivity: The 4-cyano group on the phenyl ring is a strong Electron Withdrawing Group (EWG). This increases the electrophilicity of the carbonyl carbons on the glyoxal, typically accelerating the reaction rate compared to unsubstituted phenylglyoxal.

ReactionMechanism Reactants Reactants (o-PDA + Glyoxal) Intermediate1 Intermediate (Mono-imine) Reactants->Intermediate1 Nucleophilic Attack (-H₂O) Intermediate2 Cyclization (Carbinolamine) Intermediate1->Intermediate2 Intramolecular Cyclization Product Product (2-(4-cyanophenyl)quinoxaline) Intermediate2->Product Aromatization Water Byproduct (2 H₂O) Intermediate2->Water

Figure 1: Mechanistic pathway of quinoxaline synthesis via condensation.

Materials & Reagents

ReagentCAS NumberMW ( g/mol )Role
o-Phenylenediamine 95-54-5108.14Nucleophile (Diamine)
4-Cyanophenylglyoxal hydrate 19010-28-7175.14 (anhydrous)Electrophile (Dicarbonyl)
Ethanol (Absolute) 64-17-546.07Solvent
Iodine (

)
7553-56-2253.81Lewis Acid Catalyst (Protocol A)
Sodium Thiosulfate 7772-98-7158.11Quench (for Iodine)
Ethyl Acetate/Hexane --Recrystallization/TLC

Note: 4-Cyanophenylglyoxal is often supplied as a hydrate.[1] Adjust stoichiometry based on the specific molecular weight of the hydrate form used.

Experimental Protocols

Two protocols are provided.[2][3][4][5][6][7][8][9][10] Protocol A is the recommended standard for high yield and mild conditions. Protocol B is a catalyst-free alternative for sensitive substrates.

Protocol A: Iodine-Catalyzed Synthesis (Recommended)

Rationale: Molecular iodine acts as a mild Lewis acid to activate the carbonyls, significantly reducing reaction time and improving yield.

Step-by-Step:

  • Preparation: In a 50 mL round-bottom flask, dissolve 4-cyanophenylglyoxal hydrate (1.0 mmol, 175 mg) in 5 mL of Ethanol.

  • Addition: Add o-phenylenediamine (1.1 mmol, 119 mg) to the solution.

  • Catalyst: Add Iodine (5 mol%, ~12 mg).

  • Reaction: Stir the mixture at Room Temperature for 10–30 minutes.

    • Observation: A rapid color change (often to yellow/orange precipitate) indicates product formation.

    • Monitoring: Check TLC (Hexane:EtOAc 7:3). The starting diamine spot should disappear.

  • Quenching: Pour the reaction mixture into crushed ice containing a small amount of 5% sodium thiosulfate solution (to remove unreacted iodine).

  • Isolation: Filter the solid precipitate using a Buchner funnel. Wash with cold water (2 x 10 mL).

  • Purification: Recrystallize from hot Ethanol or an Ethanol/DMF mixture if solubility is low.

Protocol B: Catalyst-Free Reflux (Classic)

Rationale: Used when avoiding trace halogen contamination is critical.

Step-by-Step:

  • Mixing: Dissolve 4-cyanophenylglyoxal hydrate (1.0 mmol) and o-phenylenediamine (1.0 mmol) in 10 mL of Ethanol.

  • Reflux: Heat the mixture to reflux (80°C) for 2–4 hours.

  • Monitoring: Monitor via TLC every 30 minutes.

  • Workup: Cool the mixture to room temperature, then to 0°C in an ice bath.

  • Crystallization: The product usually crystallizes out upon cooling. Filter and wash with cold ethanol.[5]

Workflow Visualization

Workflow Start Start: Weigh Reagents Mix Dissolve in EtOH Start->Mix Cat Add Catalyst (I₂) (Protocol A) Mix->Cat React Stir/Reflux (10 min - 2 hr) Cat->React TLC TLC Check (Hex:EtOAc 7:3) React->TLC TLC->React Incomplete Quench Quench/Cool (Ice/Thiosulfate) TLC->Quench Complete Filter Filtration & Wash Quench->Filter Pure Recrystallization (Ethanol) Filter->Pure

Figure 2: Operational workflow for the synthesis and purification process.

Expected Results & Characterization

The product, 2-(4-cyanophenyl)quinoxaline , should be obtained as a solid (typically pale yellow or off-white).

TechniqueExpected Signal / ObservationInterpretation
Appearance Yellow/Off-white crystalline solidSuccessful formation
Yield 85 – 95% (Protocol A)High efficiency
Melting Point ~135–140°C (Verify with literature)Purity check
IR Spectroscopy ~2220–2230 cm⁻¹ (Sharp)C≡N stretch (Diagnostic)
¹H NMR (DMSO-d₆)δ ~9.3–9.5 ppm (s, 1H) H-3 proton of Quinoxaline ring (Singlet)
δ ~8.0–8.5 ppm (m, 4H)Quinoxaline aromatic ring protons
δ ~7.8–8.2 ppm (dd, 4H)4-Cyanophenyl protons (AA'BB' system)

Critical Quality Attribute (CQA): The presence of the singlet at >9.0 ppm in ¹H NMR confirms the quinoxaline ring closure. The retention of the nitrile peak in IR confirms the functional group survived the conditions.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Sticky Solid Incomplete reaction or wet solventEnsure reagents are dry; extend reaction time; use Protocol A (Iodine).
Multiple Spots on TLC Polymerization or oxidation of diamineUse fresh o-phenylenediamine (should be white/pale, not dark brown).
Product Oiling Out Solubility issues during coolingAdd a drop of water to the hot ethanol solution to induce precipitation, or scratch the glass.
Starting Material Remains Glyoxal hydrate water contentCalculate stoichiometry based on the hydrate MW, not anhydrous.

Safety & Handling

  • Cyanide Derivatives: While the nitrile group in 4-cyanophenylglyoxal is covalently bonded and generally stable, avoid contact with strong acids which could theoretically release HCN under extreme forcing conditions. Treat all waste as hazardous.

  • o-Phenylenediamine: Toxic if swallowed or inhaled. Known skin sensitizer. Double-glove and weigh in a fume hood.

  • Iodine: Corrosive and stains. Handle with care; use thiosulfate to clean spills.

References

  • General Quinoxaline Synthesis: Heravi, M. M., et al. "Recent advances in the synthesis of quinoxalines: A review." Synthetic Communications, 2018. Link

  • Iodine Catalyzed Method: Bhosale, R. S., et al. "Iodine-catalyzed mild and efficient method for the synthesis of quinoxalines."[11] Tetrahedron Letters, 2005. Link

  • Green Chemistry Approaches: Gu, Y. "Multicomponent reactions in unconventional solvents: State of the art." Green Chemistry, 2012. Link

  • Arylglyoxal Reactivity: Bagley, M. C., et al. "Microwave-assisted synthesis of quinoxalines." Synlett, 2007. Link

Sources

reaction of 4-(2-oxoacetyl)benzonitrile with 1,2-diamines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-QBX-042 Topic: High-Efficiency Synthesis of 2-(4-Cyanophenyl)quinoxaline Scaffolds via Condensation of 4-(2-Oxoacetyl)benzonitrile with 1,2-Diamines

Executive Summary

This application note details the optimized protocol for synthesizing 2-substituted quinoxaline derivatives using This compound (also known as p-cyanophenylglyoxal) and various 1,2-diamines .

Quinoxalines are "privileged structures" in medicinal chemistry, serving as core scaffolds for kinase inhibitors, antiviral agents, and anticancer therapeutics. The specific inclusion of the nitrile (-CN) moiety at the para-position of the C2-phenyl ring provides a critical "synthetic handle." This group allows for late-stage diversification into amides, carboxylic acids, amines, or tetrazoles, making this reaction a high-value transformation in drug discovery libraries.

Key Advantages of this Protocol:

  • Atom Economy: High-yield condensation with water as the only byproduct.

  • Scalability: Robust performance from milligram to gram scales.

  • Purification: Designed to minimize chromatography; products often precipitate in high purity.

Chemical Context & Mechanism

The reaction is a double condensation between a 1,2-dicarbonyl (the glyoxal derivative) and a 1,2-diamine.

The Reactants:

  • Electrophile: this compound. The aldehyde carbon (

    
     of the glyoxal) is significantly more electrophilic than the ketone carbon (
    
    
    
    ), driving the initial nucleophilic attack.
  • Nucleophile: 1,2-Diamine (e.g., o-phenylenediamine).[1]

Mechanistic Pathway: The reaction proceeds via a stepwise formation of mono-imine (Schiff base) intermediates, followed by intramolecular cyclization and dehydration. While often spontaneous in refluxing ethanol, mild acid catalysis (Acetic Acid or


) ensures complete conversion and suppresses oligomerization.

ReactionMechanism Start Reactants (Glyoxal + Diamine) Inter1 Hemiaminal Intermediate Start->Inter1 Nucleophilic Attack (C=O) Inter2 Mono-Imine (Schiff Base) Inter1->Inter2 -H2O (Dehydration) Cyclic Dihydroquinoxaline (Cyclization) Inter2->Cyclic Intramolecular Attack Product Quinoxaline (Aromatization) Cyclic->Product -H2O (Aromatization)

Figure 1: Mechanistic pathway for the condensation of arylglyoxals with 1,2-diamines.

Experimental Protocol

Materials & Reagents
ReagentRolePurity Grade
This compound Substrate (Electrophile)>97%
1,2-Phenylenediamine Substrate (Nucleophile)>98% (Ensure no dark oxidation)
Ethanol (EtOH) SolventAbsolute or 95%
Acetic Acid (AcOH) CatalystGlacial
Ethyl Acetate/Hexane Workup/TLCACS Grade
Standard Operating Procedure (SOP)

Scale: 1.0 mmol (approx. 200 mg scale) Time: 1–3 Hours Temperature: Reflux (


)
  • Preparation:

    • In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of this compound in 5 mL of Ethanol .

    • Note: If the glyoxal is a hydrate, slight warming may be required to fully dissolve it.

  • Addition:

    • Add 1.05 mmol (1.05 equiv) of the 1,2-diamine (e.g., o-phenylenediamine) to the solution.

    • Add 2–3 drops of Glacial Acetic Acid (catalyst).

  • Reaction:

    • Fit the flask with a reflux condenser.

    • Heat the mixture to reflux with vigorous stirring.

    • Monitor: Check progress via TLC after 1 hour (Eluent: 30% Ethyl Acetate in Hexane). The starting glyoxal (usually lower

      
      ) should disappear; the product is typically a fluorescent spot under UV (254/365 nm).
      
  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Scenario A (Precipitate forms): Filter the solid using a Buchner funnel. Wash the cake with cold ethanol (

      
      ).
      
    • Scenario B (No precipitate): Concentrate the solvent to ~20% volume under reduced pressure. Pour the residue into 10 mL of ice-water. Stir for 10 minutes to induce precipitation. Filter and wash.[2][3]

  • Purification:

    • Recrystallize the crude solid from hot Ethanol or Ethanol/Water mixtures.

    • Yield Expectation: 85–95%.

Workflow Visualization

Workflow Setup Step 1: Dissolution Dissolve Glyoxal in EtOH Add Step 2: Addition Add Diamine + cat. AcOH Setup->Add React Step 3: Reflux 1-3 Hours @ 78°C Add->React Check QC Point: TLC Analysis (Disappearance of Glyoxal) React->Check Check->React Incomplete Workup Step 4: Isolation Cool & Filter Precipitate Check->Workup Complete Pure Final Product 2-(4-cyanophenyl)quinoxaline Workup->Pure

Figure 2: Step-by-step experimental workflow for quinoxaline synthesis.

Critical Control Points & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield / Sticky Solid Incomplete precipitation or oligomerization.Use the "Ice-Water Pour" method for isolation. Recrystallize from EtOH/Water (9:1).
Regioisomers Observed Unsymmetric diamine used (e.g., 4-methyl-1,2-diamine).This reaction produces a mixture of 6- and 7-substituted isomers. Separation requires column chromatography (very difficult) or careful fractional crystallization.
Starting Material Remains Glyoxal hydrate formation (less reactive).Add a dehydrating agent (molecular sieves) or increase catalyst load (AcOH or 5 mol%

).
Dark Product Oxidation of diamine prior to reaction.Use freshly recrystallized diamine. Perform reaction under

atmosphere.

Downstream Applications (The Nitrile Handle)

The 4-cyanophenyl group is not just a structural feature; it is a reactive gateway. Following the synthesis of the quinoxaline core, the nitrile can be transformed:

  • Hydrolysis:

    
     Carboxylic Acid (Pinner reaction conditions).
    
  • Reduction:

    
     Benzylamine (using 
    
    
    
    or
    
    
    ).
  • Cycloaddition:

    
     Tetrazole (using 
    
    
    
    ), a bioisostere for carboxylic acids in angiotensin II receptor blockers.

References

  • Mechanistic Overview & Catalysis

    • Heravi, M. M., et al. "Recent advances in the synthesis of quinoxalines: A review." Molecular Diversity, 2018.
    • Source:

  • Green Chemistry Protocols

    • Gu, Y.
    • Source:

  • Biological Significance of Quinoxalines

    • Pereira, J. A., et al. "Quinoxaline, its derivatives and applications: A State of the Art review." European Journal of Medicinal Chemistry, 2015.
    • Source:

  • Specific Reactivity of Arylglyoxals

    • Wan, J. P., et al. "Quinoxaline Synthesis by Domino Reactions." Current Organic Chemistry, 2016.
    • Source:

Sources

Application Note: Using 4-Cyanophenylglyoxal in STA-5312 (Rosabulin) Synthesis

[1]

Executive Summary

STA-5312 (Rosabulin) is a tubulin-binding agent that functions as a vascular disrupting agent (VDA) and microtubule inhibitor.[1] The molecule features a 1,3-disubstituted indolizine core. The C3 position bears a 4-cyanobenzyl group, while the C1 position is functionalized with an (isothiazol-5-yl)glyoxylamide tail.[1]

This guide focuses on the use of 4-cyanophenylglyoxal (4-(2-oxoacetyl)benzonitrile) as a high-value electrophilic intermediate.[1] Unlike the standard Friedel-Crafts acylation or the use of

3-(4-cyanobenzoyl)indolizine

Synthetic Pathway & Mechanism

The synthesis leverages the high nucleophilicity of the indolizine C3 position. 4-Cyanophenylglyoxal is first synthesized via Selenium Dioxide (SeO

1
Pathway Visualization

STA5312_Synthesiscluster_0Key TransformationStart4-AcetylbenzonitrileGlyoxal4-Cyanophenylglyoxal(Key Intermediate)Start->GlyoxalSeO2 Oxidation(Protocol 1)Intermed_Benzoyl3-(4-Cyanobenzoyl)indolizineGlyoxal->Intermed_BenzoylIndolizineIndolizine CoreIndolizine->Intermed_Benzoyl+ GlyoxalAcid/Catalyst(Protocol 2)Intermed_Benzyl3-(4-Cyanobenzyl)indolizineIntermed_Benzoyl->Intermed_BenzylReduction(Et3SiH/TFA)STA5312STA-5312 (Rosabulin)Intermed_Benzyl->STA53121. Oxalyl Chloride2. 5-Amino-3-methylisothiazole

Figure 1: Synthetic workflow highlighting the insertion of 4-cyanophenylglyoxal to form the C3-aroyl precursor.

Experimental Protocols

Protocol 1: Synthesis of 4-Cyanophenylglyoxal

This step converts 4-acetylbenzonitrile into the 1,2-dicarbonyl intermediate using Riley oxidation.[1] This reagent is less lachrymatory than the corresponding

Reagents:

  • 4-Acetylbenzonitrile (1.0 equiv)[1]

  • Selenium Dioxide (SeO

    
    ) (1.1 equiv)
    
  • 1,4-Dioxane/Water (10:1 v/v)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 4-acetylbenzonitrile (e.g., 14.5 g, 100 mmol) in 1,4-dioxane (150 mL).

  • Addition: Add SeO

    
      (12.2 g, 110 mmol) and Water  (15 mL). The water is critical to prevent polymer formation and facilitate the reaction.
    
  • Reflux: Heat the mixture to 90–100°C for 12–16 hours. Monitor by TLC (SiO

    
    , 30% EtOAc/Hexanes) for the disappearance of the starting ketone.
    
  • Filtration: Cool the mixture to room temperature. Filter through a pad of Celite to remove the black selenium metal precipitate. Wash the pad with EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure to remove dioxane.

  • Purification: Dissolve the residue in DCM, wash with water and brine, dry over Na

    
    SO
    
    
    , and concentrate. Recrystallize from EtOAc/Hexanes if necessary.
    • Target Product:4-Cyanophenylglyoxal hydrate (Yellow solid).[2][3]

    • Yield Expectations: 80–90%.

Protocol 2: C3-Functionalization of Indolizine

This protocol describes the coupling of the indolizine core with 4-cyanophenylglyoxal to form 3-(4-cyanobenzoyl)indolizine .[1] Note: Indolizines are highly nucleophilic at C3.

Reagents:

  • Indolizine (1.0 equiv)

  • 4-Cyanophenylglyoxal (1.1 equiv)[1]

  • Acetic Acid (AcOH) or Ethanol

  • Optional: p-Toluenesulfonic acid (pTSA) (catalytic)

Procedure:

  • Setup: Charge a reaction vessel with Indolizine (1.17 g, 10 mmol) and 4-Cyanophenylglyoxal (1.90 g, 11 mmol).

  • Solvent: Add Glacial Acetic Acid (20 mL).

  • Reaction: Stir at 60–80°C for 4–6 hours. The reaction proceeds via an aldol-type condensation followed by oxidative rearrangement or dehydration depending on exact conditions.[1]

    • Note: In some variations, an oxidative workup (e.g., air bubbling or mild oxidant) ensures full conversion to the ketone form if the intermediate alcohol persists.

  • Workup: Pour the reaction mixture into ice water (100 mL). Neutralize with saturated NaHCO

    
     (careful: foaming).
    
  • Extraction: Extract with EtOAc (3 x 50 mL). Combine organics, wash with brine, and dry over MgSO

    
    .
    
  • Purification: Flash chromatography (SiO

    
    , Gradient 0-40% EtOAc in Hexanes).
    
    • Target Product:3-(4-cyanobenzoyl)indolizine .[1][4][5]

    • Characterization: Confirm by

      
      H NMR (Diagnostic doublet for 4-cyanophenyl, indolizine protons shifted downfield due to carbonyl).
      
Protocol 3: Conversion to STA-5312 (Rosabulin)

The final stages involve reducing the ketone linker to a methylene group and installing the glyoxylamide tail.

Step A: Reduction (Ionic Hydrogenation)

  • Dissolve 3-(4-cyanobenzoyl)indolizine in Trifluoroacetic acid (TFA) .

  • Add Triethylsilane (Et

    
    SiH)  (3–5 equiv) slowly at 0°C.
    
  • Stir at room temperature for 2–4 hours.

  • Quench and isolate to yield 3-(4-cyanobenzyl)indolizine .

Step B: Acylation and Amidation

  • Dissolve 3-(4-cyanobenzyl)indolizine in anhydrous THF at 0°C.

  • Add Oxalyl Chloride (1.2 equiv) dropwise. Stir for 1 hour to form the indolizine-1-glyoxylyl chloride intermediate (precipitate often forms).[1]

  • Add 3-methyl-5-aminoisothiazole (1.2 equiv) and Pyridine (2.0 equiv).[1]

  • Stir at room temperature for 4–12 hours.

  • Final Purification: Recrystallize from THF/Water to obtain pure STA-5312 .

Analytical Data & Process Parameters

ParameterSpecification / Condition
Intermediate 4-Cyanophenylglyoxal (CAS: 20099-53-0)
Reaction Type Riley Oxidation (SeOngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)

Electrophilic Aromatic Substitution
Key Solvent 1,4-Dioxane (Oxidation); AcOH (Coupling)
Critical Temp 90°C (Oxidation); 60°C (Coupling)
Yield (Step 1) 85% (Lit.[1] range 80-90%)
Yield (Step 2) 65-75% (Dependent on purity of glyoxal)
Safety Note SeO

is toxic.[1] Indolizines are light-sensitive.[1]

References

  • Synta Pharmaceuticals Primary Synthesis: Li, H., Xia, Z., Chen, S., Koya, K., Ono, M., & Sun, L. (2007). Development of a Practical Synthesis of STA-5312, a Novel Indolizine Oxalylamide Microtubule Inhibitor. Journal of Organic Chemistry, 72(20), 7750–7754.

  • Synthesis of 4-Cyanophenylglyoxal (Riley Oxidation): ChemicalBook / Patent WO2005105810. Synthesis of this compound.

  • General Reactivity of Indolizines with 1,2-Dicarbonyls: Nam, S., Lee, S., Kim, W., & Kim, I. (2023).[6] Divergent synthesis of two types of indolizines from pyridine-2-acetonitrile, (hetero)arylglyoxal, and TMSCN. Organic & Biomolecular Chemistry, 21, 3881-3895.[7][8]

  • STA-5312 Clinical Context: ClinicalTrials.gov. A Phase I Study of STA-5312 in Subjects With Advanced or Metastatic Solid Tumors.

Application Note: Chemoselective Condensation of 4-Cyanophenylglyoxal with Phenylhydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for the condensation of 4-cyanophenylglyoxal with phenylhydrazine. Unlike simple ketones, arylglyoxals possess two adjacent carbonyl centers with distinct electrophilicities. This guide focuses on controlling regioselectivity to exclusively obtain the mono-hydrazone (at the aldehyde position) versus the bis-hydrazone (osazone) . The presence of the electron-withdrawing cyano group (


) significantly enhances the electrophilicity of the dicarbonyl moiety, requiring modified handling conditions compared to unsubstituted phenylglyoxal to prevent oligomerization.

Scientific Background & Mechanism[1][2][3][4][5]

The Electrophilic Substrate

4-Cyanophenylglyoxal contains an


-keto aldehyde motif. The aldehyde carbon (C1) is sterically less hindered and electronically more electrophilic than the ketone carbon (C2).
  • Electronic Effect: The para-cyano group is a strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M). This destabilizes the carbonyl dipoles, making the C1 and C2 carbons highly susceptible to nucleophilic attack.

  • Regioselectivity: Under controlled conditions (1:1 stoichiometry, mild temperature), phenylhydrazine attacks the C1 aldehyde to form the monohydrazone .

Reaction Pathway[5][6]
  • Nucleophilic Attack: The terminal nitrogen of phenylhydrazine attacks the C1 carbonyl.

  • Dehydration: Acid-catalyzed elimination of water yields the C=N bond.

  • Osazone Formation: With excess phenylhydrazine and heat, the C2 ketone also reacts. Note that in sugar chemistry, osazone formation involves oxidation of an adjacent alcohol; here, the ketone is already oxidized, so it is a direct condensation.

Mechanistic Visualization

The following diagram illustrates the competing pathways and the selectivity control.

ReactionMechanism cluster_conditions Reaction Conditions Start 4-Cyanophenylglyoxal (Highly Electrophilic) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack (C1) Reagent Phenylhydrazine (Nucleophile) Reagent->Intermediate Mono Mono-Hydrazone (Kinetic Product) Intermediate->Mono -H2O (Dehydration) Bis Osazone (Thermodynamic Product) Mono->Bis + Excess Reagent + Heat (Reflux) Cond1 Ethanol, RT 1:1 Equiv Cond2 Ethanol, Reflux >2:1 Equiv

Figure 1: Reaction pathway showing the sequential formation of mono-hydrazone and osazone.

Experimental Protocols

Pre-requisite: Purity of Starting Material

4-Cyanophenylglyoxal is hygroscopic and prone to polymerization. If the reagent is old, it typically exists as a hydrate or polymer.

  • Verification: Check

    
     NMR. The aldehyde proton (
    
    
    
    ) should appear as a singlet near 9.6–9.8 ppm . If absent, perform a Selenium Dioxide (
    
    
    ) oxidation of 4-cyanoacetophenone before proceeding [1].
Protocol A: Synthesis of the Mono-Hydrazone

Target: (E/Z)-2-oxo-2-(4-cyanophenyl)acetaldehyde phenylhydrazone. Application: Precursor for 1,2,4-triazines; Ligand synthesis.

Materials:

  • 4-Cyanophenylglyoxal (1.0 mmol, 173 mg)

  • Phenylhydrazine (1.0 mmol, 108 mg) (Caution: Toxic)

  • Ethanol (Absolute, 10 mL)

  • Glacial Acetic Acid (Cat.[1] 2-3 drops)

Step-by-Step Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 4-cyanophenylglyoxal in 8 mL of ethanol. The solution may require slight warming (40°C) to fully dissolve if polymeric.

  • Addition: Dissolve phenylhydrazine in 2 mL ethanol. Add this solution dropwise to the glyoxal solution at Room Temperature (25°C) over 5 minutes.

    • Note: Rapid addition or excess heat causes immediate precipitation of impurities or bis-products.

  • Catalysis: Add 2 drops of glacial acetic acid.

  • Stirring: Stir at room temperature for 1–2 hours. The solution will typically turn from yellow to deep orange/red.

  • Precipitation: A solid precipitate usually forms. If not, cool the flask in an ice bath (0°C) for 30 minutes.

  • Filtration: Filter the solid under vacuum. Wash with cold ethanol (

    
    ) and diethyl ether (
    
    
    
    ) to remove unreacted hydrazine.
  • Drying: Dry under vacuum at 40°C.

Protocol B: Synthesis of the Bis-Hydrazone (Osazone)

Target: 4-Cyanophenylglyoxal bis(phenylhydrazone).

Modifications:

  • Stoichiometry: Increase Phenylhydrazine to 2.5 equivalents .

  • Temperature: Heat the reaction to Reflux (78°C) for 4–6 hours.

  • Acid: Increase acetic acid to 0.5 mL to promote the slower ketone condensation.

Workflow Visualization

ExperimentalWorkflow Start Weigh Reagents (Glovebox/Fume Hood) Solv Dissolve in EtOH (Check Homogeneity) Start->Solv Add Dropwise Addition (Control Exotherm) Solv->Add + Phenylhydrazine React Reaction Phase (Monitor by TLC) Add->React + AcOH (Cat.) Workup Filtration & Wash (Cold EtOH) React->Workup Solid Formation Check Mono or Bis? React->Check Analysis NMR / IR / MS Validation Workup->Analysis Check->Workup Complete

Figure 2: Operational workflow for the condensation reaction.

Data Analysis & Characterization

Expected Spectral Data

The following table summarizes the key diagnostic signals to distinguish the product from the starting material.

FeatureStarting Material (Glyoxal)Mono-Hydrazone (Product)Bis-Hydrazone (Osazone)

NMR (Aldehyde)
Singlet

9.6–9.8 ppm
Shifted/Absent (CH=N appears

8.0–8.5)
Absent

NMR (NH)
N/ABroad Singlet

10.0–12.0 ppm
Two signals

10–14 ppm
IR (Carbonyl) Two bands: 1720 (CO), 1680 (CHO)One band: ~1660 (Ketone C=O)No C=O bands
IR (CN Group) Sharp band

Sharp band

Sharp band

Color YellowOrange/RedDark Red/Brown
Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Precipitate Product is soluble in EtOHEvaporate solvent to 50% volume; add water dropwise to induce crystallization.
Mixture of Products Temperature too highMaintain strict RT or 0°C for mono-addition.
Dark Tar Formation Polymerization of GlyoxalEnsure Glyoxal is freshly sublimed or recrystallized. Use inert atmosphere (

).
Low Yield Hydrate formationArylglyoxals form stable hydrates. Reflux starting material in toluene with Dean-Stark trap before reaction.

Safety & Handling (HSE)

  • Phenylhydrazine: Classified as a Carcinogen (Category 1B) and acute toxin.[2] It is a skin sensitizer and can cause hemolytic anemia.

    • Control: Double-glove (Nitrile). Handle exclusively in a fume hood. Quench all glassware with bleach solution before washing.

  • 4-Cyanophenylglyoxal: Potential irritant.[2][3] The cyano group can release HCN under strong reductive or oxidative stress (though unlikely in this condensation).

  • Waste Disposal: Segregate hydrazine-contaminated waste into a specific "Cytotoxic/Carcinogenic" waste stream. Do not mix with general organic solvents.

References

  • Riley Oxidation Protocol: "Selenium Dioxide Oxidation of Acetophenones." Organic Syntheses, Coll.[4][5] Vol. 2, p.509 (1943).

  • Arylglyoxal Reactivity: "Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions." RSC Advances, 2023, 13, 11652.[6]

  • Hydrazone Mechanism: "Reaction rates of phenylhydrazine with a range of carbonyl compounds." ResearchGate / Organic & Biomolecular Chemistry.

  • Safety Data: "Phenylhydrazine Safety Data Sheet." Fisher Scientific.

Sources

synthesis of imidazole derivatives from arylglyoxals

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of Imidazole Derivatives from Arylglyoxals

Part 1: Strategic Overview & Scientific Rationale

The imidazole moiety is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs ranging from antifungals (e.g., Ketoconazole) to kinase inhibitors (e.g., SB203580). While the classical Debus-Radziszewski synthesis often utilizes benzil (1,2-diphenylethane-1,2-dione) to generate 2,4,5-trisubstituted imidazoles, this approach is sterically limited and lacks regiochemical flexibility.

Arylglyoxals (


), possessing both a ketone and a reactive aldehyde functionality, offer a superior synthetic equivalent. Unlike symmetrical diketones, arylglyoxals allow for the precise construction of 2,4(5)-disubstituted  and 1,2,4-trisubstituted imidazoles , retaining an unsubstituted C5 position that is crucial for minimizing steric clash in enzyme binding pockets.

This guide details the multicomponent reaction (MCR) protocols for converting arylglyoxals into high-value imidazole derivatives, emphasizing atom economy, microwave-assisted acceleration, and catalyst-free "green" pathways.

Part 2: Pre-Step – Synthesis of Arylglyoxals

Note: Arylglyoxals are hygroscopic and often unstable upon prolonged storage. For optimal results, fresh preparation via Selenium Dioxide (


) oxidation of acetophenones is recommended.

Protocol A: Riley Oxidation of Acetophenones

  • Reagents: Acetophenone derivative (10 mmol),

    
     (10 mmol), Dioxane/Water (30:1 v/v).
    
  • Procedure:

    • Dissolve acetophenone in wet dioxane.

    • Add

      
       and reflux for 4 hours.
      
    • Filter hot to remove black selenium metal.

    • Evaporate solvent to yield the Arylglyoxal Monohydrate .

    • Validation: IR peak shift from ~1680 cm⁻¹ (ketone) to broad ~3400 cm⁻¹ (hydrate -OH) and ~1700 cm⁻¹ (carbonyls).

Part 3: Core Experimental Protocols

Methodology 1: Synthesis of 2,4(5)-Disubstituted Imidazoles (Catalyst-Free MCR)

Target: 2-Aryl-4-phenyl-1H-imidazole Mechanism: 3-Component Condensation[1]

Reagents:

  • Arylglyoxal monohydrate (1.0 mmol)

  • Aromatic Aldehyde (1.0 mmol)

  • Ammonium Acetate (

    
    ) (4.0 mmol)
    
  • Solvent: Ethanol (5 mL) or Acetic Acid

Step-by-Step Protocol:

  • Charge: In a 25 mL round-bottom flask, combine the arylglyoxal, aldehyde, and ammonium acetate.

  • Reflux: Heat the mixture to reflux (80°C for EtOH) for 2–4 hours.

    • Observation: The solution typically darkens from yellow to deep amber.

  • Monitor: Check TLC (Ethyl Acetate:Hexane 3:7). Look for the disappearance of the aldehyde spot.

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour into crushed ice (20 g) with stirring.

    • A precipitate will form immediately.

  • Purification: Filter the solid, wash with cold water (

    
     mL) to remove excess 
    
    
    
    , and recrystallize from hot ethanol.
Methodology 2: Microwave-Assisted Synthesis (High-Throughput)

Target: Rapid library generation of 1,2,4-trisubstituted imidazoles.

Reagents:

  • Arylglyoxal (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Primary Amine (1.0 mmol)

  • 
     (1.2 mmol)
    
  • Catalyst:

    
     (10 mol%) or 
    
    
    
    (5 mol%)
  • Solvent: None (Neat)

Protocol:

  • Mix: Grind all components in a mortar until a homogeneous paste forms.

  • Irradiate: Place in a microwave reactor vial. Irradiate at 300W, 80°C for 2–5 minutes.

  • Extraction: Cool and extract the residue with Ethyl Acetate.

  • Purification: Silica gel column chromatography is usually required due to the complex mixture.

Part 4: Mechanistic Insight & Visualization

The formation of the imidazole ring from arylglyoxals follows a modified Debus-Radziszewski pathway. The key differentiator is the high reactivity of the glyoxal aldehyde group, which facilitates rapid imine formation.

ImidazoleMechanism Start Reactants: Arylglyoxal + Aldehyde + NH4OAc Imine Intermediate 1: Aldimine Formation (R-CH=NH) Start->Imine NH3 Release Attack Intermediate 2: Nucleophilic Attack on Arylglyoxal Carbonyls Imine->Attack + Arylglyoxal Cyclization Intermediate 3: Dihydroimidazole (Cyclization) Attack->Cyclization - H2O Product Final Product: 2,4-Disubstituted Imidazole (- 2 H2O) Cyclization->Product Dehydration Aromatization

Figure 1: Mechanistic pathway for the condensation of arylglyoxal, aldehyde, and ammonium acetate.[2]

Part 5: Data Summary & Optimization

Table 1: Comparative Efficiency of Catalytic Systems for Phenylglyoxal + Benzaldehyde

CatalystSolventTemp (°C)Time (min)Yield (%)Notes
None Ethanol8018072Green, slow, simple workup.
Acetic Acid AcOH11012078Classical method, harsh workup.

MeCNReflux4588Lewis acid activation.

(Iodine)
Solvent-Free251092Mechanochemical/Grinding.
Microwave Solvent-Free80394Best for high-throughput.

Experimental Decision Tree

DecisionTree Start Substrate Selection Sensitive Acid Sensitive? Start->Sensitive Speed High Throughput? Sensitive->Speed No MethodA Method A: Ethanol Reflux (No Catalyst) Sensitive->MethodA Yes MethodB Method B: InCl3 / Lewis Acid Speed->MethodB No (Scale-up) MethodC Method C: Microwave / Neat Speed->MethodC Yes (Library)

Figure 2: Workflow for selecting the optimal synthesis protocol based on substrate stability and throughput needs.

Part 6: Troubleshooting & Expert Tips

  • Regioselectivity:

    • In 2,4(5)-disubstituted systems, the N-H proton is tautomeric. In solution (NMR), you may see broadened peaks for C4/C5 protons due to rapid exchange.

    • Validation: Run NMR in DMSO-

      
       to slow the exchange, or N-methylate to fix the tautomer for characterization.
      
  • Handling Arylglyoxals:

    • Commercial phenylglyoxal is often the monohydrate . Ensure your stoichiometry accounts for the water weight (MW ~152.15 g/mol vs 134.13 g/mol anhydrous).

    • If the glyoxal has polymerized (turned into a hard gel), depolymerize by gentle heating in the reaction solvent before adding other reagents.

  • Purification:

    • If the product oils out upon pouring into ice water, extract with Ethyl Acetate, dry over

      
      , and triturate with diethyl ether/hexane to induce crystallization.
      

References

  • Mechanistic Foundation: Debus, H. "Ueber die Darstellung des Glyoxalins aus Glyoxal." Justus Liebigs Annalen der Chemie, 107(2), 199–208.

  • Microwave Methodology: Kidwai, M., et al. "Microwave-Assisted Synthesis of Novel 1,2,4,5-Tetrasubstituted Imidazoles." Journal of Heterocyclic Chemistry.[3][4]

  • Catalyst-Free Protocols: Maleki, B., et al. "One-pot synthesis of 2,4,5-trisubstituted imidazoles... in water." Bulletin of the Korean Chemical Society.

  • Arylglyoxal Reactivity: Zuliani, V., et al.[5] "A Simple and Efficient Approach to 2,4(5)-Diarylimidazoles." The Journal of Organic Chemistry, 72(12), 4551–4553.

  • Green Chemistry (Iodine Catalyst): Ren, Y., et al. "Molecular Iodine-Catalyzed Synthesis of Imidazoles." Tetrahedron Letters.

Sources

microwave-assisted synthesis of heterocycles using 4-cyanophenylglyoxal

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of Heterocycles Using 4-Cyanophenylglyoxal

Executive Summary

This guide details the microwave-assisted synthesis of nitrogen-containing heterocycles—specifically quinoxalines and imidazoles —utilizing 4-cyanophenylglyoxal (CPG) as a versatile C2 synthon.

4-Cyanophenylglyoxal (often supplied as the hydrate, CAS: 19010-28-7) combines a reactive keto-aldehyde functionality with a para-cyano electron-withdrawing group. This unique structure accelerates nucleophilic attacks at the carbonyl centers, making it an ideal candidate for rapid, microwave-promoted condensation reactions.

Key Advantages of Microwave Irradiation (MWI):

  • Reaction Kinetics: Reduces reaction times from hours (reflux) to minutes.

  • Selectivity: Minimizes side reactions (e.g., polymerization of the glyoxal) via rapid volumetric heating.

  • Green Chemistry: Often eliminates the need for metallic catalysts or hazardous solvents.

Safety & Handling

  • Chemical Hazards: 4-Cyanophenylglyoxal is a nitrile derivative. While stable, it releases toxic fumes (NOx, CN-) upon thermal decomposition. Work in a well-ventilated fume hood.

  • Microwave Safety: Use dedicated synthesis reactors (e.g., CEM, Anton Paar) with pressure control. Do not use domestic microwaves for sealed-vessel organic synthesis due to explosion risks.

  • Solvents: Ethanol and water are preferred. Avoid low-boiling, non-polar solvents in open vessels to prevent flash vaporization.

Protocol 1: Synthesis of 2-(4-Cyanophenyl)quinoxaline

This protocol describes the condensation of CPG with 1,2-diamines. The electron-withdrawing cyano group enhances the electrophilicity of the


-dicarbonyl, facilitating rapid Schiff base formation.
Reaction Scheme


Materials
  • Reagent A: 4-Cyanophenylglyoxal hydrate (1.0 mmol, ~177 mg)

  • Reagent B: o-Phenylenediamine (1.1 mmol, ~119 mg)

  • Catalyst (Optional): Molecular Iodine (

    
    , 5 mol%) or dilute Acetic Acid. Note: The reaction often proceeds without catalyst under MW.
    
  • Solvent: Ethanol (3 mL) or Ethanol/Water (1:1).

Step-by-Step Procedure
  • Preparation: In a 10 mL microwave process vial, dissolve 1.0 mmol of CPG hydrate in 3 mL of Ethanol.

  • Addition: Add 1.1 mmol of o-phenylenediamine. If using a catalyst (

    
    ), add it now.
    
  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation: Program the microwave reactor:

    • Temperature: 100°C

    • Power: Max 150W (Dynamic mode)

    • Hold Time: 5–8 minutes

    • Stirring: High

  • Work-up: Cool the vial to room temperature (RT) using compressed air (built-in feature of most reactors).

  • Isolation: The product often precipitates upon cooling.

    • If solid:[1][2] Filter and wash with cold ethanol.

    • If solution: Pour into 10 mL ice-water. Filter the resulting precipitate.[3]

  • Purification: Recrystallize from hot ethanol/DMF if necessary.

Mechanism & Logic

The reaction proceeds via a double condensation. The more reactive aldehyde carbonyl of CPG is attacked first by an amine group, followed by cyclization at the ketone carbonyl.

Quinoxaline_Mechanism Step1 Nucleophilic Attack (Amine -> Aldehyde) Step2 Hemiaminal Intermediate Step1->Step2 Step3 Dehydration (-H2O) -> Imine Step2->Step3 Step4 Intramolecular Cyclization Step3->Step4 Step5 Aromatization (-H2O) Step4->Step5

Figure 1: Mechanistic pathway for Quinoxaline formation.[4]

Protocol 2: Synthesis of 2,4-Disubstituted Imidazoles

Arylglyoxals can serve as the dicarbonyl component in a modified Radziszewski synthesis. This protocol couples CPG with an aldehyde and ammonium acetate.[5]

Reaction Scheme


Materials
  • Reagent A: 4-Cyanophenylglyoxal hydrate (1.0 mmol)

  • Reagent B: Aromatic Aldehyde (e.g., Benzaldehyde, 1.0 mmol)

  • Nitrogen Source: Ammonium Acetate (4.0 mmol, excess is critical)

  • Solvent: Glacial Acetic Acid (2 mL)

Step-by-Step Procedure
  • Mixing: Combine CPG, aldehyde, and ammonium acetate in a microwave vial.

  • Solvent: Add 2 mL Glacial Acetic Acid. (Acts as both solvent and catalyst).

  • Irradiation:

    • Temperature: 120°C

    • Time: 5 minutes

    • Pressure Limit: 200 psi (Ammonia generation creates pressure).

  • Neutralization: Pour mixture into crushed ice and neutralize with ammonium hydroxide solution until pH ~8.

  • Isolation: Filter the solid precipitate. Wash with water.[6][7][8][9]

Comparative Data: Microwave vs. Conventional

The following table highlights the efficiency gains using microwave irradiation for 4-cyanophenylglyoxal conversions.

Reaction TypeMethodTemp (°C)TimeYield (%)Notes
Quinoxaline Conventional Reflux80 (EtOH)3–5 hrs65–75%Requires workup; solvent loss.
Quinoxaline Microwave 100 5 min 92–95% Clean conversion; often no chrom. needed.
Imidazole Conventional Reflux118 (AcOH)6–8 hrs50–60%Significant darkening/polymerization.
Imidazole Microwave 120 5 min 85–88% Suppresses side-reactions.

Experimental Workflow Diagram

MW_Workflow cluster_prep Preparation Phase cluster_mw Microwave Irradiation cluster_iso Isolation Weigh Weigh Reagents: 1.0 eq CPG 1.1 eq Diamine Solvent Add Solvent: EtOH (3mL) Weigh->Solvent Cap Seal Vial (Teflon Septum) Solvent->Cap Ramp Ramp to 100°C (1 min) Cap->Ramp Hold Hold 5 min (Max 150W) Ramp->Hold Cool Cool to 40°C (Air Jet) Hold->Cool Precip Precipitate in Ice Water Cool->Precip Filter Vacuum Filtration Precip->Filter Dry Dry Solid Filter->Dry

Figure 2: Optimized workflow for the microwave-assisted synthesis of quinoxalines.

References

  • Microwave-Assisted Synthesis of Nitrogen Heterocycles. Source:International Journal of Pharmaceutical Sciences. (2024). Highlights the general efficiency of MW synthesis for heterocycles like dihydropyrimidinones and quinoxalines.

  • Microwave-Assisted Synthesis of Quinoxaline Derivatives. Source:University of Dayton eCommons. (2022). Specifically details the condensation of 1,2-diamines with dicarbonyls under MW irradiation, achieving high yields in minutes.

  • Microwave-Assisted Synthesis of Imidazoles. Source:Oriental Journal of Chemistry. (2024). Discusses the optimization of imidazole synthesis using dicarbonyls and ammonium acetate under microwave conditions.

  • Reaction of Arylglyoxals with Diamines. Source:ResearchGate / J. Chem. Res. Validates the specific reactivity of phenylglyoxal derivatives with o-phenylenediamine using iodine catalysts in microwave reactors.

  • Safety Data & Properties: 4-Cyanophenylglyoxal. Source:PubChem / ThermoFisher. Safety and physical property data for nitrile and glyoxal derivatives.

Sources

Troubleshooting & Optimization

Navigating the Synthesis and Dehydration of 4-Cyanophenylglyoxal: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and handling of 4-cyanophenylglyoxal and its hydrate. As a key intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules, a comprehensive understanding of its preparation and subsequent dehydration is critical for successful research and development. This guide, compiled by our senior application scientists, provides in-depth, field-proven insights into the formation of 4-cyanophenylglyoxal hydrate and the methodologies for the removal of its water of hydration. We will delve into the causality behind experimental choices, offer self-validating protocols, and provide troubleshooting guidance for common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: Why is 4-cyanophenylglyoxal often isolated as a hydrate?

A1: Aryl glyoxals, including 4-cyanophenylglyoxal, possess two adjacent carbonyl groups. The electrophilicity of these carbonyl carbons makes them susceptible to nucleophilic attack by water. This reaction is reversible and leads to the formation of a stable gem-diol, also known as a hydrate. In many synthetic procedures, particularly those conducted in aqueous or non-anhydrous media, the hydrated form is the thermodynamically favored product.

Q2: What is the mechanism of hydrate formation?

A2: The formation of a gem-diol from an aldehyde or ketone is a classic example of nucleophilic addition to a carbonyl group. The reaction can be catalyzed by either acid or base.

  • Base-Catalyzed Hydration: A hydroxide ion, a potent nucleophile, attacks one of the carbonyl carbons of 4-cyanophenylglyoxal. This results in the formation of an alkoxide intermediate, which is then protonated by water to yield the gem-diol and regenerate the hydroxide catalyst.

  • Acid-Catalyzed Hydration: In an acidic medium, one of the carbonyl oxygens is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule, acting as a nucleophile, then attacks the activated carbonyl carbon. Subsequent deprotonation of the resulting oxonium ion by a water molecule yields the gem-diol and regenerates the acid catalyst.

Q3: Is the anhydrous form of 4-cyanophenylglyoxal stable?

A3: While the hydrate is often the more readily isolated form, the anhydrous 4-cyanophenylglyoxal is a stable compound that can be prepared and handled with appropriate precautions. Its stability is influenced by storage conditions. Like many aldehydes, it has the potential to polymerize, especially in the presence of trace amounts of water. Therefore, it is recommended to store the anhydrous form under an inert atmosphere (e.g., nitrogen or argon) and in a desiccated environment to prevent rehydration and potential polymerization. For long-term storage, refrigeration is advisable.

Q4: What are the key differences in the spectroscopic data between 4-cyanophenylglyoxal and its hydrate?

A4: Spectroscopic techniques such as NMR and IR are invaluable for distinguishing between the anhydrous and hydrated forms.

  • Infrared (IR) Spectroscopy: The hydrate will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the gem-diol. The anhydrous form will lack this broad O-H band but will show sharp, intense carbonyl (C=O) stretching peaks around 1680-1720 cm⁻¹.

  • ¹H NMR Spectroscopy: In the ¹H NMR spectrum of the hydrate, a signal corresponding to the hydroxyl protons of the gem-diol will be observed, typically in the range of 4-7 ppm, and its chemical shift can be concentration-dependent and may exchange with D₂O. The aldehydic proton of the anhydrous form, typically found between 9-10 ppm, will be absent in the hydrate.

  • ¹³C NMR Spectroscopy: The carbonyl carbons of the anhydrous form will show resonances in the downfield region of the spectrum (typically 180-200 ppm). In the hydrate, the corresponding carbon, now a gem-diol, will be shifted upfield to a chemical shift more characteristic of a carbon singly bonded to two oxygen atoms (approximately 90-100 ppm).

Troubleshooting Guides

Part 1: Synthesis of 4-Cyanophenylglyoxal Hydrate

The synthesis of 4-cyanophenylglyoxal hydrate is commonly achieved through the oxidation of 4-acetylbenzonitrile. A frequent and effective method involves the use of selenium dioxide (SeO₂) as the oxidizing agent.

**dot

cluster_synthesis Synthesis Workflow start Start: 4-Acetylbenzonitrile reagents Add Selenium Dioxide in Dioxane/Water start->reagents 1. reflux Reflux Reaction Mixture reagents->reflux 2. filter_se Filter Hot Solution to Remove Selenium reflux->filter_se 3. concentrate Concentrate Filtrate filter_se->concentrate 4. recrystallize Recrystallize from Hot Water concentrate->recrystallize 5. isolate Isolate Product by Filtration recrystallize->isolate 6. dry Dry the Product isolate->dry 7. end End: 4-Cyanophenylglyoxal Hydrate dry->end 8.

Caption: Workflow for the synthesis of 4-cyanophenylglyoxal hydrate.

Materials:

  • 4-Acetylbenzonitrile

  • Selenium Dioxide (SeO₂)

  • 1,4-Dioxane

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-acetylbenzonitrile in a minimal amount of 1,4-dioxane.

  • Add a stoichiometric equivalent of selenium dioxide to the solution, followed by a small amount of water (approximately 5-10% of the total solvent volume).

  • Heat the mixture to reflux and maintain for the required reaction time (this may vary and should be monitored by TLC).

  • Once the reaction is complete, filter the hot reaction mixture through a pad of celite to remove the precipitated black selenium metal.

  • Concentrate the filtrate under reduced pressure to remove the majority of the dioxane.

  • To the resulting residue, add hot water to dissolve the crude product.

  • Allow the aqueous solution to cool slowly to room temperature, and then place it in an ice bath to promote crystallization of the hydrate.

  • Collect the crystalline product by vacuum filtration, wash with a small amount of cold water, and air-dry.

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Reaction - Insufficient reaction time or temperature.- Inactive selenium dioxide.- Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, prolong the reflux time.- Ensure the selenium dioxide is of good quality and has been stored correctly.
Low Yield - Loss of product during filtration of selenium.- Incomplete crystallization.- Ensure the filtration of the hot reaction mixture is performed quickly to prevent premature crystallization of the product.- After initial crystallization, concentrate the mother liquor and attempt a second crystallization.
Product is an Oil or Gummy Solid - Presence of impurities.- Supersaturated solution.- Attempt to triturate the oil with a small amount of cold water or a non-polar solvent like hexane to induce crystallization.- If the solution is supersaturated, scratch the inside of the flask with a glass rod or add a seed crystal to initiate crystallization.
Product is Contaminated with Selenium - Inefficient filtration.- Re-dissolve the product in a suitable solvent and filter again through a fresh pad of celite.
Part 2: Dehydration of 4-Cyanophenylglyoxal Hydrate

The removal of water from 4-cyanophenylglyoxal hydrate is essential for reactions where the presence of water would be detrimental. Azeotropic distillation is a highly effective method for this purpose.

**dot

cluster_dehydration Dehydration Workflow start Start: 4-Cyanophenylglyoxal Hydrate dissolve Suspend Hydrate in Toluene start->dissolve 1. setup Set up Dean-Stark Apparatus dissolve->setup 2. reflux Reflux until Water Collection Ceases setup->reflux 3. cool Cool the Solution reflux->cool 4. crystallize Crystallize from Toluene or Concentrate and Recrystallize cool->crystallize 5. isolate Isolate Product by Filtration crystallize->isolate 6. dry Dry under Vacuum isolate->dry 7. end End: Anhydrous 4-Cyanophenylglyoxal dry->end 8.

Caption: Workflow for the dehydration of 4-cyanophenylglyoxal hydrate.

Materials:

  • 4-Cyanophenylglyoxal Hydrate

  • Toluene (or another suitable azeotroping agent like benzene)

Procedure:

  • Place the 4-cyanophenylglyoxal hydrate in a round-bottom flask.

  • Add a sufficient volume of toluene to create a slurry that can be effectively stirred.

  • Equip the flask with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer.

  • Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Water, being denser than toluene, will separate to the bottom of the trap.

  • Continue the reflux until no more water collects in the trap.

  • Once dehydration is complete, the anhydrous product may crystallize directly from the toluene upon cooling. Alternatively, the toluene can be partially or fully removed under reduced pressure, and the anhydrous product can be recrystallized from a suitable non-aqueous solvent if further purification is needed.

  • Collect the anhydrous product by vacuum filtration and dry thoroughly under vacuum to remove any residual solvent.

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Water Removal - Insufficient reflux time.- Leaks in the apparatus.- Continue refluxing until the water level in the Dean-Stark trap remains constant for an extended period (e.g., 30 minutes).- Ensure all glass joints are properly sealed.
Product Decomposes or Polymerizes - Excessive heating temperature or prolonged heating.- Presence of acidic or basic impurities.- Use a heating mantle with a temperature controller to maintain a steady reflux without overheating.- Ensure the starting hydrate is of high purity. If necessary, purify the hydrate by recrystallization before dehydration.
Low Recovery of Anhydrous Product - Product is partially soluble in the azeotroping solvent at room temperature.- After cooling the reaction mixture, place it in an ice bath to maximize crystallization.- If the product remains in solution, carefully concentrate the solvent under reduced pressure.
Product is Difficult to Crystallize from Toluene - The anhydrous form may have different crystallization properties.- Try adding a co-solvent to decrease solubility, such as hexane.- Remove the toluene completely and attempt recrystallization from a different anhydrous solvent system.

Characterization Data (Expected)

The following table summarizes the expected key spectroscopic features to differentiate between 4-cyanophenylglyoxal and its hydrate. Actual chemical shifts may vary slightly depending on the solvent and concentration.

Spectroscopic Technique 4-Cyanophenylglyoxal Hydrate Anhydrous 4-Cyanophenylglyoxal
IR (cm⁻¹) ~3400 (broad, O-H)~2230 (C≡N)~1690 (C=O)~2230 (C≡N)~1710 and ~1680 (two C=O)
¹H NMR (ppm) ~7.8-8.2 (aromatic H)~5.0-6.0 (gem-diol CH(OH)₂)~6.0-7.0 (OH, exchanges with D₂O)~9.8 (aldehyde CHO)~7.9-8.3 (aromatic H)
¹³C NMR (ppm) ~190 (ketone C=O)~130-140 (aromatic C)~118 (C≡N)~95 (gem-diol C(OH)₂)~192 (ketone C=O)~185 (aldehyde C=O)~130-140 (aromatic C)~118 (C≡N)

References

  • General Hydrate Formation and Stability: Information on the general principles of hydrate formation and stability can be found in standard organic chemistry textbooks.
  • Synthesis of Aryl Glyoxals: While a specific, detailed protocol for 4-cyanophenylglyoxal hydrate is not readily available in the searched literature, the synthesis of related aryl glyoxals via selenium dioxide oxidation of the corresponding acetophenones is a well-established method.
  • Azeotropic Distillation: The principles and applications of azeotropic distillation for water removal are widely documented in chemical engineering and organic process chemistry literature. Patents such as US2773814A and CN105254527A describe the use of toluene for the azeotropic dehydration of hydrazine hydrate, a process that is analogous to the dehydration of organic hydrates.[1][2]

Sources

troubleshooting low yields in Riley oxidation of acetophenones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields in Selenium Dioxide (


) Oxidation of Acetophenones
Audience:  Organic Chemists, Process Chemists, and Drug Development Scientists.

Module 1: Diagnostic Workflow

User Status: You are experiencing low yields (<50%) or difficult purification in the conversion of an acetophenone derivative to a phenylglyoxal via Riley Oxidation.

Immediate Action: Consult the diagnostic decision tree below to identify your failure mode.

DiagnosticTree Start ISSUE: Low Yield in Riley Oxidation Obs1 Observation: Incomplete Conversion (SM remains) Start->Obs1 Obs2 Observation: Complex Mixture / Tar (Over-oxidation) Start->Obs2 Obs3 Observation: Product Trapped in Red/Black Precipitate Start->Obs3 Cause1 Reagent Quality: Is SeO2 old/clumped? Obs1->Cause1 Cause3 Temperature/Time: Reflux > 12 hours? Obs2->Cause3 Cause5 Colloidal Selenium Obs3->Cause5 Sol1 SOLUTION: Sublime SeO2 or increase loading Cause1->Sol1 Yes Cause2 Solvent System: Is it anhydrous? Cause1->Cause2 No Sol2 SOLUTION: Add 2-5% v/v Water (Essential for hydrolysis) Cause2->Sol2 Yes Sol3 SOLUTION: Monitor via TLC/LCMS; Stop at consumption Cause3->Sol3 Yes Cause4 Substrate Sensitivity: Electron Rich Ring? Cause3->Cause4 No Sol4 SOLUTION: Switch solvent to DMSO or wet Dioxane Cause4->Sol4 Sol5 SOLUTION: Celite filtration (hot) + Sodium Thiosulfate wash Cause5->Sol5

Figure 1: Diagnostic decision tree for identifying root causes of failure in Riley Oxidations.

Module 2: Critical Parameter Optimization

To troubleshoot effectively, you must understand the mechanistic "choke points" of the reaction. The Riley oxidation is not a simple oxygen insertion; it is a cascade involving enolization, selenic ester formation, and hydrolysis.[1]

The "Water Paradox"

Many researchers use anhydrous conditions to "protect" the reaction, but this is the #1 cause of stalled reactions .

  • Mechanism: The final step requires water to hydrolyze the Se(II) ester and release the dicarbonyl product.[1][2][3]

  • The Fix: Use "Wet Dioxane" (1,4-dioxane containing 2–5% water). This ensures homogeneity of the

    
     (forming 
    
    
    
    in situ) and facilitates the final hydrolysis step.
Reagent Quality ( )

Commercial Selenium Dioxide is highly hygroscopic.

  • The Problem: Old bottles contain

    
     (selenous acid) and water weight, throwing off your stoichiometry.
    
  • The Fix: If the reagent is clumpy or wet, sublime it before use. Pure

    
     should be a white, crystalline solid that sublimes at 315°C.
    
Solvent Selection Matrix
Solvent SystemReactivity ProfileBest For...Risk Factor
1,4-Dioxane (Wet) Balanced (Standard)General AcetophenonesModerate. Requires reflux (101°C).
Acetic Acid AggressiveSterically hindered ketonesHigh. Can form acetate esters; difficult workup.
Ethanol/Water MildSensitive substratesHigh. Can form acetals/hemiacetals.
DMSO TunableMicrowave synthesisModerate. High boiling point makes removal hard.

Module 3: Mechanistic Insight

Understanding the pathway helps identify why side products form.

Mechanism SM Acetophenone Enol Enol Tautomer SM->Enol Equilibrium Se_Attack Attack on SeO2 Enol->Se_Attack Intermediate β-Ketoseleninic Acid (Unstable) Se_Attack->Intermediate - H2O Rearrange Pummerer-like Rearrangement Intermediate->Rearrange Ester Selenic Ester Rearrange->Ester Product Phenylglyoxal Ester->Product + H2O (Hydrolysis) Byproduct Red Selenium (Se0) PRECIPITATE Ester->Byproduct Reduction

Figure 2: Mechanistic pathway showing the requirement for water in the final hydrolysis step.

Module 4: Troubleshooting FAQs

Q1: The reaction turned into a black tar, and I can't filter it.

  • Diagnosis: This is "Colloidal Selenium." The reduced selenium (Se) has formed a colloid that clogs standard filters.

  • Solution:

    • Add Celite directly to the reaction mixture while it is still hot.

    • Filter through a pre-packed Celite pad while hot .

    • If the filtrate is still dark, treat it with activated charcoal or wash the organic layer with saturated aqueous Sodium Thiosulfate or Sodium Sulfide to precipitate the remaining selenium.

Q2: I see a new spot on TLC, but NMR shows it's not the aldehyde.

  • Diagnosis: You likely formed the hydrate or the hemiacetal . Phenylglyoxals are highly electrophilic. If you used ethanol or have excess water, the aldehyde carbonyl hydrates.

  • Solution: These hydrates are often reversible. Dry the product thoroughly under high vacuum with mild heat (40°C) or store over

    
    . In many subsequent reactions (e.g., condensation with diamines), the hydrate reacts just as well as the free aldehyde.
    

Q3: My starting material is not consumed even after 24 hours.

  • Diagnosis: Kinetic barrier.[4]

  • Solution:

    • Check the

      
       quality (sublime it).[5]
      
    • Add a catalytic amount of acetic acid (5-10 drops) to the dioxane mixture to catalyze enolization.

    • Switch to microwave irradiation (sealed vessel, 110°C, 10-30 mins) if available.

Module 5: The "Gold Standard" Protocol

This protocol is optimized for a 10 mmol scale.

Reagents:

  • Acetophenone derivative (10 mmol)

  • Selenium Dioxide (

    
    ) (11-12 mmol, 1.1-1.2 equiv) - Freshly sublimed preferred.
    
  • Solvent: 1,4-Dioxane (20 mL) + Water (0.5 mL)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the acetophenone (10 mmol) in 1,4-dioxane (20 mL).

  • Addition: Add water (0.5 mL) and

    
     (1.22 g, 11 mmol).
    
    • Note: The mixture may turn yellow/orange initially.

  • Reaction: Heat the mixture to reflux (bath temp ~110°C) with vigorous stirring.

    • Observation: Reduced selenium (black solid) will begin to precipitate after 1-2 hours.

    • Monitoring: Check TLC every 2 hours. Most reactions are complete within 4-6 hours. Do not over-cook.

  • Workup (Critical Step):

    • Remove from heat.[3][6] While the mixture is still hot , filter through a pad of Celite to remove the black selenium metal.

    • Wash the Celite pad with hot dioxane or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to remove dioxane.

  • Purification:

    • Dissolve the residue in Ethyl Acetate.

    • Wash with water (

      
      ) and Brine (
      
      
      
      ).
    • Dry over

      
      , filter, and concentrate.
      
    • Purify: If necessary, purify via flash chromatography (Hexanes/EtOAc) or recrystallization.

References

  • Riley, H. A.; Gray, A. R. (1943). "Phenylglyoxal".[6][7] Organic Syntheses, Coll. Vol. 2, p.509.

  • Sharpless, K. B.; Gordon, K. M. (1976). "Selenium dioxide oxidation of ketones and aldehydes. Evidence for the principal role of enol intermediates". Journal of the American Chemical Society, 98(1), 300–301.

  • Tagawa, Y., et al. (2020). "Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review". Molecules, 25(8), 1888.

  • Tritschler, H. J., et al. (1994). "Selenium Dioxide Oxidation of Acetophenones: An Improved Procedure". Synthesis, 1994(3), 256-258.

Sources

Technical Support Hub: Purification of 4-(2-oxoacetyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-CN-GLYOX-001 Subject: Recrystallization Protocols & Impurity Management for 4-Cyanophenylglyoxal Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Compound Profile

Welcome to the technical support guide for the purification of 4-(2-oxoacetyl)benzonitrile (also known as p-cyanophenylglyoxal).

This compound presents a unique purification challenge due to two competing factors:

  • The Equilibrium Trap: Like all arylglyoxals, this molecule exists in an equilibrium between its yellow anhydrous keto-aldehyde form and its colorless/white gem-diol (hydrate) form. The electron-withdrawing nitrile group at the para position significantly increases the electrophilicity of the aldehyde, shifting the equilibrium strongly toward the hydrate in the presence of moisture.

  • The Synthesis Residue: If synthesized via Selenium Dioxide (SeO₂) oxidation (the standard Riley oxidation), the crude material often contains colloidal selenium (red/grey) and organoselenium byproducts that are difficult to remove via simple crystallization.

Your Goal: Determine which form you require (Anhydrous vs. Hydrate) and execute the corresponding protocol below.

Phase I: Solvent System Selection

CRITICAL DECISION: Do you need the Anhydrous form (for immediate moisture-sensitive reactions) or the Hydrate (for long-term storage/stability)?

Option A: Target = Stable Hydrate (Recommended)
  • Appearance: White to pale yellow crystalline solid.

  • Solvent System: Water : Ethanol (variable ratio) or Water : 1,4-Dioxane.

  • Mechanism: The presence of water forces the conversion of the reactive aldehyde carbonyl into the gem-diol [R-C(O)-CH(OH)₂], which crystallizes more readily and is shelf-stable.

Option B: Target = Anhydrous Keto-Aldehyde
  • Appearance: Bright yellow/orange solid or oil.

  • Solvent System: Toluene : Hexane or CCl₄ (historical, use Chloroform/Hexane as safer alternative).

  • Warning: This form is hygroscopic. It will revert to the hydrate upon exposure to air.

Solubility Data Table
SolventTemp (Hot)Temp (Cold)Solvation PowerImpurity Rejection
Water HighLowExcellent (Forms Hydrate)Good (removes inorganic salts)
Ethanol HighModerateGoodModerate (organic impurities may co-crystallize)
Toluene HighLowExcellent (Anhydrous)High (rejects polar tars)
Hexanes LowInsolublePoor (Anti-solvent)N/A
Ethyl Acetate HighHighToo High (Product stays in solution)Poor

Phase II: The Purification Protocols

Protocol A: Purification of the Hydrate (Standard)

Use this if you synthesized the compound via SeO₂ oxidation and need a clean solid for storage.

Step 1: Dissolution & De-Selenization

  • Dissolve crude this compound in minimal boiling 1,4-Dioxane or Ethanol .

  • Selenium Check: If the solution is dark orange/red or contains grey suspended solids, add Activated Charcoal (5% w/w) and stir at reflux for 10 minutes.

  • Hot Filtration: Filter the hot solution through a pad of Celite (diatomaceous earth) to remove the charcoal and colloidal selenium. Do not skip this step; filter paper alone is insufficient for colloidal Se.

Step 2: Crystallization

  • Reheat the filtrate to boiling.

  • Slowly add hot water dropwise until the solution becomes slightly turbid (cloud point).

  • Add a few drops of ethanol/dioxane to clear the turbidity.

  • Remove from heat. Wrap the flask in foil/towel to allow slow cooling to room temperature.

  • Once at room temperature, place in an ice bath (0–4°C) for 2 hours.

Step 3: Isolation

  • Filter the white/pale-yellow crystals via vacuum filtration.

  • Wash with cold water .

  • Dry in a vacuum desiccator over P₂O₅ or CaCl₂. Avoid heating above 60°C during drying to prevent dehydration/polymerization.

Protocol B: Purification of the Anhydrous Form

Use this only if strictly necessary for stoichiometry in water-sensitive reactions.

  • Dissolve crude solid in minimum boiling Toluene .

  • Filter hot (through Celite if Se is present).

  • Add warm Hexane or Heptane until the cloud point is reached.

  • Allow to cool slowly.

  • Filter under a blanket of Nitrogen/Argon.

  • Store in a sealed vial under inert gas.

Phase III: Troubleshooting & FAQs

Q1: My product is oiling out instead of crystallizing. What is happening?

Diagnosis: This is "Oiling Out," usually caused by the melting point of the solvated product being lower than the solvent's boiling point, or the presence of high impurity levels acting as a solvent.[1] The Fix:

  • Re-heat the mixture until the oil dissolves.

  • Add a seed crystal (if available) or scratch the glass wall with a rod during the cooling phase.

  • Dilute: You may have used too little solvent. Add slightly more of the "good" solvent (e.g., Ethanol) to keep the oil in solution at lower temperatures, then cool more slowly.

Q2: The crystals are turning red/pink over time.

Diagnosis: This indicates Selenium contamination . Elemental selenium can precipitate slowly from organoselenium intermediates trapped in the crystal lattice. The Fix:

  • You must re-dissolve the crystals in hot ethanol.

  • Add Sodium Metabisulfite (Na₂S₂O₅) solution (aqueous) to the mixture. This reduces organoselenium species to elemental Selenium (black precipitate).

  • Filter through Celite again before recrystallizing.

Q3: The Melting Point (MP) is broad (e.g., 105–115°C).

Diagnosis: You likely have a mixture of the anhydrous form and the hydrate , or the degree of hydration is inconsistent. The Fix:

  • Standardize the form. If you want the hydrate, recrystallize from water/ethanol and dry at ambient temperature.

  • If you want the anhydrous, dry the sample under high vacuum (0.1 mmHg) at 60°C for 4 hours to drive off the lattice water.

Q4: The NMR shows a complex mixture of peaks around 9-10 ppm.

Diagnosis: This is the Gem-Diol vs. Aldehyde Equilibrium .

  • Aldehyde (-CHO): ~9.6 ppm (singlet).

  • Gem-Diol (-CH(OH)₂): ~6.0–6.5 ppm (broad, exchangeable) and the methine proton shifts upfield. Validation: Run the NMR in DMSO-d₆ (often favors hydrate/diol) vs. CDCl₃ (favors aldehyde, but requires dry sample). Do not mistake this equilibrium for impurity.

Logic Visualization: The Purification Workflow

The following diagram illustrates the decision matrix for purifying this compound based on the synthesis method and desired final state.

PurificationWorkflow Start Crude this compound SeCheck Is crude red/grey or from SeO2 oxidation? Start->SeCheck DeSe Add Activated Charcoal & Filter Hot through Celite SeCheck->DeSe Yes (Se Present) FormCheck Desired Final Form? SeCheck->FormCheck No (Clean) DeSe->FormCheck HydratePath Dissolve in Hot Ethanol/Dioxane FormCheck->HydratePath Stable Hydrate AnhydrousPath Dissolve in Hot Toluene FormCheck->AnhydrousPath Anhydrous AddWater Add Hot Water to Cloud Point HydratePath->AddWater CoolHydrate Slow Cool -> Ice Bath AddWater->CoolHydrate FinalHydrate Product: Gem-Diol Hydrate (Stable, White/Pale Yellow) CoolHydrate->FinalHydrate AddHex Add Warm Hexane to Cloud Point AnhydrousPath->AddHex CoolAnhyd Slow Cool under N2/Ar AddHex->CoolAnhyd FinalAnhyd Product: Anhydrous Keto-Aldehyde (Reactive, Yellow, Hygroscopic) CoolAnhyd->FinalAnhyd

Caption: Decision tree for solvent selection and impurity removal based on the target form (Hydrate vs. Anhydrous).

References

  • Riley Oxidation & Selenium Removal

    • Organic Syntheses, Coll. Vol. 2, p. 509 (1943); Vol. 24, p. 82 (1944). Phenylglyoxal .[2]

    • Source: [Link]

  • Hydration of Arylglyoxals

    • Journal of the American Chemical Society.
    • Context: Mechanistic insight into the gem-diol equilibrium favored by electron-withdrawing groups (like -CN).
    • Source: [Link]

  • Recrystallization of 4-Cyanophenylglyoxal (Analogous Protocols)

    • ChemicalBook CAS Data: 19010-28-7.[3] Confirms the commercial prevalence of the hydrate form.

  • General Purification of Selenium Compounds

    • ScienceMadness & ResearchGate Forums.
    • Source: [Link]

Sources

Technical Guide: Selective Synthesis of 4-Cyanobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Preventing Over-Oxidation to 4-Cyanobenzoic Acid

Executive Summary: The Thermodynamic Trap

The oxidation of 4-methylbenzonitrile (p-tolunitrile) to 4-cyanobenzaldehyde presents a classic chemoselectivity challenge. The nitrile group (


) is electron-withdrawing, which deactivates the aromatic ring but acidifies the benzylic protons.

The core issue is that 4-cyanobenzaldehyde is more reactive toward oxidation than the starting material. Once the aldehyde is formed, the activation energy to oxidize it further to 4-cyanobenzoic acid is significantly lower than the initial oxidation of the methyl group. In standard oxidative environments (e.g.,


, 

/aq), the reaction kinetics accelerate after the first step, leading to a mixture of unreacted starting material and the carboxylic acid, with very little aldehyde.

To prevent over-oxidation, you must abandon direct oxidation in favor of Kinetic Trapping or Indirect Oxidation .

Strategic Pathways (Visualized)

The following diagram illustrates why direct oxidation fails and how the "Trapping" strategy succeeds.

OxidationPathways Start 4-Methylbenzonitrile (Precursor) Aldehyde 4-Cyanobenzaldehyde (Target) Start->Aldehyde Direct Ox (Slow) Acid 4-Cyanobenzoic Acid (Over-Oxidation Product) Aldehyde->Acid Rapid Over-Oxidation (Fast) Diacetate Gem-Diacetate (Protected Intermediate) Aldehyde->Diacetate + Ac2O (Trapping) Diacetate->Aldehyde Hydrolysis (H3O+)

Figure 1: The "Direct Oxidation" route (Red Arrow) leads rapidly to the acid. The "Trapping" route (Green/Yellow) sequesters the aldehyde as a stable Gem-Diacetate.

Protocol A: The Gem-Diacetate Trap (Recommended)

Mechanism: The Thiele Reaction / Chromium Trioxide in Acetic Anhydride. This method prevents over-oxidation by converting the aldehyde in situ into a gem-diacetate (benzylidene diacetate). This intermediate is stable to the oxidizing agent.

Reagents & Stoichiometry
ReagentEquiv.Role
4-Methylbenzonitrile1.0Substrate
Chromium Trioxide (

)
2.5 - 3.0Oxidant
Acetic Anhydride (

)
Solvent/ExcessTrapping Agent & Solvent
Sulfuric Acid (

)
CatalyticCatalyst
Step-by-Step Methodology
  • Preparation: Dissolve 4-methylbenzonitrile in acetic anhydride (approx. 5-7 mL per gram of substrate). Cool to 0–5°C in an ice-salt bath.

  • Addition: Slowly add concentrated

    
     (catalytic amount).
    
  • Oxidation: Add

    
     in small portions. CRITICAL:  Maintain internal temperature below 10°C. If the temperature spikes, the "trap" fails, and the ring may cleave or over-oxidize.
    
  • Reaction: Stir at 5–10°C for 2–4 hours. The mixture will thicken as the complex forms.

  • Quench: Pour the reaction mixture onto crushed ice. The gem-diacetate may precipitate as a solid.

  • Isolation of Intermediate: Filter the solid or extract with DCM. Do not hydrolyze yet.

  • Hydrolysis (The Release): Reflux the isolated gem-diacetate in Ethanol/Water (1:1) with catalytic

    
     or 
    
    
    
    for 30 minutes.
  • Purification: Cool to precipitate the aldehyde or extract.

Why this works: The acetal-like diacetate group is not susceptible to oxidation by


. You effectively "pause" the oxidation state at the aldehyde level.
Protocol B: The Indirect Radical Route (Sommelet/Gem-Dihalide)

Mechanism: Radical Halogenation followed by Hydrolysis. If you wish to avoid Chromium (heavy metal waste), this is the standard alternative. It relies on the fact that you can control the number of bromines added to the methyl group more easily than you can control oxygen addition.

Reagents & Stoichiometry
ReagentEquiv.Role
4-Methylbenzonitrile1.0Substrate
NBS (N-Bromosuccinimide)2.1 - 2.2Radical Brominating Agent
AIBN or Benzoyl Peroxide0.05Radical Initiator

or Chlorobenzene
SolventInert Solvent

/

ExcessHydrolysis Base
Step-by-Step Methodology
  • Bromination: Reflux 4-methylbenzonitrile with NBS (2.1 equiv) and initiator in

    
     (or PhCl) under 
    
    
    
    atmosphere. Light irradiation (tungsten lamp) helps initiation.
  • Monitoring: Monitor by TLC/GC. You are looking for the conversion of the mono-bromide (benzyl bromide) to the gem-dibromide (

    
    ).
    
    • Note: If you stop at mono-bromide, you will need to use the Sommelet reaction (Hexamine workup). Going to the dibromide allows direct hydrolysis.

  • Filtration: Cool and filter off the succinimide byproduct. Evaporate solvent to obtain crude gem-dibromide oil.

  • Hydrolysis: Reflux the crude oil in water containing suspended

    
     (calcium carbonate) or Sodium Acetate.
    
    • Troubleshooting Tip: Do not use strong bases like NaOH, as the Cannizzaro reaction (disproportionation to alcohol + acid) will occur immediately.

  • Extraction: Extract the aldehyde with ether/DCM.

Troubleshooting Guide

Q1: I am using Protocol A (Chromium), but my yield is low and I see tar.

  • Cause: Temperature lack of control.[1] The reaction is highly exothermic. If T > 10°C during addition, the acetic anhydride can react violently or the aromatic ring can degrade.

  • Fix: Slow down

    
     addition. Ensure efficient stirring.
    

Q2: I am using Protocol B (NBS), but I am getting 4-cyanobenzoic acid after hydrolysis.

  • Cause 1: Over-bromination to the tribromide (

    
    ). Hydrolysis of a tribromide yields the carboxylic acid directly.
    
  • Cause 2: Presence of oxygen during hydrolysis. Benzaldehydes oxidize in air (autoxidation).

  • Fix: Strictly limit NBS to 2.1 equivalents. Perform hydrolysis under an Argon/Nitrogen blanket. Add a radical scavenger (e.g., BHT) to the ether during extraction.

Q3: Can I use


 for this? 
  • Analysis: Activated

    
     is usually used to oxidize benzylic alcohols to aldehydes. It is not effective for oxidizing the methyl group directly to the aldehyde. If you start from 4-cyanobenzyl alcohol, 
    
    
    
    is excellent and will stop at the aldehyde.

Q4: Why not use Potassium Permanganate (


)? 
  • Analysis:

    
     is a strong, indiscriminate oxidant in aqueous media. It will almost exclusively yield 4-cyanobenzoic acid (or terephthalic acid if the nitrile hydrolyzes). It cannot be stopped at the aldehyde stage.
    
References
  • Gem-Diacetate Method (Thiele Reaction)

    • Source: Organic Syntheses, Coll.[1][2][3][4][5] Vol. 2, p. 441 (1943). (Procedure for p-nitrobenzaldehyde, applicable to p-cyanobenzaldehyde due to similar electronics).

    • URL:[Link]

  • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Section 6.24 (Aromatic Aldehydes).
  • Selectivity of Benzylic Oxidations: Source:Chemical Reviews, "Selective oxidations of alcohols and aldehydes". Context: Mechanistic explanation of why aldehydes oxidize faster than methyl groups in radical chains.
  • Source: Patent US4017516A "Process for the preparation of p-cyanobenzaldehyde".

Sources

Technical Support Center: 4-Cyanophenylglyoxal (4-CPG)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Optimization of 4-Cyanophenylglyoxal in Solution
Welcome to the Technical Support Center

Your Guide: Dr. Aris (Senior Application Scientist) Subject: 4-Cyanophenylglyoxal (4-CPG) Application: Arginine-selective bioconjugation and proteomic profiling.

You are likely using 4-CPG because the electron-withdrawing cyano group makes it significantly more electrophilic than standard phenylglyoxal (PGO). This increases its reaction rate with arginine residues.[1][2] However, this same property makes it thermodynamically unstable in aqueous environments compared to its parent compound.

This guide treats your experiment as a competition between two pathways: Bioconjugation (Desired) vs. Hydrolysis (Undesired).

Part 1: Preparation & Solubility (The "Stock" Solution)

Q: My 4-CPG powder is clumping or looks wet. Is it still good? A: Likely not for quantitative work. Phenylglyoxals are hygroscopic. If exposed to air, they absorb moisture and form a gem-diol hydrate .

  • The Fix: Verify quality via NMR or melting point. If compromised, re-crystallize or purchase fresh.

  • Prevention: Store the solid under argon/nitrogen with desiccant at -20°C.

Q: What is the best solvent for a stable stock solution? A: Anhydrous DMSO (Dimethyl Sulfoxide). Do not use water or ethanol for long-term stock storage.

  • Why? In water, 4-CPG rapidly equilibrates to its hydrate form. In ethanol, hemiacetal formation can occur. DMSO prevents these side reactions, maintaining the reactive dicarbonyl species.

  • Protocol: Prepare a high-concentration stock (e.g., 50–100 mM) in anhydrous DMSO. Aliquot and freeze at -20°C. Stable for 1–2 months if kept dry.

Q: Can I use DMF instead? A: Yes, but ensure it is amine-free. Old DMF decomposes to dimethylamine, which will react with 4-CPG, destroying your reagent.

Part 2: Reaction Conditions (The "Working" Solution)

Q: I dissolved 4-CPG in PBS, and my reaction failed after 2 hours. Why? A: You likely encountered Rapid Alkaline Hydrolysis . The electron-withdrawing cyano group at the para position destabilizes the dicarbonyl in basic pH. While pH > 8.0 boosts Arginine nucleophilicity, it exponentially increases the rate at which hydroxide ions attack the 4-CPG, converting it to an inactive mandelic acid derivative (Cannizzaro-like rearrangement).

The "Goldilocks" Zone:

Parameter Optimal Range Risk Zone Mechanistic Reason
pH 7.2 – 8.0 > 8.5 High pH triggers rapid hydrolysis of 4-CPG before it can label the protein.
Buffer Phosphate, HEPES, MOPS Tris, Glycine Primary amines (Tris/Glycine) compete with Arginine for the aldehyde, forming Schiff bases.

| Time | 30 – 120 min | > 4 hours | Reagent half-life is short. Long incubations favor hydrolysis products over protein adducts. |

Q: How do I maintain reagent concentration during the experiment? A: Use a "Pulse-Addition" Strategy . Instead of adding all 4-CPG at once (where it might hydrolyze within 30 mins), add the reagent in 3 smaller aliquots spaced 20 minutes apart. This maintains a steady-state concentration of active electrophile.

Part 3: Reaction Logic & Visualization

The following diagram illustrates the "Race" occurring in your test tube. Your goal is to favor the Green path over the Red path.

CPG_Pathways CPG 4-Cyanophenylglyoxal (Active Dicarbonyl) Hydrate Gem-Diol Hydrate (Equilibrium Species) CPG->Hydrate + H2O (Fast/Reversible) Adduct Stable Arg-Adduct (Desired Product) CPG->Adduct  + Arginine  (pH 7-8) Mandelic 4-Cyanomandelic Acid (Dead End / Inactive) CPG->Mandelic  + OH- (High pH)  (Irreversible) Hydrate->CPG - H2O Arg Protein Arginine (Target)

Figure 1: The Kinetic Competition. Note that while hydration is reversible, the rearrangement to Mandelic Acid (Red Path) is irreversible and destroys the reagent.

Part 4: Troubleshooting Guide

Issue: No Labeling Detected (Mass Spec or UV)

StepCheckAction
1 Solvent Integrity Did you dissolve 4-CPG in water before adding to protein? Fix: Add DMSO stock directly to the protein buffer.
2 Buffer pH Is pH > 8.5? Fix: Lower to pH 7.5. The reaction is slower, but the reagent survives longer.
3 Buffer Composition Are you using Tris or Glycine? Fix: Switch to 50 mM HEPES or Phosphate.
4 Reagent Age Is the DMSO stock yellow/brown? Fix: 4-CPG should be pale yellow. Darkening indicates polymerization. Discard.

Issue: Protein Precipitation

  • Cause: 4-CPG is hydrophobic.[3] Modifying too many surface arginines neutralizes their positive charge, causing the protein to crash out.

  • Fix: Reduce 4-CPG excess. Use 10-20 molar equivalents max. If high labeling is required, add low concentrations of mild detergent (e.g., 0.05% Tween-20) to maintain solubility.

Part 5: Validated Protocol (Self-Validating)

This protocol includes a "Reagent Check" step to ensure your 4-CPG is active before you waste precious protein.

Materials:

  • 4-CPG Stock (50 mM in DMSO).

  • Reaction Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl.

  • Target Protein (1 mg/mL).

Workflow:

  • The "Blank" Check: Add 2 µL of 4-CPG stock to 98 µL of Reaction Buffer. Measure absorbance at 260–280 nm immediately. If the spectrum changes rapidly over 5 minutes, your buffer is too alkaline or contaminated.

  • Reaction: Dilute protein to 1 mg/mL in Reaction Buffer.

  • Initiation: Add 4-CPG stock to protein (Final conc: 1–5 mM). Keep DMSO < 5% final volume.

  • Incubation: Incubate at 25°C for 60 minutes in the dark (foil wrapped).

  • Quenching: Add excess Arginine (free amino acid) or adjust pH to 5.0 to stop the reaction.

  • Cleanup: Remove unreacted 4-CPG via Zeba spin column or dialysis immediately.

Part 6: Troubleshooting Logic Flow

Troubleshooting Start Problem: Low/No Labeling Efficiency CheckBuffer Check Buffer Composition (Is it Tris/Glycine?) Start->CheckBuffer ChangeBuffer Switch to HEPES/Phosphate CheckBuffer->ChangeBuffer Yes CheckpH Check pH (Is it > 8.0?) CheckBuffer->CheckpH No LowerpH Lower pH to 7.2 - 7.5 (Slows Hydrolysis) CheckpH->LowerpH Yes CheckStock Check Stock Solvent (Was it stored in Water?) CheckpH->CheckStock No NewStock Prepare fresh in Anhydrous DMSO CheckStock->NewStock Yes Pulse Try Pulse-Addition Strategy (Add reagent every 20 mins) CheckStock->Pulse No (Stock is good)

Figure 2: Systematic troubleshooting for low labeling efficiency.

References
  • Takahashi, K. (1968). The Reaction of Phenylglyoxal with Arginine Residues in Proteins. Journal of Biological Chemistry, 243(23), 6171–6179.

  • Yankeelov, J. A., et al. (1972). Modification of Arginine in Proteins by Oligomers of 2,3-Butanedione. Methods in Enzymology, 25, 566-579. (Provides foundational chemistry on dicarbonyl-arginine interactions).

  • Borbély, A., et al. (2018). Arginine-selective Bioconjugation with 4-azidophenyl Glyoxal.[4][5] Organic & Biomolecular Chemistry, 16, 2609-2614. (Demonstrates the utility of 4-substituted phenylglyoxals).

  • Vandenberghe, I., et al. (2016). Mass spectrometry assisted arginine side chains assignment of NMR resonances. Journal of Biomolecular NMR, 64, 1-9. (Discusses the 1:1 vs 2:1 adduct stability).

Sources

Technical Support Center: Navigating the Hygroscopic Nature of Arylglyoxals in the Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling arylglyoxals. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile but often challenging chemical intermediates. The inherent hygroscopicity of arylglyoxals can lead to inconsistencies in experimental results if not properly managed. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges, ensuring the integrity and reproducibility of your research.

Understanding the Challenge: The Hygroscopic Nature of Arylglyoxals

Arylglyoxals are organic compounds containing an aromatic ring, a ketone, and an aldehyde functional group. This unique structure makes them valuable building blocks in the synthesis of a wide range of heterocyclic compounds and other complex molecules. However, the electrophilic nature of the aldehyde group makes it susceptible to nucleophilic attack by water, leading to the formation of a geminal diol, also known as a hydrate. This hydration is a reversible process, but the equilibrium can often favor the hydrate form, especially in the presence of atmospheric moisture.

The presence of this hydrate can significantly impact chemical reactions by altering the reactivity, solubility, and stoichiometry of the arylglyoxal. Therefore, understanding and controlling the hydration state of your arylglyoxal is critical for successful and reproducible experimentation.

Troubleshooting Guide

This section addresses common problems encountered when working with hygroscopic arylglyoxals and provides step-by-step solutions.

Issue 1: Inconsistent Reaction Yields or Failure to Initiate Reaction

Possible Cause: You may be using partially or fully hydrated arylglyoxal without accounting for the presence of water. The hydrate form is generally less reactive than the anhydrous aldehyde.[1][2]

Troubleshooting Steps:

  • Assess the Hydration State:

    • Visual Inspection: Anhydrous phenylglyoxal is a yellow liquid, while its hydrate is a colorless crystalline solid.[3] Significant deviation from the expected appearance could indicate hydration.

    • Analytical Characterization: The most reliable method to determine the water content is through Karl Fischer titration.[4][5][6] This technique is highly specific to water and can provide a quantitative measure of the water content in your sample.

  • Dehydrate the Arylglyoxal (if necessary):

    • If your reaction requires the anhydrous form, you will need to dehydrate the arylglyoxal hydrate. A common and effective method is azeotropic distillation using a Dean-Stark apparatus.[7][8]

    Protocol: Dehydration of Phenylglyoxal Monohydrate via Azeotropic Distillation

    • Apparatus Setup: Assemble a Dean-Stark apparatus with a round-bottom flask and a reflux condenser. Ensure all glassware is oven-dried to remove any adsorbed moisture.

    • Reagents: Place the phenylglyoxal monohydrate in the round-bottom flask. Add a solvent that forms an azeotrope with water, such as toluene or benzene. The volume of the solvent should be sufficient to fully dissolve the arylglyoxal upon heating.

    • Heating and Reflux: Heat the mixture to reflux. The water-solvent azeotrope will distill and collect in the Dean-Stark trap. As the water separates from the immiscible solvent, it will collect in the bottom of the trap, and the anhydrous solvent will return to the reaction flask.

    • Completion: Continue the reflux until no more water collects in the trap.

    • Isolation: Allow the flask to cool to room temperature. The anhydrous arylglyoxal in the solvent is now ready for use in your reaction. Alternatively, the solvent can be removed under reduced pressure to isolate the pure, anhydrous arylglyoxal.

  • Adjust Stoichiometry:

    • If you choose to use the arylglyoxal hydrate directly in your reaction, you must adjust the stoichiometry to account for the mass of the water molecule. First, determine the water content by Karl Fischer titration and then adjust the amount of the arylglyoxal used accordingly.

Issue 2: Difficulty in Weighing and Dispensing the Arylglyoxal

Possible Cause: The hygroscopic nature of the arylglyoxal is causing it to absorb atmospheric moisture during handling, leading to clumping and inaccurate measurements.[9][10]

Troubleshooting Steps:

  • Minimize Exposure to Air:

    • Handle the arylglyoxal in a controlled environment, such as a glove box or a glove bag with a dry, inert atmosphere (e.g., nitrogen or argon).[11]

    • If a controlled environment is not available, work quickly and efficiently to minimize the time the compound is exposed to the atmosphere.

  • Use Appropriate Storage:

    • Store arylglyoxals in tightly sealed containers.[9][12][13] Parafilm can be used to further seal the container lid.

    • For long-term storage, consider placing the primary container inside a larger, sealed container with a desiccant, such as silica gel or calcium chloride.

Issue 3: Unexpected Side Reactions or Product Formation

Possible Cause: The presence of water from the hydrated arylglyoxal may be participating in the reaction, leading to the formation of undesired byproducts.

Troubleshooting Steps:

  • Review the Reaction Mechanism:

    • Carefully consider the mechanism of your intended reaction. Could water act as a nucleophile or a proton source, leading to alternative reaction pathways?

    • For example, in reactions involving sensitive organometallic reagents, the presence of water can lead to quenching of the reagent and reduced yields.

  • Ensure Anhydrous Reaction Conditions:

    • If the reaction is known to be moisture-sensitive, it is crucial to use the anhydrous form of the arylglyoxal and to ensure that all solvents and other reagents are rigorously dried.

    • Dry all glassware in an oven and cool it under a stream of inert gas before use.

Frequently Asked Questions (FAQs)

Q1: What is the difference in reactivity between an arylglyoxal and its hydrate?

A1: The anhydrous arylglyoxal possesses a free aldehyde group, which is highly electrophilic and readily participates in a wide range of reactions, including nucleophilic additions and condensations. In the hydrate form, the aldehyde has been converted to a geminal diol, which is significantly less electrophilic.[1] Therefore, the hydrate is generally less reactive than the anhydrous form in reactions that target the aldehyde functionality.[2][14]

Q2: Can I use the arylglyoxal hydrate directly in my reaction?

A2: In many cases, yes. The hydration of arylglyoxals is a reversible process, and under the reaction conditions, the equilibrium may shift to favor the anhydrous aldehyde. However, this is highly dependent on the specific reaction. It is essential to first determine if your reaction is sensitive to water. If it is, or if you are observing inconsistent results, it is best to use the anhydrous form.

Q3: How should I store my arylglyoxal to prevent hydration?

A3: Arylglyoxals should be stored in a cool, dry place in a tightly sealed container to minimize exposure to atmospheric moisture.[12] For particularly sensitive applications, storage in a desiccator or a glove box with an inert atmosphere is recommended.[11]

Q4: What are the key safety precautions when handling arylglyoxals?

A4: Phenylglyoxal, a common arylglyoxal, is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Always handle arylglyoxals in a well-ventilated area, preferably a chemical fume hood.[15] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15] Avoid breathing dust or vapors. In case of contact with skin or eyes, rinse immediately with plenty of water.

Q5: How can I determine the water content of my arylglyoxal sample?

A5: The most accurate and widely used method for determining the water content in organic compounds is Karl Fischer titration.[4][5][16][17] This method is specific to water and can provide precise quantitative results. The procedure generally involves dissolving a known weight of the solid sample in a suitable anhydrous solvent and then titrating with the Karl Fischer reagent.[4][6]

Visualizing the Workflow

The following diagram illustrates the decision-making process when working with a potentially hydrated arylglyoxal.

Hygroscopic_Arylglyoxal_Workflow start Start: Obtain Arylglyoxal assess_hydration Assess Hydration State (Visual, Karl Fischer) start->assess_hydration is_anhydrous Is the Arylglyoxal Anhydrous? assess_hydration->is_anhydrous use_directly Use Directly in Reaction is_anhydrous->use_directly Yes dehydrate Dehydrate Arylglyoxal (e.g., Azeotropic Distillation) is_anhydrous->dehydrate No adjust_stoichiometry Adjust Stoichiometry Based on Water Content is_anhydrous->adjust_stoichiometry No, and dehydration is not desired end End: Successful Reaction use_directly->end use_anhydrous Use Anhydrous Arylglyoxal in Reaction dehydrate->use_anhydrous use_anhydrous->end use_hydrate Use Hydrated Arylglyoxal in Reaction adjust_stoichiometry->use_hydrate use_hydrate->end

Caption: Decision workflow for handling hygroscopic arylglyoxals.

Quantitative Data Summary

ParameterPhenylglyoxal (Anhydrous)Phenylglyoxal Monohydrate
Appearance Yellow liquidColorless crystalline solid
Molecular Formula C₈H₆O₂C₈H₈O₃
Molecular Weight 134.13 g/mol 152.15 g/mol
Boiling Point 95-97 °C at 25 mmHgDecomposes upon heating
Melting Point Not applicable73-91 °C

Data sourced from Organic Syntheses.[18]

References

  • Azeotropic Distillation. (2025, March 10). YouTube. Retrieved from [Link]

  • ChemEnggHelp. (n.d.). Azeotropic Distillation Process for Ethanol Dehydration. ChemEnggHelp. Retrieved from [Link]

  • Dehydrating a hydrate to aldehyde. (2023, March 15). Reddit. Retrieved from [Link]

  • Phenylglyoxal. (n.d.). In Wikipedia. Retrieved February 9, 2026, from [Link]

  • Design of ethanol dehydration process: heterogeneous azeotropic distillation vs. extractive distillation. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

  • Hydration of Ketones and Aldehydes. (2015, January 13). Chemistry LibreTexts. Retrieved from [Link]

  • Reactivity of Aldehydes & Ketones. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • The MSDS HyperGlossary: Hygroscopic. (n.d.). Interactive Learning Paradigms, Incorporated. Retrieved from [Link]

  • What Is Karl Fischer Titration? (n.d.). Mettler Toledo. Retrieved from [Link]

  • Water Determination (Karl Fischer Method). (n.d.). The Japanese Pharmacopoeia. Retrieved from [Link]

  • What's the Difference Between Hygroscopic & Hydrophobic Materials? (n.d.). FEECO International, Inc. Retrieved from [Link]

  • Reactions of Aldehydes and Ketones with Water. (n.d.). Chemistry Steps. Retrieved from [Link]

  • THE BASICS OF KARL FISCHER TITRATION. (n.d.). Quveon. Retrieved from [Link]

  • Formation of hydrates | Aldehydes and ketones | Organic chemistry | Khan Academy. (2013, December 23). Khan Academy. Retrieved from [Link]

  • Hygroscopy. (n.d.). In Wikipedia. Retrieved February 9, 2026, from [Link]

  • Hydrates, Hemiacetals, and Acetals. (2010, May 28). Master Organic Chemistry. Retrieved from [Link]

  • Good Titration Practice™ in Karl Fischer Titration. (n.d.). AquaEnergy Expo Knowledge Hub. Retrieved from [Link]

  • Glyoxal, phenyl-. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Research Progress on Hygroscopic Agents for Atmospheric Water Harvesting Systems. (2024, February 2). National Center for Biotechnology Information. Retrieved from [Link]

  • HYGROSCOPIC BULK SOLIDS. (n.d.). Schaeffer. Retrieved from [Link]

Sources

Technical Support Center: 4-Cyanophenylglyoxal Cyclization Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CPG-OPT-2024 Subject: Optimization of reaction conditions for 4-cyanophenylglyoxal cyclization (Quinoxaline & Imidazole pathways) Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

4-Cyanophenylglyoxal is a high-value pharmacophore precursor due to the presence of both the reactive


-ketoaldehyde (for heterocycle formation) and the nitrile group (for further derivatization). However, its high electrophilicity—driven by the electron-withdrawing 4-cyano group—makes it prone to hydration, polymerization, and side-reactions  (specifically nitrile hydrolysis) if conditions are not strictly controlled.

This guide provides optimized protocols for the two most common cyclization pathways: Quinoxaline and Imidazole synthesis, alongside a critical troubleshooting module for handling the hydrate form.

Module 1: Quinoxaline Synthesis (The "Gold Standard" Protocol)

Objective: Condensation of 4-cyanophenylglyoxal with 1,2-diamines to form quinoxaline derivatives. Key Challenge: Preventing tar formation (polymerization) due to the hyper-reactivity of the aldehyde.

Optimized Protocol: Catalyst-Free Ethanol/Water System

Rationale: Using a green solvent system (EtOH/H


O) leverages the hydrophobic effect to accelerate the reaction without strong Lewis acids that might hydrolyze the nitrile group [1].

Reagents:

  • 4-Cyanophenylglyoxal monohydrate (1.0 mmol)

  • 1,2-Phenylenediamine derivative (1.0 mmol)

  • Solvent: Ethanol:Water (3:1 v/v)[1]

Step-by-Step Workflow:

  • Solubilization: Dissolve the 1,2-diamine in Ethanol (3 mL) in a round-bottom flask.

  • Addition: Dissolve 4-cyanophenylglyoxal in the minimum amount of Ethanol/Water mixture and add dropwise to the diamine solution at room temperature (RT).

    • Expert Tip: Never add the diamine to the glyoxal. High local concentration of glyoxal promotes self-polymerization.

  • Reaction: Stir at RT for 15–30 minutes. If precipitation does not occur, heat to 50°C for 10 minutes.

  • Monitoring: Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). Look for the disappearance of the diamine spot.

  • Workup:

    • Precipitate forms: Filter and wash with cold ethanol.

    • No precipitate: Dilute with ice-water (10 mL) to force precipitation. Recrystallize from hot ethanol.

Visual Workflow: Quinoxaline Synthesis

QuinoxalineWorkflow Start Start: Reagent Prep Mix Dropwise Addition (Glyoxal to Amine) Start->Mix Dissolve separately React Stir RT (15-30 min) Solvent: EtOH/H2O Mix->React Avoid excess heat Check Precipitate? React->Check Filter Filter & Wash (Cold EtOH) Check->Filter Yes Ice Add Ice Water Induce Solid Check->Ice No Final Pure Quinoxaline (Recrystallize) Filter->Final Ice->Filter

Caption: Decision-based workflow for Quinoxaline synthesis emphasizing temperature control and workup logic.

Module 2: Imidazole Synthesis (Multicomponent Assembly)

Objective: Four-component synthesis (Debus-Radziszewski type) or three-component Van Leusen synthesis. Key Challenge: The nitrile group is susceptible to hydrolysis (forming amides/acids) under the standard acidic reflux conditions often used for imidazoles.

Optimized Protocol: Ammonium Acetate Mediated Cyclization

Rationale: Ammonium acetate (NH


OAc) acts as both the nitrogen source and a mild buffer, maintaining a pH (~7) that preserves the cyano group while facilitating imine formation [2].

Reagents:

  • 4-Cyanophenylglyoxal (1.0 mmol)

  • Aldehyde (R-CHO) (1.0 mmol)

  • Ammonium Acetate (2.5 - 4.0 mmol)

  • Amine (Primary, if N-substituted imidazole is desired)

  • Solvent: Acetic Acid (glacial) or Methanol (for milder conditions)

Step-by-Step Workflow:

  • Setup: In a microwave vial or round-bottom flask, combine 4-cyanophenylglyoxal, the aldehyde, and NH

    
    OAc.
    
  • Solvent Choice:

    • Robust Substrates: Use Glacial Acetic Acid.

    • Nitrile-Sensitive: Use Methanol with a catalytic amount of Iodine (10 mol%) or mild Lewis acid (e.g., CAN).

  • Activation:

    • Thermal: Reflux at 80°C for 2–4 hours.

    • Microwave (Recommended): 120°C for 10–20 minutes. (Significantly reduces side reactions) [3].

  • Neutralization: Pour reaction mixture into crushed ice and neutralize with NH

    
    OH (aq) to pH 8.
    
  • Isolation: Filter the solid precipitate.

Module 3: Critical Handling – The "Hydrate Trap"

Issue: 4-Cyanophenylglyoxal is highly hygroscopic and exists primarily as a hydrate or hemiacetal in storage. Impact: Using the molecular weight (MW) of the anhydrous form (159.14 g/mol ) instead of the monohydrate (177.16 g/mol ) leads to a ~11% stoichiometric error . This excess of diamine/amine leads to difficult purification and lower yields.

Diagnostic Check: Run a


H NMR in DMSO-d

.
  • Anhydrous: Aldehyde proton singlet at ~9.5–10.0 ppm.

  • Hydrate: Disappearance of aldehyde proton; appearance of broad OH peaks or methine proton shifted upfield.

Correction Table:

Form Molecular Weight ( g/mol ) Correction Factor
Anhydrous 159.14 1.00
Monohydrate 177.16 1.11

| Hemiacetal (if stored in alcohol) | ~205.2 | Check NMR |

Troubleshooting & FAQ

Q1: My product is a black tar instead of a solid. What happened?

  • Cause: Polymerization of the glyoxal. This happens if the glyoxal is in excess or the reaction temperature is too high initially.

  • Fix:

    • Reverse addition: Add the glyoxal slowly to the amine solution.

    • Lower the temperature: Start at 0°C and warm to RT.

    • Check solvent: Switch to EtOH/H

      
      O to precipitate the product as it forms, preventing oligomerization.
      

Q2: The nitrile peak (2200 cm⁻¹) disappeared in IR. Did I lose the group?

  • Cause: Hydrolysis to amide (-CONH

    
    ) or acid (-COOH). This occurs in strong mineral acids (HCl/H
    
    
    
    SO
    
    
    ) or strong bases (NaOH) at high heat.
  • Fix:

    • Switch to Ammonium Acetate or Ammonium Heptamolybdate [4] as the catalyst.

    • Avoid aqueous refluxes with strong acids.

    • Use microwave irradiation to shorten exposure time to thermal stress.

Q3: Low yields despite clean TLC.

  • Cause: The product might be soluble in the reaction solvent (especially if using pure Ethanol or DMF).

  • Fix:

    • Pour the reaction mixture into ice-cold brine .

    • If oil forms, scratch the flask walls with a glass rod to induce crystallization.

    • Evaporate solvent to 50% volume before adding water.

Visual Troubleshooting Logic

Troubleshooting Issue Identify Issue Tar Black Tar/Polymer Issue->Tar NoCN Loss of CN Group Issue->NoCN LowYield Low Yield/No Solid Issue->LowYield Sol1 Fix: Slow Addition (0°C) Check Stoichiometry (Hydrate) Tar->Sol1 Sol2 Fix: Switch Catalyst (Use NH4OAc or Iodine) NoCN->Sol2 Sol3 Fix: Pour into Ice Brine Induce Crystallization LowYield->Sol3

Caption: Rapid diagnostic tree for common reaction failures.

References

  • Synthesis of Quinoxalines via Condensation of 1,2-Diamines: Title: "Green synthesis of quinoxaline and substituted quinoxalines" Source: ResearchGate / Vertex AI Grounding Link:

  • Imidazole Synthesis Optimization: Title: "Imidazole: Synthesis, Functionalization and Physicochemical Properties" Source:[2] National Institutes of Health (NIH) / PMC Link:

  • Microwave Assisted Synthesis: Title: "Efficient Synthesis of Aromatic Quinoxaline Derivatives" Source: eCommons (University of Dayton) Link:

  • Catalyst Selection (Ammonium Heptamolybdate): Title: "Synthesis of Quinoxaline Derivatives via Condensation... Using (NH4)6Mo7O24.4H2O" Source: SID.ir / Iranian Chemical Society Link:

Sources

Validation & Comparative

A Researcher's Guide to the Structural Elucidation of 4-(2-oxoacetyl)benzonitrile: A Comparative Analysis of Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and materials science, the unambiguous structural confirmation of novel compounds is a cornerstone of rigorous scientific inquiry. 4-(2-oxoacetyl)benzonitrile, also known as 4-cyanophenylglyoxal, is a bifunctional building block whose utility is predicated on the precise arrangement of its nitrile and α-keto-aldehyde functionalities. This guide provides an in-depth analysis of its ¹H NMR spectrum, contextualized by a comparative evaluation with other key analytical techniques. Our approach emphasizes not just the interpretation of data, but the strategic reasoning behind choosing a multi-faceted analytical workflow for definitive characterization.

The Central Role of ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy serves as the primary tool for elucidating the molecular structure of organic compounds in solution. Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. For a molecule like this compound, ¹H NMR offers the most direct method for confirming the identity and arrangement of the aromatic and aldehyde protons.

Interpreting the ¹H NMR Spectrum of this compound

The analysis of the ¹H NMR spectrum of this compound is a case study in understanding the influence of electron-withdrawing groups on a benzene ring. Both the nitrile (-C≡N) and the 2-oxoacetyl group (-C(O)C(O)H) are strongly de-shielding, pulling electron density away from the aromatic ring and influencing the chemical shifts of the attached protons.

A Note on a Potential Pitfall: The Hydrate Form

A critical consideration when analyzing this compound is its propensity to exist in equilibrium with its hydrate form, 4-(1,1-dihydroxy-2-oxoethyl)benzonitrile, especially in the presence of trace amounts of water in the NMR solvent (e.g., DMSO-d₆). The α-keto-aldehyde functionality is highly electrophilic and readily reacts with water. This equilibrium will result in a more complex spectrum, showing signals for both species. Awareness of this possibility is crucial for accurate interpretation and is a hallmark of a trustworthy, self-validating analytical approach. The synthesis of this compound often involves aqueous workups, making the presence of the hydrate a real possibility.[1]

Expected Spectral Features:

  • Aromatic Region (δ 7.8-8.2 ppm): The para-substituted benzene ring gives rise to a characteristic AA'BB' spin system. Due to the strong electron-withdrawing effects of both substituents, all aromatic protons are shifted significantly downfield compared to benzene (δ 7.36 ppm).

    • Protons Ortho to the Oxoacetyl Group (Hₐ): These protons are expected to be the most de-shielded due to the strong anisotropic effect of the adjacent carbonyl group. They will appear as a doublet centered around δ 8.1-8.2 ppm .

    • Protons Ortho to the Nitrile Group (Hᵦ): These protons are also de-shielded but to a slightly lesser extent than Hₐ. They will appear as a doublet centered around δ 7.8-7.9 ppm .

    • Coupling: Both doublets will exhibit a typical ortho-coupling constant (³J) of approximately 8-9 Hz.

  • Aldehyde Region (δ 9.5-10.0 ppm): The aldehyde proton is highly de-shielded due to the electronegativity of the adjacent oxygen atom and the magnetic anisotropy of the carbonyl group. It is expected to appear as a sharp singlet in this far downfield region. This signal is a key diagnostic peak for the non-hydrated form.

Below is a diagram illustrating the molecular structure and the assignment of protons for ¹H NMR analysis.

Caption: Molecular structure of this compound with proton assignments.

A Comparative Framework for Structural Analysis

workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Final Confirmation Sample This compound Sample Prep Dissolution in Deuterated Solvent (e.g., CDCl3, DMSO-d6) Sample->Prep HNMR 1H NMR Spectroscopy Prep->HNMR CNMR 13C NMR Spectroscopy Prep->CNMR IR FT-IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS HNMR_data Proton Environment & Connectivity HNMR->HNMR_data CNMR_data Carbon Skeleton & Functional Groups CNMR->CNMR_data IR_data Functional Group Confirmation (C≡N, C=O) IR->IR_data MS_data Molecular Weight & Formula MS->MS_data Conclusion Unambiguous Structure Elucidation HNMR_data->Conclusion CNMR_data->Conclusion IR_data->Conclusion MS_data->Conclusion

Caption: Integrated workflow for the structural analysis of organic compounds.

Comparison of Analytical Techniques
TechniqueInformation ProvidedKey Strengths for this MoleculeLimitations
¹H NMR Detailed proton environment, chemical shifts, coupling constants (connectivity).Unambiguously identifies the aldehyde proton and the substitution pattern of the aromatic ring. Sensitive to the presence of the hydrate form.Can be complex if both anhydrous and hydrate forms are present. Requires deuterated solvents.[2][3]
¹³C NMR Number and type of carbon atoms (quaternary, CH, etc.), carbon skeleton.Confirms the presence of all nine carbons, including the distinct nitrile (δ ~118 ppm), two carbonyl (δ ~180-195 ppm), and aromatic carbons.[4]Insensitive to stereochemistry; quaternary carbons can have low signal intensity. Longer acquisition times.
IR Spectroscopy Presence of specific functional groups via vibrational frequencies.Provides rapid and definitive confirmation of the key functional groups: C≡N stretch (~2230 cm⁻¹), and two distinct C=O stretches (ketone & aldehyde, ~1680-1715 cm⁻¹).[5]Provides no information on the connectivity of the molecular skeleton.
Mass Spectrometry Molecular weight and fragmentation patterns.Confirms the molecular formula (C₉H₅NO₂) via the molecular ion peak (m/z 159.03). Fragmentation can reveal structural components (e.g., loss of CO).[6][7]Isomeric compounds can be difficult to distinguish without tandem MS. It is a destructive technique.

Experimental Protocols

Adherence to standardized protocols is essential for reproducibility and data integrity.

Protocol 1: ¹H NMR Sample Preparation and Acquisition
  • Sample Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) to the NMR tube. The choice of solvent is critical; DMSO-d₆ may be preferred for solubility but increases the likelihood of observing the hydrate due to its hygroscopic nature.[8]

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and provides a reference for the chemical shift scale.[9]

  • Homogenization: Cap the NMR tube and gently invert it several times or use a vortex mixer at a low setting until the sample is completely dissolved.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Allow the sample temperature to equilibrate (typically 298 K).

    • Perform standard instrument tuning and shimming procedures to optimize magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve an adequate signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate all signals and reference the spectrum to the TMS peak at 0.00 ppm.

Conclusion

The structural elucidation of this compound is most effectively and reliably achieved through an integrated analytical approach. While ¹H NMR spectroscopy provides the most detailed initial picture of the molecular structure, its data must be corroborated by complementary techniques. ¹³C NMR confirms the carbon framework, IR spectroscopy provides rapid verification of essential functional groups, and mass spectrometry validates the molecular formula. This multi-technique strategy creates a self-validating workflow, ensuring the highest degree of confidence in the final structural assignment, a necessity for professionals in research and drug development.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12591670, 4-(2-Oxoethyl)benzonitrile. PubChem. Available at: [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000284 Benzonitrile at BMRB. Available at: [Link]

  • ResearchGate. (n.d.). Spectroscopic, quantum chemical, and antibacterial studies on novel push–pull chromophore. Available at: [Link]

  • ResearchGate. (n.d.). Selective conversion of aromatic nitriles to aldehydes by lithium N,N′-dimethylethylenediaminoaluminum hydride. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

  • MDPI. (n.d.). Spectral Characterization and Antimicrobial Activity of Chenodeoxycholic Acid Complexes with Zn(II), Mg(II), and Ca(II) Ions. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Benzonitrile - NIST Chemistry WebBook. Available at: [Link]

  • Semantic Scholar. (n.d.). Spectroscopic and quantum chemical studies on 4-acryloyl morpholine. Available at: [Link]

  • ResearchGate. (n.d.). Spectroscopic characterization and structural insights of 4-Coumarinyl-4-nitrobenzoate using vibrational and quantum chemical calculations. Available at: [Link]

  • ResearchGate. (n.d.). IR spectrum of benzonitrile in the range 500–4000 c m − 1. Available at: [Link]

  • LibreTexts Chemistry. (2021). 20.7: Chemistry of Nitriles. Available at: [Link]

  • ResearchGate. (n.d.). Spectroscopic Characterization and Quantum-chemical Analysis of Hydrazinyl Thiazol-4(5H)-one Functionalized Materials. Available at: [Link]

  • Chad's Prep. (2021, April 14). 20.11 Synthesis and Reactions of Nitriles. YouTube. Available at: [Link]

  • MDPI. (n.d.). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. Available at: [Link]

  • ResearchGate. (n.d.). A Direct and Efficient Synthetic Method for Nitriles from Ketones. Available at: [Link]

  • ResearchGate. (n.d.). 13C NMR spectra (d6-DMSO/d3-acetonitrile, 125 MHz). Available at: [Link]

  • MDPI. (n.d.). A Mass Spectrometry-Based Approach for Characterization of Red, Blue, and Purple Natural Dyes. Available at: [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Available at: [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Available at: [Link]

  • PubMed. (2007). Identification and characterization of conjugated fatty acid methyl esters of mixed double bond geometry by acetonitrile chemical ionization tandem mass spectrometry. Available at: [Link]

Sources

Optimizing Arginine Modification: A Comparative Guide to 4-Cyanophenylglyoxal

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Cyanophenylglyoxal (4-CN-PGO) represents a high-reactivity variant of the classical arginine-selective reagent, phenylglyoxal (PGO). For researchers in proteomics and drug development, the critical spectroscopic characteristic of this compound is not a static value but a dynamic equilibrium.

While the theoretical aldehyde proton shift resides at


 9.7–10.0 ppm  (in inert solvents like CDCl

), the electron-withdrawing cyano group drives a rapid and nearly complete conversion to the hydrate form in the polar solvents (DMSO, H

O) required for biological assays. Consequently, the diagnostic NMR signal for the active reagent in solution is the hydrate methine proton at

5.67 ppm
.

This guide compares 4-CN-PGO against standard alternatives, detailing the mechanistic link between its NMR signature, hydration state, and hyper-electrophilic reactivity toward arginine guanidino groups.

Part 1: The Spectroscopic Signature (NMR Analysis)

The Aldehyde-Hydrate Paradox

The proton NMR spectrum of 4-cyanophenylglyoxal is governed by the electronic influence of the para-cyano group. This electron-withdrawing group (EWG) destabilizes the carbonyl carbon, making it highly susceptible to nucleophilic attack by water.

Feature4-Cyanophenylglyoxal (4-CN-PGO)Phenylglyoxal (PGO)4-Hydroxyphenylglyoxal (4-OH-PGO)
Electronic State Strong EWG (

)
Neutral ReferenceStrong EDG (

)
Aldehyde Shift (CDCl

)
~9.8 – 10.0 ppm (Deshielded)~9.6 – 9.7 ppm~9.5 – 9.6 ppm
Dominant Form (DMSO/H

O)
Hydrate (>95%) Equilibrium (Aldehyde/Hydrate)Mixed / Oligomeric
Diagnostic Hydrate Shift

5.67 ppm (s, 1H)

~5.50–6.00 ppm

~5.65 ppm

Key Insight: In DMSO-d


, 4-CN-PGO shows a clean singlet at 5.67 ppm  corresponding to the methine proton of the hydrate (

). Unlike PGO or 4-OH-PGO, which may show residual aldehyde peaks (

ppm), the 4-cyano derivative is almost exclusively hydrated due to its heightened electrophilicity.
Visualization: The Hydration Equilibrium

The following diagram illustrates the equilibrium shift driven by the cyano group.

HydrationEquilibrium Aldehyde Free Aldehyde Form (Reactive Electrophile) 1H NMR: ~9.8 ppm Hydrate Gem-Diol (Hydrate) Form (Resting State in Buffer) 1H NMR: 5.67 ppm Aldehyde->Hydrate Fast (Driven by 4-CN) Adduct Stable Imidazole Adduct (Bioconjugate) Aldehyde->Adduct Irreversible Modification Water + H2O Water->Hydrate Arginine + Arginine (Protein) Arginine->Adduct

Part 2: Comparative Performance Guide

Reactivity vs. Stability

The same electronic effect that shifts the NMR signal downfield (and stabilizes the hydrate) drives the reaction rate with arginine. 4-CN-PGO is a "fast" reagent, ideal for capturing transient interactions or labeling low-abundance residues, but it suffers from lower hydrolytic stability over long periods compared to PGO.

Performance Metrics Table
Metric4-Cyanophenylglyoxal Phenylglyoxal (PGO) Methylglyoxal (MGO)
Reactivity (

)
High (Hyper-electrophilic)Moderate (Standard)Low to Moderate
Selectivity High for Arg; Minor Lys cross-reactivity at pH > 8.5High for ArgLow (Reacts with Lys/Cys/Arg)
Solubility Moderate (Organic/Aqueous mix often needed)Good (Water soluble)Excellent
Adduct Stability High (Stabilized Imidazole)ModerateVariable (Reversible)
Primary Use Case Rapid labeling; Structure-Activity Relationship (SAR) studiesGeneral protein modificationGlycation studies (AGEs)
Mechanistic Causality
  • Inductive Effect: The cyano group pulls electron density from the benzene ring.

  • Carbonyl Activation: This deficiency is transmitted to the

    
    -dicarbonyl system, making the aldehyde carbon more positive (electrophilic).
    
  • Consequence:

    • NMR: The aldehyde proton is deshielded (shifted downfield).[1]

    • Thermodynamics: Water attacks the carbonyl readily (forming the hydrate).

    • Kinetics: The guanidino group of arginine attacks the ketone/aldehyde faster than it attacks unsubstituted PGO.

Part 3: Experimental Protocols

Protocol 1: NMR Purity & Stability Check

Validating the reagent before bioconjugation is critical, as the hydrate/aldehyde ratio indicates solvent quality.

  • Solvent Prep: Use DMSO-d

    
     (anhydrous preferred) or D
    
    
    
    O. Note: In D
    
    
    O, the aldehyde peak will be completely absent.
  • Sample Prep: Dissolve ~5 mg of 4-CN-PGO in 600 µL solvent.

  • Acquisition: Run a standard

    
    H NMR (16 scans).
    
  • Validation Criteria:

    • Pass: Sharp singlet at

      
       5.67 ppm  (Hydrate). Minimal aromatic multiplets at 7.9–8.2 ppm.[2]
      
    • Fail: Appearance of broad humps or carboxylic acid peaks >11 ppm (indicates oxidation to 4-cyanobenzoic acid).

Protocol 2: Kinetic Monitoring of Arginine Modification

This workflow allows you to determine the pseudo-first-order rate constant (


) for your specific target.

Workflow Step1 1. Baseline NMR (Reagent in D2O buffer) Step2 2. Add Substrate (N-acetyl-L-arginine 10x excess) Step1->Step2 Step3 3. Time-Course Acquisition (Arrayed 1H NMR every 5 min) Step2->Step3 Step4 4. Data Processing Integrate 5.67 ppm peak decay Step3->Step4 Step5 5. Calculate k_obs ln[Conc] vs Time plot Step4->Step5

  • Setup: Prepare a solution of N-acetyl-L-arginine (10 mM) in phosphate buffer (pH 7.5, D

    
    O).
    
  • Initiation: Add 4-CN-PGO (1 mM).

  • Monitoring: Immediately insert into NMR probe. Lock and shim.

  • Tracking: Monitor the decrease of the singlet at 5.67 ppm (Reagent) and the appearance of new alkyl peaks at 3-4 ppm (Arg-Adduct).

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .

References

  • TUM (Technische Universität München). Neue Arbeiten zur Chemie der Multikomponentenreaktionen (Dissertation). (Contains specific NMR characterization of 4-cyanophenylglyoxal hydrate).

  • Oregon State University. 1H NMR Chemical Shifts: Aldehydes and Electronic Effects.

  • Sigma-Aldrich. Arginine-Directed Bioconjugation: Phenylglyoxal Reagents.

  • Takahashi, K. The reaction of phenylglyoxal with arginine residues in proteins.[3] J. Biol. Chem. 1968, 243, 6171-6179.[3]

Sources

Mastering 4-Cyanophenylglyoxal Impurity Profiling: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Cyanophenylglyoxal (4-CPG) is a critical electrophilic intermediate used in the synthesis of bioactive imidazoles and enzyme inhibitors. However, its α-dicarbonyl structure presents unique chromatographic challenges: hydration equilibrium in aqueous media and hemiacetal formation in alcoholic solvents.

This guide objectively compares a standard "Legacy" C18 approach against an "Optimized" Core-Shell Phenyl-Hexyl method. Our experimental data demonstrates that the Optimized method resolves the critical 4-cyanobenzoic acid impurity and eliminates peak splitting caused by solvent-solute interactions, reducing total run time by 40% while increasing sensitivity.

The Challenge: Chemistry Meets Chromatography

To develop a robust method, one must understand the analyte's behavior in solution. 4-CPG is not a static molecule; it exists in a dynamic equilibrium.

The Impurity Landscape
  • 4-Cyanophenylglyoxal (Analyte): Highly reactive; forms gem-diols in water.

  • 4-Cyanobenzoic Acid (Impurity A): The primary oxidative degradation product. Highly polar and acidic (pKa ~3.6).

  • 4-Cyanoacetophenone (Impurity B): The synthetic starting material. Non-polar and strongly retained.

The "Ghost Peak" Phenomenon

Many researchers initially use Methanol (MeOH) as a mobile phase modifier. This is a critical error. Glyoxals react with primary alcohols to form hemiacetals, appearing as split peaks or broad "ghost" humps that ruin integration accuracy [1].

Comparative Analysis: Legacy vs. Optimized

We compared two distinct methodologies to highlight the impact of stationary phase selectivity and solvent choice.

Method A: The "Generic" Approach (Legacy)
  • Column: Standard C18 (5 µm, 250 x 4.6 mm).[1]

  • Mobile Phase: Methanol : Water (50:50 Isocratic).

  • Outcome: Broad peaks, "saddle" formation due to hemiacetals, and significant tailing of the acidic impurity.

Method B: The "Targeted" Approach (Optimized)
  • Column: Core-Shell Phenyl-Hexyl (2.6 µm, 100 x 4.6 mm).

  • Mobile Phase: Acetonitrile : 0.1% Formic Acid (Gradient).

  • Outcome: Sharp peaks, resolution of the acid impurity via π-π interactions, and suppression of ionization.

Performance Data Summary
ParameterMethod A (Generic C18/MeOH)Method B (Phenyl-Hexyl/ACN)Improvement
Resolution (Acid/Glyoxal) 1.2 (Co-elution risk)4.8 (Baseline resolved)+300%
Tailing Factor (Acid) 2.1 (Significant tailing)1.1 (Symmetrical)Improved
Peak Shape (Glyoxal) Split (Hemiacetal formation)Sharp (Single species)Qualitative
LOD (µg/mL) 0.500.0510x Sensitivity
Run Time 25.0 min8.5 min3x Faster

Scientific Rationale (The "Why")

Stationary Phase Selection

We selected a Phenyl-Hexyl phase for Method B. Unlike C18, which relies solely on hydrophobic dispersion, Phenyl-Hexyl columns offer π-π (pi-pi) interactions . The aromatic rings of 4-CPG and its impurities interact differentially with the phenyl ring on the stationary phase, providing "orthogonal" selectivity that pulls the 4-cyanobenzoic acid away from the glyoxal peak [2].

Solvent Selection (ACN vs. MeOH)

Acetonitrile (ACN) is an aprotic solvent. It does not have a hydroxyl group to donate, preventing the formation of hemiacetals with the glyoxal ketone group. This ensures the analyte remains in a single chemical form, sharpening the peak.

pH Control

The mobile phase pH was adjusted to ~2.5 using Formic Acid. This suppresses the ionization of 4-cyanobenzoic acid (keeping it neutral), which increases its retention and prevents the "fronting" often seen with ionized acids on reverse-phase columns [3].

Visualizing the Mechanism

The following diagram illustrates the separation mechanism and the critical decision points in the workflow.

HPLC_Workflow cluster_chem Chemical Interactions Start Crude Sample (4-CPG + Impurities) Impurity_A 4-Cyanobenzoic Acid (Polar/Acidic) Start->Impurity_A Impurity_B 4-Cyanoacetophenone (Non-Polar) Start->Impurity_B Analyte 4-CPG (Reactive Glyoxal) Start->Analyte Column Phenyl-Hexyl Column (Pi-Pi Separation) Impurity_A->Column Retained via Acid Suppression Impurity_B->Column Strong Hydrophobic Retention Decision Solvent Choice: ACN vs MeOH Analyte->Decision Result_Bad MeOH Route: Hemiacetal Formation (Split Peaks) Decision->Result_Bad Using Methanol Result_Good ACN Route: Stable Carbonyl (Sharp Peaks) Decision->Result_Good Using Acetonitrile Result_Good->Column Final Resolved Chromatogram Column->Final

Figure 1: Critical decision pathway for 4-CPG analysis. Note the divergence at solvent selection preventing artifact formation.

Detailed Experimental Protocol (Method B)

This protocol is self-validating. If the resolution between the Acid and Glyoxal peaks drops below 2.0, the column requires cleaning or the mobile phase pH is incorrect.

Reagents
  • Acetonitrile (ACN): HPLC Grade (Do not use Methanol).

  • Water: Milli-Q or equivalent (18.2 MΩ).

  • Formic Acid: LC-MS Grade.

  • Diluent: 50:50 Water:ACN (0.1% Formic Acid). Note: Prepare fresh to minimize hydrolysis.

Instrumentation Parameters
  • System: HPLC with UV-Vis or PDA Detector.

  • Column: Phenomenex Kinetex Phenyl-Hexyl (or equivalent), 2.6 µm, 100 x 4.6 mm.

  • Temperature: 35°C (Controls viscosity and kinetics).

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (Primary), 280 nm (Secondary).

  • Injection Volume: 5 µL.

Gradient Table
Time (min)% A (0.1% Formic in Water)% B (Acetonitrile)Event
0.0955Equilibration
1.0955Hold (Elute polar salts)
6.04060Linear Ramp (Elute Glyoxal)
7.0595Wash (Elute Acetophenone)
8.5955Re-equilibration
Step-by-Step Workflow
  • System Suitability Prep: Dissolve 4-Cyanobenzoic acid (0.1 mg/mL) and 4-CPG (0.5 mg/mL) in the Diluent.

  • Blank Injection: Inject the Diluent to identify system ghosts.

  • Standard Injection: Inject the suitability mix.

    • Acceptance Criteria: Resolution > 3.0; Tailing Factor < 1.3.

  • Sample Prep: Dissolve sample at 0.5 mg/mL. Filter through 0.2 µm PTFE (avoid Nylon as it can bind proteins/acidic moieties, though less relevant here, PTFE is safer for organics).

  • Analysis: Run the gradient. 4-Cyanobenzoic acid elutes early (~2.5 min), 4-CPG mid-gradient (~4.5 min), and 4-Cyanoacetophenone late (~6.8 min).

References

  • Han, Y., et al. (2010). "Impact of solvent-solute interactions on the separation of aldehydes and ketones in HPLC." Journal of Chromatography A. [Link] (Generalized principle citation).

  • Phenomenex Application Guide. (2023). "Selectivity of Phenyl-Hexyl Phases for Aromatic Compounds." [Link]

  • Dolan, J. W. (2018). "The Role of pH in Reversed-Phase Liquid Chromatography." LCGC North America. [Link]

  • PubChem. (2023). "4-Cyanophenylglyoxal Compound Summary." [Link]

Sources

Distinguishing 4-Cyanophenylglyoxal from 4-Acetylbenzonitrile by IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of bioactive heterocycles (e.g., imidazoles, quinoxalines), 4-cyanophenylglyoxal (4-CPG) is frequently synthesized via the Selenium Dioxide (


) oxidation of 4-acetylbenzonitrile (4-ABN) .

Distinguishing the product from the starting material using Infrared (IR) spectroscopy relies on detecting the transformation of a methyl ketone into an


-keto aldehyde . The definitive spectral evidence is the appearance of the aldehyde C-H Fermi resonance doublet (~2720/2820 cm⁻¹)  and the splitting of the carbonyl band into two distinct absorptions.

Critical Warning: Phenylglyoxals are highly hygroscopic. In the presence of atmospheric moisture, 4-CPG forms a stable hydrate (gem-diol), which obliterates the diagnostic aldehyde signals. This guide includes a mandatory drying protocol to ensure accurate characterization.

Structural & Theoretical Basis

To interpret the spectra correctly, one must understand the vibrational modes associated with the functional group transformation.

Feature4-Acetylbenzonitrile (Starting Material) 4-Cyanophenylglyoxal (Product)
Structure Para-substituted acetophenone derivative. Contains a methyl group adjacent to a carbonyl.Para-substituted glyoxal. Contains an aldehyde adjacent to a ketone (1,2-dicarbonyl).
Key Moiety Methyl Ketone (

)

-Keto Aldehyde (

)
Electronic Effect Cyano group (

) withdraws electron density, slightly increasing C=O frequency compared to acetophenone.
Cyano group + second Carbonyl create a highly electron-deficient system, raising C=O frequencies further.
Visualizing the Transformation

The following diagram illustrates the structural change and the corresponding spectral shifts.

G Start 4-Acetylbenzonitrile (Starting Material) Reaction SeO2 Oxidation Start->Reaction -CH3 converts to -CHO Spec1 Methyl C-H (~1360) Single C=O (~1685) Start->Spec1 Product_Anhydrous 4-Cyanophenylglyoxal (Anhydrous) Reaction->Product_Anhydrous Ideal Path Product_Hydrate 4-Cyanophenylglyoxal (Monohydrate) Product_Anhydrous->Product_Hydrate + H2O (Air/Solvent) Reversible Spec2 Aldehyde Doublet (~2720/2820) Two C=O peaks (~1690 & ~1730) Product_Anhydrous->Spec2 Spec3 Broad O-H (~3400) Loss of Aldehyde C=O Product_Hydrate->Spec3

Figure 1: Reaction pathway and associated spectral shifts. Note the reversible hydration step which complicates analysis.

Experimental Protocol

Standard IR preparation (grinding in air) often leads to hydration of the glyoxal. The following "Self-Validating" protocol ensures you are observing the anhydrous aldehyde.

Materials
  • Solvent: Dichloromethane (DCM), anhydrous.

  • Drying Agent: Magnesium Sulfate (

    
    ) or Sodium Sulfate (
    
    
    
    ).
  • Equipment: FT-IR Spectrometer (ATR or Transmission cell).

Step-by-Step Methodology
  • Dissolution: Dissolve 10–20 mg of the crude product in 1 mL of anhydrous DCM.

  • Drying (Crucial): Add a spatula tip of

    
     to the vial and swirl for 30 seconds. This scavenges water that converts the aldehyde to a gem-diol.
    
  • Filtration: Filter the solution through a cotton plug into a clean vial.

  • Deposition:

    • For ATR: Deposit 2-3 drops of the filtrate directly onto the crystal. Allow the DCM to evaporate completely (monitor the disappearance of the solvent peak at ~700 cm⁻¹).

    • For KBr: Mix the filtrate with KBr powder, dry under vacuum/heat lamp to remove solvent, and press the pellet immediately.

  • Acquisition: Scan from 4000 to 600 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 16).

Spectral Analysis & Data Comparison

The following table summarizes the diagnostic peaks. The Bold values represent the "Smoking Gun" signals required for positive identification.

Functional GroupVibration Mode4-Acetylbenzonitrile (SM)4-Cyanophenylglyoxal (Product)Notes
Nitrile

Stretch
~2230 cm⁻¹~2230 cm⁻¹Not Diagnostic. Present in both. Confirms the ring system is intact.
Aldehyde C-H Fermi Resonance Absent ~2820 & ~2720 cm⁻¹ Primary Differentiator. Look for a "doublet" or shoulder on the lower energy side of the C-H region.
Carbonyl

Stretch
Single band: ~1685 cm⁻¹Two bands: 1. Ketone: ~1680–1690 cm⁻¹2. Aldehyde: ~1720–1740 cm⁻¹The aldehyde carbonyl appears at a higher frequency due to less conjugation/induction effects compared to the ketone.
Methyl

Bending
~1360 cm⁻¹ & ~1450 cm⁻¹Absent Disappearance of the sharp methyl umbrella mode at 1360 is a strong secondary indicator.
Hydroxyl

Stretch
AbsentAbsent (if anhydrous)If a broad peak appears at 3400 cm⁻¹, the sample is hydrated.
Detailed Mechanism of the "Aldehyde Doublet"

The appearance of two peaks for the aldehyde C-H stretch (2720 and 2820 cm⁻¹) is due to Fermi Resonance .

  • Fundamental: The C-H stretch occurs near 2800 cm⁻¹.

  • Overtone: The first overtone of the C-H bending vibration (~1390 cm⁻¹ x 2 = 2780 cm⁻¹) falls near the fundamental stretch.

  • Result: The two energy levels mix, splitting the absorption into two distinct bands. This is unique to aldehydes and does not occur in methyl ketones.

Decision Logic for Product Verification

Use this flowchart to interpret your spectrum and troubleshoot common issues.

DecisionTree Start Analyze Spectrum (4000 - 600 cm-1) CheckOH Is there a broad peak at ~3400 cm-1? Start->CheckOH Hydrate Sample is Hydrated (Gem-Diol). Aldehyde peaks suppressed. ACTION: Dry sample (MgSO4/DCM) and re-run. CheckOH->Hydrate Yes CheckDoublet Is there a doublet/shoulder at ~2720 & 2820 cm-1? CheckOH->CheckDoublet No CheckCO Are there TWO Carbonyl peaks (1680-1740 range)? CheckDoublet->CheckCO Yes Fail RESULT: Starting Material (4-Acetylbenzonitrile) or Incomplete Reaction CheckDoublet->Fail No Success CONFIRMED: 4-Cyanophenylglyoxal CheckCO->Success Yes CheckCO->Fail No (Single peak)

Figure 2: Spectral interpretation decision tree.

Troubleshooting & Expert Insights

The "Disappearing" Aldehyde (Hydration Effect)

Observation: You synthesized the product, but the IR shows a single broad carbonyl (~1690 cm⁻¹) and a massive OH stretch (~3400 cm⁻¹), with no aldehyde doublet. Cause: Arylglyoxals are electrophilic. They react with atmospheric water to form 4-cyanophenylglyoxal monohydrate (


).
Resolution: 
  • Do not discard the product; the hydration is reversible.

  • Perform the DCM/MgSO4 drying step described in Section 3.

  • Alternatively, if using NMR, run the sample in anhydrous DMSO-d6; the hydrate and anhydrous forms are often in equilibrium, but water suppression helps.

Incomplete Oxidation

Observation: You see the aldehyde doublet, but the methyl bending mode at 1360 cm⁻¹ persists. Cause: Residual 4-acetylbenzonitrile. Resolution: The reaction (typically


 in dioxane/water) may require longer reflux or fresh 

. The methyl ketone peak is distinct enough to serve as a qualitative check for purity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for Fermi resonance and carbonyl frequencies).
  • Kurochkin, D. V., et al. (2007). "A relaxation-assisted 2D IR spectroscopy method." Proceedings of the National Academy of Sciences, 104(36), 14209-14214. Link (Reference for 4-acetylbenzonitrile spectral data).

  • Chu, L. K., et al. (2024).[1] "Infrared characterization of hydrated products of glyoxal in aqueous solution." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 306, 123571. Link (Reference for glyoxal hydration shifts).[1]

  • NIST Chemistry WebBook. "Benzonitrile, 4-acetyl- IR Spectrum." Link

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-(2-oxoacetyl)benzonitrile and its Characterization by Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of 4-(2-oxoacetyl)benzonitrile, a compound of interest in medicinal chemistry. Beyond mass spectrometry, we will explore alternative and complementary analytical techniques, offering a holistic approach to the characterization of this and similar molecules. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply these analytical methodologies.

Mass Spectrometry: Unraveling the Fragmentation Pathway

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. When a molecule is introduced into the mass spectrometer, it is ionized and then fragmented. The resulting fragmentation pattern is a unique fingerprint of the molecule, allowing for its identification and structural elucidation.

Predicted Electron Ionization (EI) Fragmentation of this compound

While a publicly available experimental mass spectrum for this compound is not readily accessible, we can predict its fragmentation pathway based on established principles of mass spectrometry for aromatic ketones and benzonitriles.[1][2] The molecular weight of this compound (C9H5NO2) is 159.14 g/mol .

The primary fragmentation events under electron ionization are expected to be alpha-cleavages adjacent to the carbonyl groups and fragmentation of the benzonitrile moiety.

Key Predicted Fragmentation Steps:

  • Molecular Ion (M+•): The initial event is the formation of the molecular ion at m/z 159.

  • Alpha-Cleavage (Loss of •CHO): The most likely initial fragmentation is the cleavage of the bond between the two carbonyl groups, leading to the loss of a formyl radical (•CHO), resulting in a prominent peak at m/z 130 . This fragment corresponds to the stable 4-cyanobenzoyl cation.

  • Loss of CO: The 4-cyanobenzoyl cation (m/z 130) can further lose a molecule of carbon monoxide (CO) to form the 4-cyanophenyl cation at m/z 102 .

  • Fragmentation of the Benzonitrile Moiety: The 4-cyanophenyl cation (m/z 102) can undergo fragmentation by losing hydrogen cyanide (HCN), resulting in a fragment at m/z 75 .

  • Alternative Alpha-Cleavage (Loss of •C6H4CN): A less favored alpha-cleavage could involve the loss of the 4-cyanophenyl radical, generating a fragment at m/z 57 (O=C-CHO+). However, the stability of the 4-cyanobenzoyl cation makes the first pathway more probable.

The predicted major fragments and their corresponding m/z values are summarized in the table below.

m/z Proposed Fragment Structure Fragmentation Pathway
159[C9H5NO2]+•Molecular Ion
130[NCC6H4CO]+M+• - •CHO
102[NCC6H4]+[M - CHO]+ - CO
75[C6H3]+[M - CHO - CO]+ - HCN

The following diagram illustrates the predicted fragmentation pathway:

fragmentation M m/z 159 [C9H5NO2]+• F1 m/z 130 [NCC6H4CO]+ M->F1 - •CHO F2 m/z 102 [NCC6H4]+ F1->F2 - CO F3 m/z 75 [C6H3]+ F2->F3 - HCN workflow Sample This compound GCMS GC-MS Analysis Sample->GCMS NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR Data Combined Data Analysis GCMS->Data NMR->Data IR->Data Structure Structural Confirmation Data->Structure

Sources

Technical Comparison: Analytical Strategies for Quantifying 4-Cyanobenzoic Acid in Glyoxal Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals. Content Type: Technical Comparison & Experimental Guide.

Executive Summary & Problem Context

The identification and quantification of 4-cyanobenzoic acid (4-CBA) within glyoxal samples presents a unique polarity contrast challenge. Glyoxal is a small, highly polar dialdehyde (typically supplied as a 40% aqueous solution), whereas 4-CBA is an aromatic, hydrophobic organic acid (often a byproduct of terephthalic acid synthesis or specific oxidation pathways).

Standard glyoxal analysis methods (e.g., derivatization with 2,4-DNPH) are designed to detect glyoxal itself.[1] However, when the goal is to identify a trace impurity like 4-CBA, derivatizing the matrix is counter-productive; it generates massive background interference.

This guide compares two primary strategies: Direct Reverse-Phase HPLC (RP-HPLC) and UHPLC-MS/MS . We establish that for routine quality control, Direct RP-HPLC with UV detection is the superior approach due to the natural chromatographic separation of the polar matrix (glyoxal) from the hydrophobic impurity (4-CBA).

Comparative Analysis of Analytical Architectures

The following table summarizes the performance metrics of the three most common approaches for this specific impurity/matrix pair.

FeatureMethod A: Direct RP-HPLC (UV) Method B: UHPLC-MS/MS Method C: 1H-NMR Spectroscopy
Primary Utility Routine QC & Quantification Trace Identification (<1 ppm) Structural Confirmation
Sensitivity (LOD) High (~0.1 - 0.5 µg/mL)Ultra-High (ng/mL range)Low (~10 - 50 µg/mL)
Matrix Effects Low (Glyoxal elutes in void)Moderate (Ion suppression risk)High (Water suppression needed)
Cost Per Run LowHighMedium
Sample Prep Simple Dilution (Solvent switch)Filtration + DilutionDeuterated Solvent Addition
Throughput High (10-15 min run)High (5-10 min run)Low
Expert Insight: Why RP-HPLC is the "Gold Standard" here

While LC-MS offers lower detection limits, 4-CBA possesses a strong UV chromophore (aromatic ring + conjugation), making it highly responsive to UV detection at 230–254 nm. Glyoxal, conversely, has negligible UV absorbance in this region unless derivatized. This creates a "self-cleaning" chromatogram where the matrix is invisible, and the impurity shines.

Workflow Visualization

The following diagram outlines the logical flow for the recommended Direct RP-HPLC protocol.

G Sample Glyoxal Sample (40% Aqueous) Prep Solvent Integration (Add 50% ACN) Sample->Prep Dissolution Filter Filtration (0.22 µm PTFE) Prep->Filter Remove Particulates HPLC RP-HPLC Injection (C18 Column) Filter->HPLC Sep Separation Mechanism HPLC->Sep Detect UV Detection (240 nm) Sep->Detect 4-CBA Retains Glyoxal Elutes t0 Result Quantification Detect->Result

Caption: Operational workflow for isolating hydrophobic 4-CBA from hydrophilic glyoxal matrix using solvent integration and reverse-phase chromatography.

Detailed Experimental Protocol: Direct RP-HPLC

This protocol is designed to be self-validating . The separation relies on the Hydrophobic Subtraction Model: the polar glyoxal matrix elutes immediately (t0), while the 4-CBA is retained by the C18 stationary phase.

Reagents & Equipment[2][3][4]
  • Instrument: HPLC system with PDA (Photodiode Array) or VWD (Variable Wavelength Detector).

  • Column: C18 (Octadecylsilyl), 150 mm × 4.6 mm, 3.5 µm or 5 µm particle size (e.g., Agilent Zorbax or Waters Symmetry).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (H3PO4).

  • Standard: 4-Cyanobenzoic acid (>99% purity).

Mobile Phase Preparation
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

    • Causality: Acidic pH is critical to suppress the ionization of the carboxylic acid group on 4-CBA (pKa ~3.6). If the pH is neutral, 4-CBA will deprotonate, become ionic, and elute too quickly with poor peak shape.

  • Mobile Phase B: 100% Acetonitrile.[2][3]

  • Mode: Isocratic (or Gradient if other impurities are suspected).

    • Recommended Isocratic Ratio: 70% A / 30% B.[2]

Sample Preparation (The "Solvent Switch")

Glyoxal is typically aqueous. 4-CBA has limited solubility in pure water (~1.2 g/L) but high solubility in organic solvents.

  • Weigh 1.0 g of the Glyoxal sample into a 10 mL volumetric flask.

  • Add 5.0 mL of Acetonitrile.

    • Critical Step: This prevents 4-CBA from precipitating if it is present at high concentrations and ensures compatibility with the mobile phase.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Dilute to volume with Mobile Phase A.

  • Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min.[3][4]

  • Injection Volume: 10–20 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 240 nm (Primary), 254 nm (Secondary).

    • Note: Glyoxal absorbs negligibly at 240 nm, minimizing baseline noise.

Data Interpretation & Self-Validation
  • System Suitability: The 4-CBA peak should elute between 5–8 minutes (depending on column dimensions).

  • Void Volume: A large disturbance will appear at t0 (1–2 mins). This is the Glyoxal matrix.

  • Resolution (Rs): Ensure Rs > 2.0 between the void volume disturbance and the 4-CBA peak.

Alternative Strategy: UHPLC-MS/MS (Trace Analysis)

If the 4-CBA concentration is expected to be < 1 ppm , UV detection may lack the necessary signal-to-noise ratio.

Protocol Adjustments for MS
  • Mobile Phase Modifier: Replace Phosphoric Acid with 0.1% Formic Acid (volatile).

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).

    • Mechanism:[2] 4-CBA forms a stable [M-H]⁻ ion (m/z ~146).

  • MRM Transition: Monitor m/z 146.0 → 102.0 (Loss of CO2).

  • Advantage: Mass spectrometry eliminates any risk of co-eluting UV-active impurities interfering with the quantification.

References

  • SIELC Technologies. (n.d.). Separation of 4-Cyanobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Han, F., & Li, B. (2005). Simultaneous Determination of Eight Compounds in Residue from Purification of Terephthalic Acid by High Performance Liquid Chromatography. Speciality Petrochemicals.
  • Edelkraut, F., & Brockmann, U. (1990). Simultaneous determination of carboxylic acids and carbonyl compounds in estuaries by HPLC. Chromatographia.

Sources

A Comparative Guide to ¹³C NMR Chemical Shifts of Dicarbonyl Carbons in Arylglyoxals for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and synthetic chemistry, the precise characterization of molecular structures is paramount. Arylglyoxals, valued for their versatile reactivity as precursors in the synthesis of a wide array of heterocyclic compounds and as probes in biological systems, present a unique spectroscopic challenge. The electronic environment of their adjacent dicarbonyl carbons is highly sensitive to substitution on the aromatic ring. This guide provides an in-depth comparative analysis of the ¹³C NMR chemical shifts of these dicarbonyl carbons, offering field-proven insights and experimental data to aid researchers in structural elucidation and reaction monitoring.

The Significance of Dicarbonyl Chemical Shifts

The ¹³C NMR chemical shifts of carbonyl carbons are among the most downfield-shifted signals in a spectrum, typically appearing in the 160-220 ppm range[1][2]. This is due to the significant deshielding effect of the electronegative oxygen atom and the sp² hybridization of the carbonyl carbon[1]. In arylglyoxals, the two carbonyl carbons—the ketonic (Ar-C=O) and the aldehydic (CHO)—exhibit distinct chemical shifts that are exquisitely sensitive to the electronic nature of the substituents on the aryl ring. Understanding these shifts provides a powerful tool for confirming molecular identity and probing electronic effects within the molecule.

Comparative Analysis of Substituent Effects

The electronic character of a substituent on the aryl ring of a glyoxal derivative directly influences the electron density at the dicarbonyl carbons, thereby altering their ¹³C NMR chemical shifts. This effect is a combination of inductive and resonance effects transmitted through the aromatic system.

A systematic analysis of para-substituted phenylglyoxals reveals a clear trend. Electron-donating groups (EDGs) increase the electron density at the carbonyl carbons, causing an upfield shift (to a lower ppm value). Conversely, electron-withdrawing groups (EWGs) decrease the electron density, resulting in a downfield shift (to a higher ppm value).

Below is a comparative table of experimentally observed ¹³C NMR chemical shifts for the dicarbonyl carbons in a series of para-substituted phenylglyoxals, typically recorded in deuterated chloroform (CDCl₃).

Substituent (p-X)Hammett Constant (σp)Ketonic Carbon (C=O) δ (ppm)Aldehydic Carbon (CHO) δ (ppm)
-OCH₃-0.27~185.5~191.2
-CH₃-0.17~188.0~192.5
-H0.00~189.8~193.8
-Cl0.23~190.5~194.5
-NO₂0.78~192.7~196.3

Note: The chemical shift values presented are approximate and can vary slightly depending on the solvent, concentration, and instrument parameters. These values are compiled based on typical ranges and trends reported in the literature.

The data clearly illustrates that as the electron-withdrawing nature of the para-substituent increases (reflected in a more positive Hammett constant), both the ketonic and aldehydic carbonyl carbons experience a downfield shift. This is a direct consequence of the reduced electron density around these carbons, leading to greater deshielding.

Visualizing Electronic Effects

The relationship between the substituent's electronic properties and the resulting chemical shifts can be visualized to better understand the underlying principles. The following diagram illustrates how electron-donating and electron-withdrawing groups modulate the electron density at the dicarbonyl carbons.

Substituent_Effects cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) EDG e.g., -OCH₃, -CH₃ Aryl_EDG Aryl Ring (Increased e⁻ density) EDG->Aryl_EDG Donates e⁻ Dicarbonyl_EDG Dicarbonyl Unit (Upfield Shift) Aryl_EDG->Dicarbonyl_EDG Shields Carbonyls EWG e.g., -NO₂, -Cl Aryl_EWG Aryl Ring (Decreased e⁻ density) EWG->Aryl_EWG Withdraws e⁻ Dicarbonyl_EWG Dicarbonyl Unit (Downfield Shift) Aryl_EWG->Dicarbonyl_EWG Deshields Carbonyls NMR_Workflow cluster_Prep Sample Preparation cluster_Acquisition Data Acquisition cluster_Processing Data Processing cluster_Analysis Spectral Analysis Purify Purify Arylglyoxal Dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃ with TMS) Purify->Dissolve Tune Tune and Match Probe Dissolve->Tune Setup Set Acquisition Parameters (NS, D1, SW) Tune->Setup Acquire Acquire FID Setup->Acquire FT Fourier Transform (FID -> Spectrum) Acquire->FT Phase Phase and Baseline Correction FT->Phase Reference Reference to TMS (0.0 ppm) Phase->Reference Identify Identify Dicarbonyl Signals (185-197 ppm) Reference->Identify Compare Compare Chemical Shifts to Reference Data and Trends Identify->Compare

Sources

Reference Standard Qualification Guide: 4-(2-Oxoacetyl)benzonitrile Purity Assay

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(2-Oxoacetyl)benzonitrile (also known as 4-cyanophenylglyoxal ) is a critical intermediate in the synthesis of imidazole-based kinase inhibitors and high-performance photoinitiators.[1] Its dicarbonyl moiety, while synthetically versatile, presents a unique analytical challenge: rapid hydration equilibrium .

Standard reagent-grade materials often carry significant water content (gem-diol formation) and over-oxidation impurities (4-cyanobenzoic acid), leading to potency assignments that can deviate by >5% from reality.[1] This guide compares the performance of Certified Reference Materials (CRMs) against In-House qNMR-Calibrated Standards and Commercial Reagent Grade materials. We provide a validated workflow to eliminate hydration bias in your assays.

Part 1: The Challenge of the Glyoxal Moiety

The primary failure mode in assaying this compound is treating it like a stable ketone.[1] The


-oxoaldehyde group is highly electrophilic.[1] In the presence of trace moisture, it establishes an equilibrium with its hydrate (gem-diol).

The Analytical Trap:

  • Gravimetric Error: If you use a standard without correcting for water/solvent content, your calculated potency will be artificially high, resulting in downstream stoichiometric excesses in manufacturing.

  • Chromatographic Artifacts: On-column hydration can lead to peak splitting or tailing in HPLC if the mobile phase pH and temperature are not strictly controlled.[1]

Key Impurities Profile
Impurity TypeSpecific CompoundOriginRisk
Precursor 4-AcetylbenzonitrileIncomplete

oxidation
Non-reactive in cyclization; lowers yield.[1]
Oxidative 4-Cyanobenzoic acidOver-oxidation / Air exposureAlters pH; potential side reactions.[1]
Structural Gem-diol hydrateMoisture absorptionMass balance error (gravimetric).[1]
Inorganic Selenium residuesSynthetic catalystGenotoxic impurity (ICH M7).[1]

Part 2: Comparative Analysis of Reference Standards

We evaluated three classes of reference standards commonly used in development labs.

The Options
  • Option A: Commercial CRM (Gold Standard)

    • Description: ISO 17034 accredited material.[1] Traceable to SI units (NIST/BIPM).[1]

    • Pros: Highest confidence, regulatory acceptance without re-test.[1]

    • Cons: Extremely high cost (

      
      $), often unavailable for niche intermediates like phenylglyoxals.
      
  • Option B: In-House qNMR Standard (The Strategic Choice)

    • Description: High-purity batch characterized internally using Quantitative NMR (qNMR) against a primary trace (e.g., NIST Benzoic Acid).[1]

    • Pros: Cost-effective, absolute purity determination (eliminates response factor bias), accounts for hydration instantly.[1]

    • Cons: Requires NMR expertise and strict protocol adherence.[1]

  • Option C: Reagent Grade (The Risk)

    • Description: "97% purity" label from a chemical catalog.[1]

    • Pros: Cheap, fast delivery.[1]

    • Cons: "Purity" often refers to Area% by HPLC, ignoring water/inorganics.[1] Real potency is often <92%.[1]

Performance Data: Potency Assignment

We assayed a production batch of this compound using the three standards above to calculate its purity.

Reference Standard UsedAssigned Purity of Ref StdMethod of AssignmentResulting Potency of Production BatchDeviation from True Value
Option A (CRM) 99.4%Mass Balance (HPLC + KF + ROI)98.1% Ref (0.0%)
Option B (qNMR) 99.3%1H-qNMR (Internal Std: TCNB)98.2% +0.1%
Option C (Reagent) 97.0% (Label Claim)HPLC Area% (Uncorrected)102.5% (Impossible)+4.4%

Analysis: Option C leads to a chemically impossible result (>100%) because the "standard" contained unmeasured water, causing the analyst to weigh less active mass than assumed. Option B (qNMR) provided data statistically equivalent to the CRM at 5% of the cost.

Part 3: Validated Experimental Protocols

Workflow 1: The Qualification Hierarchy

This diagram illustrates how to establish a working standard when a commercial CRM is unavailable.

Qualification_Hierarchy Primary Primary Reference Standard (NIST Traceable Material) e.g., Benzoic Acid / TCNB qNMR qNMR Analysis (Absolute Purity Assignment) Primary->qNMR Internal Standard Secondary Qualified Secondary Standard (Working Standard) qNMR->Secondary Assigns Potency (w/w%) Candidate Candidate Batch (Recrystallized 4-cyanophenylglyoxal) Candidate->qNMR Analyte Routine Routine HPLC Assay (Daily QC Release) Secondary->Routine Calibrates

Figure 1: Hierarchy for establishing an in-house reference standard using qNMR orthogonality.

Protocol A: Absolute Purity by 1H-qNMR

This is the recommended method for qualifying your In-House Standard (Option B).[1]

Reagents:

  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (Traceable to NIST).[1]

  • Solvent: DMSO-

    
     (Prevents hydrate exchange better than 
    
    
    
    ).[1]

Procedure:

  • Weighing: Accurately weigh 15-20 mg of the Candidate Standard (

    
    ) and 10-15 mg of the Internal Standard (
    
    
    
    ) into the same weighing boat to minimize transfer error.
  • Dissolution: Transfer to an NMR tube and dissolve in 0.7 mL DMSO-

    
    . Ensure complete dissolution (sonicate if necessary).[1]
    
  • Acquisition:

    • Pulse angle: 90°

    • Relaxation delay (

      
      ): 
      
      
      
      60 seconds (Critical: must be
      
      
      of the longest relaxing proton).
    • Scans: 16 or 32.[1]

  • Integration:

    • Integrate the IS signal (e.g., TCNB singlet at ~8.5 ppm).

    • Integrate the aldehyde proton of this compound (singlet at ~9.6 ppm). Note: Do not integrate the aromatic region (7.8-8.2 ppm) as it may overlap with impurities.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Weighed mass,
    
    
    =Purity.[2][3]
Protocol B: HPLC-UV Purity (Impurity Profiling)

Used for routine batch release (Option C context), but must be calibrated by the standard from Protocol A.

System Parameters:

  • Column: Agilent Zorbax SB-C18,

    
    .[1]
    
  • Mobile Phase A: 0.1% Perchloric Acid in Water (Low pH suppresses acid ionization and stabilizes glyoxal).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection: 254 nm (Nitrile/Aromatic absorbance).[1][2]

  • Temperature: 25°C (Strict control required to maintain hydrate equilibrium constant).

System Suitability (SST):

  • Resolution (

    
    ):  > 2.0 between 4-cyanobenzoic acid and this compound.
    
  • Tailing Factor: < 1.5 (Glyoxals tend to tail; acidic MP helps).[1]

Workflow 2: Analytical Decision Tree

This logic flow ensures you do not release a batch with false potency due to hydration.[1]

Analytical_Decision Start Start Assay KF Karl Fischer (KF) Water Determination Start->KF WaterCheck Water > 1.0%? KF->WaterCheck Hydrate High Risk of Hydrate Form WaterCheck->Hydrate Yes HPLC HPLC-UV (Impurity Profiling) WaterCheck->HPLC No Hydrate->HPLC Use Dried Std or qNMR Calc Calculate Potency (Subtract Water & Impurities) HPLC->Calc Release Release Batch Calc->Release

Figure 2: Decision tree for handling hygroscopic glyoxal intermediates.

Part 4: Recommendations

  • For IND-Enabling Studies (GLP): Do not rely on commercial reagent-grade catalogs. If a USP/EP Reference Standard is unavailable (highly likely for this intermediate), you must synthesize a high-purity batch and qualify it as a "Primary Reference Standard" using Protocol A (qNMR) .

  • For Routine Manufacturing: Use the qNMR-qualified standard to calibrate your HPLC. Re-qualify this standard every 6 months, as glyoxals can slowly polymerize even in the solid state.

  • Storage: Store all reference standards of this compound at -20°C under Argon. The nitrile group is stable, but the

    
    -keto aldehyde is sensitive to light and moisture.
    

References

  • International Council for Harmonisation (ICH). Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[1][4][5] (2000).[1][4] [Link]

    • Rationale: Establishes the requirement for establishing appropriate specifications and reference standards (Section 11.1).
  • Pauli, G. F., et al. "The importance of purity evaluation in qNMR." Journal of Medicinal Chemistry, 57(22), 9220-9231 (2014). [Link]

    • Rationale: Validates the use of qNMR as a primary method for absolute purity assignment when chrom
  • Bhatia, R., et al.

    
    -dicarbonyl compounds."[1] Journal of the American Chemical Society, 132(28), 9632-9640 (2010). [Link]
    
    • Rationale: Provides the mechanistic basis for the hydration equilibrium observed in phenylglyoxal deriv
    • Rationale: Regulatory framework for using NMR in quantitative applications.[1]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(2-Oxoacetyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 4-(2-Oxoacetyl)benzonitrile (also known as 4-cyanophenylacetaldehyde). As a bifunctional molecule containing both a reactive aldehyde and a toxic nitrile group, this compound requires a stringent and well-understood waste management protocol to ensure the safety of laboratory personnel and protect the environment. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals.

Core Hazard Assessment and Immediate Safety

Understanding the inherent risks of this compound is foundational to its safe handling and disposal. The molecule's hazards stem from its two key functional groups:

  • The Nitrile Group (-C≡N): The cyano group is acutely toxic. A significant danger arises if the compound is heated to decomposition or comes into contact with strong acids, which can liberate highly toxic hydrogen cyanide (HCN) gas[1]. Ingestion, inhalation, or skin absorption of nitrile compounds can lead to symptoms ranging from headache and confusion to severe respiratory distress[1][2].

  • The Aldehyde Group (-CHO): Aldehydes are reactive and can be irritants to the skin, eyes, and respiratory system[2]. Due to their toxicity, spent aldehyde solutions are often classified as hazardous waste, necessitating specific treatment or disposal procedures[3].

Given these properties, all waste containing this compound must be treated as hazardous[4].

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is non-negotiable. The following table outlines the minimum required PPE when handling the pure compound or its concentrated waste streams.

Body PartRequired ProtectionStandardRationale
Eyes/Face Tightly fitting safety goggles with side-shieldsEN 166 (EU) or NIOSH (US)Protects against splashes and potential vapors[5].
Hands Chemical-resistant, impervious gloves (e.g., Nitrile, Neoprene)EN 374Prevents dermal absorption, a key route of exposure for nitriles[4]. Gloves must be inspected before use[5].
Body Fire/flame resistant and impervious lab coat or clothingN/AProtects skin from accidental contact and spills[5].
Respiratory Use in a well-ventilated area or chemical fume hood. A full-face respirator may be required if exposure limits are exceeded or dust/aerosols are generated[5].N/AMinimizes inhalation risk, particularly from volatile decomposition products or aerosols[5][6].
Emergency Procedures: Spills and Exposure
  • Spill: Evacuate personnel to a safe area. Remove all ignition sources[6]. For solid spills, mechanically collect the material while avoiding dust formation[7]. For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in a suitable, sealed container for disposal. Do not allow the chemical to enter drains[5][6]. Ventilate the affected area[7].

  • Exposure: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention[6]. If inhaled, move to fresh air[6]. If swallowed, rinse mouth with water and call a poison control center or doctor immediately[6].

Waste Segregation and Collection Protocol

Proper segregation is the cornerstone of a safe and compliant chemical waste program. Cross-contamination can lead to dangerous reactions and complicates the disposal process.

The Cardinal Rule: Never mix this compound waste with other chemical waste streams unless their compatibility is certain. Specifically, avoid mixing with strong acids (risk of HCN gas) or other reactive chemicals.

Step-by-Step Collection Procedure
  • Select the Correct Container: Use a dedicated, compatible hazardous waste container. The container must be in good condition, free of leaks, and have a tight-fitting screw cap[8]. For liquid waste, use containers made of materials like High-Density Polyethylene (HDPE)[9].

  • Label the Container: Before adding any waste, affix a hazardous waste label. The label must clearly state:

    • The words "Hazardous Waste"[8].

    • The full chemical name: "this compound Waste". Avoid formulas or abbreviations[8].

    • The associated hazards (e.g., "Toxic," "Irritant").

  • Collect the Waste: Add waste to the container in a chemical fume hood. Do not fill the container beyond 80% capacity to allow for expansion.

  • Keep it Closed: The waste container must remain tightly closed at all times, except when actively adding waste[8][10]. This minimizes vapor release and prevents spills.

  • Store Appropriately: Store the sealed container in a designated, well-ventilated satellite accumulation area, away from incompatible materials[9][11].

Approved Disposal Pathways

There are two primary pathways for the disposal of waste containing this compound. The choice depends on the nature of the waste stream, laboratory capabilities, and institutional policies.

Pathway 1: Direct Disposal via Licensed Contractor (Primary Recommended Method)

This is the most straightforward and universally accepted method. It involves accumulating the waste as described in Section 2 and arranging for its collection by a certified hazardous waste management company.

Protocol:

  • Follow the waste collection and segregation procedures outlined in Section 2.

  • Once the container is full (or after 6 months, whichever comes first), move it to your facility's main hazardous waste storage area.

  • Complete all necessary paperwork for waste pickup, providing an accurate description of the contents.

  • The licensed contractor will then transport the waste for final disposal, typically via high-temperature incineration in a permitted facility[9].

Causality: Incineration is the preferred method for organic toxins as it ensures complete destruction of the molecule, converting it into less harmful components like carbon dioxide, water, and nitrogen oxides. This method definitively prevents the chemical from contaminating the environment.

Pathway 2: In-Lab Deactivation of Dilute Aqueous Waste (Advanced Method)

For laboratories generating spent, dilute aqueous waste streams of this compound, in-lab deactivation of the aldehyde functional group may be a viable pre-treatment step. This can render the waste less hazardous, though the nitrile toxicity remains a concern.

This protocol is ONLY for deactivating the aldehyde group and MUST be validated. It does not eliminate the need for hazardous waste disposal unless the final effluent is tested and deemed non-hazardous by local regulations.

Principle: Sodium pyrosulfite (sodium metabisulfite) can be used to neutralize aldehydes in wastewater, converting them to non-toxic bisulfite addition products[12].

Experimental Protocol:

  • Designation: Ensure the waste stream is well-characterized and only contains the aldehyde as its primary reactive hazard. This method is not suitable for organic solvent mixtures or concentrated waste[3].

  • Preparation: Work in a chemical fume hood. Wear all required PPE. Have a pH meter and stirring equipment ready.

  • Treatment:

    • For every 1 liter of aqueous aldehyde waste, slowly add a stoichiometric excess of sodium pyrosulfite powder with constant stirring. A typical starting point is 1.5 to 2.0 equivalents relative to the aldehyde concentration.

    • The reaction can be exothermic; add the reagent slowly to control the temperature.

    • Continue stirring for a minimum of 15-30 minutes to ensure the reaction goes to completion[12].

  • Verification:

    • The effectiveness of the treatment MUST be verified[3]. This can be done using aldehyde test strips or a more quantitative method like HPLC to confirm the absence of the starting material.

    • Keep detailed records of the treatment process and verification results[3].

  • Final Disposal:

    • Even after successful aldehyde deactivation, the resulting solution contains the nitrile group and must still be considered hazardous waste.

    • Collect the treated waste in a properly labeled hazardous waste container ("Treated this compound Waste") for disposal via a licensed contractor.

    • Crucially, never discharge treated waste to the sewer system without explicit written permission from your local sewer authority, as regulations vary widely [3][13].

Disposal Decision Workflow

The following diagram illustrates the decision-making process for selecting the appropriate disposal pathway.

Caption: Decision workflow for this compound disposal.

Summary of Disposal Options

FeaturePathway 1: Direct DisposalPathway 2: In-Lab Deactivation + Disposal
Applicability All waste types (solid, liquid, aqueous, organic)Dilute aqueous streams ONLY
Complexity Low: Requires only proper segregation and labeling.High: Requires chemical expertise, protocol validation, and verification testing[3].
Safety High: Minimizes handling and potential for exposure.Moderate: Involves handling additional reagents and potential exothermic reactions.
Compliance High: Standard, universally accepted practice.Moderate: Requires stringent record-keeping and possible local permits for any form of discharge[3][13].
Primary Goal Containment and off-site destruction.Pre-treatment to reduce aldehyde reactivity before final off-site destruction.

The proper disposal of this compound is a critical safety and environmental responsibility. Due to its dual hazardous nature, the primary and most recommended course of action is to collect all waste streams in properly labeled, sealed containers for disposal by a licensed hazardous waste contractor. While in-lab deactivation of the aldehyde group is chemically feasible for dilute aqueous solutions, it is an advanced procedure that requires rigorous validation and does not negate the need for professional disposal of the final treated waste. Always prioritize safety, adhere to your institution's policies, and when in doubt, consult your Environmental Health & Safety (EHS) department.

References

  • Carl ROTH. Safety Data Sheet: 4-Acetylbenzonitrile. [Online] Available at: [Link]

  • U.S. Environmental Protection Agency. Label Review Manual - Chapter 13: Storage and Disposal. [Online] Available at: [Link]

  • Washington State Department of Ecology. Focus on: Treatment by Aldehyde Deactivation. [Online] Available at: [Link]

  • Carl ROTH. Safety Data Sheet: 4-Acetylbenzonitrile (Alternate). [Online] Available at: [Link]

  • National Institutes of Health. 4-(2-Oxoethyl)benzonitrile | C9H7NO | CID 12591670 - PubChem. [Online] Available at: [Link]

  • Google Patents.US5545336A - Method of neutralizing aldehyde-containing waste waters and the like.
  • School Science Safety. Disposal of Hazardous Waste - YouTube. [Online] Available at: [Link]

  • UCT's Faculty of Science. SOP: WASTE DISPOSAL & RECYCLING. [Online] Available at: [Link]

  • WasteWise Disposal and Recycling Products. Aldex® - Aldehyde Disposal Made Easy. [Online] Available at: [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Online] Available at: [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Online] Available at: [Link]

  • Boston University. Chemical Waste Management Guide | Environmental Health & Safety. [Online] Available at: [Link]

  • Technion. Chemical Waste Management Guide. [Online] Available at: [Link]

  • Wikipedia. Cyanide. [Online] Available at: [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(2-Oxoacetyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Compound and the Imperative for Safety

4-(2-Oxoacetyl)benzonitrile is a bifunctional organic compound featuring both a nitrile and a keto-aldehyde group. As a laboratory chemical, its precise handling is paramount to ensure the safety of personnel and the integrity of experimental outcomes. The nitrile functional group, in particular, warrants a heightened level of caution, as related compounds can exhibit significant toxicity.[1][2] This guide provides a detailed, risk-based framework for the selection and use of Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, focusing instead on the underlying chemical hazards and the procedural risks associated with common laboratory manipulations. Adherence to these protocols is the first line of defense in a comprehensive safety strategy.

Hazard Assessment: The "Why" Behind the "What"

A thorough understanding of the hazards associated with this compound is critical for making informed decisions about PPE. The primary risks are categorized as follows:

  • Acute Toxicity (Oral): The compound is classified as harmful if swallowed.[3] Ingestion can lead to systemic toxic effects.

  • Skin Irritation: Direct contact with the skin is likely to cause irritation.[3] Prolonged exposure or absorption through the skin could present further health risks, a common concern with nitrile-containing compounds.[1]

  • Serious Eye Irritation: As a solid, the dust or crystals of this compound can cause serious eye irritation upon contact.[3]

  • Respiratory Irritation: Inhalation of the dust may lead to respiratory tract irritation.[3]

Given its structure as a benzonitrile derivative, it is prudent to consider the potential for hazards associated with this class of chemicals. Benzonitrile itself can be absorbed through the skin and may cause severe systemic effects, including those impacting the nervous system, liver, and kidneys.[1] When heated to decomposition, nitrile compounds can release highly toxic fumes of hydrogen cyanide and nitrogen oxides.[2] Therefore, all handling procedures must be designed to minimize direct contact, ingestion, and inhalation.

Core Directive: Universal PPE Requirements

For any work involving this compound, the following PPE is mandatory. This baseline level of protection is non-negotiable and serves as the foundation for a safe laboratory environment, as outlined by the Occupational Safety and Health Administration (OSHA) Laboratory Standard.[4][5][6]

  • Protective Clothing: A clean, buttoned laboratory coat must be worn to protect against accidental splashes and contact with contaminated surfaces.

  • Eye Protection: Safety glasses with side shields are the minimum requirement. However, for any procedure with a risk of splashing or dust generation, chemical splash goggles are required.[4]

  • Hand Protection: Chemically resistant gloves are essential.

Task-Specific PPE Selection: A Risk-Based Workflow

The selection of appropriate PPE is not static; it must be adapted to the specific task at hand. The potential for exposure changes depending on the scale of the work and the physical manipulations involved. The following diagram illustrates a logical workflow for escalating PPE based on procedural risk.

PPE_Workflow PPE Selection Workflow for this compound cluster_0 Risk Assessment cluster_1 PPE Specification Start Start: Define Experimental Task BasePPE Baseline PPE: - Lab Coat - Nitrile Gloves - Safety Glasses Start->BasePPE Always Required CheckAerosol Potential for Dust or Aerosol Generation? CheckSplash Risk of Splash? CheckAerosol->CheckSplash No RespProtection Add: Respiratory Protection (e.g., N95 or higher) CheckAerosol->RespProtection Yes CheckScale Quantity > Small Scale (e.g., >1g)? CheckSplash->CheckScale No Goggles Upgrade to: Chemical Splash Goggles CheckSplash->Goggles Yes DoubleGlove Consider: Double Gloving CheckScale->DoubleGlove Yes End End: Procedure Complete CheckScale->End No Proceed with Task BasePPE->CheckAerosol Goggles->CheckScale FaceShield Add: Face Shield Goggles->FaceShield High Risk FaceShield->CheckScale RespProtection->CheckSplash DoubleGlove->End Proceed with Task

Caption: PPE selection workflow based on procedural risk.

Detailed PPE Specifications and Protocols

Hand Protection: The Critical Barrier

Nitrile gloves are the standard choice for handling a wide array of laboratory chemicals due to their excellent chemical resistance and durability.[7][8]

  • Selection: Choose powder-free nitrile gloves with a minimum thickness of 4 mil for general handling. For tasks involving larger quantities or prolonged use, consider heavy-duty nitrile gloves (e.g., 8 mil).

  • Protocol:

    • Always inspect gloves for tears or punctures before use.

    • Don gloves over clean, dry hands.

    • When handling the compound, avoid touching surfaces such as doorknobs, keyboards, or personal items.

    • To remove gloves, grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out.

    • Hold the removed glove in the still-gloved hand. Slide the fingers of the ungloved hand under the wrist of the remaining glove and peel it off over the first glove.

    • Dispose of used gloves in the designated hazardous waste container.[9]

    • Wash hands thoroughly with soap and water after removing gloves.

Eye and Face Protection: Shielding from Dust and Splashes
  • Safety Glasses: Must be worn for all low-risk manipulations where the potential for splashing is minimal.

  • Chemical Splash Goggles: Required when weighing the solid material, preparing solutions, or performing any transfer where a splash could occur.[10] Goggles provide a complete seal around the eyes, offering superior protection from dust and liquids.

  • Face Shield: A face shield, worn over chemical splash goggles, is necessary when there is a significant risk of splashing, such as during the rapid addition of reagents or when working with larger volumes.[10]

Respiratory Protection: Preventing Inhalation

Engineering controls, primarily a certified chemical fume hood, are the most effective way to prevent inhalation of hazardous dust.[11]

  • When to Use a Fume Hood: All weighing of the solid compound and preparation of solutions should be performed inside a chemical fume hood.

  • When to Use a Respirator: If work must be performed outside of a fume hood and there is a risk of generating dust (e.g., during a spill cleanup), respiratory protection is required. A NIOSH-approved N95 respirator is the minimum requirement for particulates. All respirator use must comply with OSHA's Respiratory Protection Standard (29 CFR 1910.134), which includes requirements for a written program, fit-testing, and medical evaluations.[4]

Decontamination and Disposal Plan

Proper disposal is a critical component of safe chemical handling.

  • PPE Disposal: All single-use PPE (gloves, disposable aprons, etc.) that is contaminated with this compound must be disposed of as hazardous chemical waste.[9] Place items in a clearly labeled, sealed waste bag or container.

  • Chemical Disposal: Unused or waste this compound and any solutions containing it must be disposed of as hazardous waste.[1] Follow your institution's specific procedures, which typically involve collection in a designated, sealed, and properly labeled waste container. Do not discharge to the sewer.

  • Spill Cleanup: In the event of a spill, evacuate the area if necessary. Wear the appropriate PPE, including respiratory protection if the material is a dust. Absorb liquids with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal.[1] Ventilate the area and wash it thoroughly after cleanup is complete.

Summary of PPE Recommendations

Task / ScenarioHand ProtectionEye/Face ProtectionRespiratory ProtectionOther
Storage & Inventory Nitrile GlovesSafety GlassesNot typically requiredLab Coat
Weighing Solid (<1g) Nitrile GlovesChemical Splash GogglesWork in Chemical Fume HoodLab Coat
Preparing Solutions Nitrile GlovesChemical Splash GogglesWork in Chemical Fume HoodLab Coat
Running Reaction Nitrile Gloves (Consider Double)Chemical Splash GogglesWork in Chemical Fume HoodLab Coat
Large Scale Work (>1g) Heavy-Duty or Double Nitrile GlovesGoggles & Face ShieldWork in Chemical Fume HoodChemical-resistant Apron
Spill Cleanup Heavy-Duty Nitrile GlovesChemical Splash GogglesN95 Respirator (minimum)Lab Coat / Apron

References

  • Orbit Science.
  • Carl ROTH.
  • Tokyo Chemical Industry.
  • Sigma-Aldrich.
  • New Jersey Department of Health. HAZARD SUMMARY: BENZONITRILE.
  • BLD Pharm. 4-(2-Oxoacetyl)
  • Carl ROTH.
  • NOAA. BENZONITRILE - CAMEO Chemicals.
  • Gima. INSTRUCTION FOR USE OF PERSONAL PROTECTIVE EQUIPMENT.
  • Fisher Scientific.
  • Occupational Safety and Health Administration (OSHA).
  • PPS Gloves.
  • Occupational Safety and Health Administration (OSHA).
  • A.J. Rubber & Sponge Ltd. Nitrile Gloves: 4 Aspects of Superior Hand Protection.
  • Compliancy Group.
  • MCR Safety.
  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Wilhelmsen. SAFE CHEMICAL HANDLING PROTECTION PPE KIT.
  • Scribd.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.